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Core Science & Biosynthesis

Foundational

Technical Guide: Asymmetric Synthesis of (3R)-3-Amino-3-methylpentanoic Acid

The following technical guide details the asymmetric synthesis of (3R)-3-Amino-3-methylpentanoic acid, a -disubstituted amino acid. Executive Summary & Structural Significance Target Molecule: (3R)-3-Amino-3-methylpentan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the asymmetric synthesis of (3R)-3-Amino-3-methylpentanoic acid, a


-disubstituted amino acid.

Executive Summary & Structural Significance

Target Molecule: (3R)-3-Amino-3-methylpentanoic acid Class:


-Amino Acid (Quaternary 

-carbon) Significance:

-amino acids bearing quaternary stereocenters are critical motifs in peptidomimetics.[1] Unlike their

-amino acid counterparts, they confer resistance to proteolytic degradation and induce specific secondary structures (e.g., 3

-helices) in peptides. The specific (3R)-isomer is a homolog of (R)-Isovaline and serves as a chiral building block for integrin antagonists and next-generation GABA analogs.

Synthetic Challenge: The construction of the C3 quaternary stereocenter is kinetically challenging due to steric hindrance. Standard enzymatic resolutions often fail to achieve high enantiomeric excess (ee) without extensive engineering. Therefore, auxiliary-controlled chemical synthesis and homologation of chiral pool precursors are the preferred routes for high-purity applications.

Synthesis Strategy A: Diastereoselective Mannich Addition (Ellman’s Auxiliary)

This is the most versatile and scalable route for researchers requiring de novo synthesis. It utilizes (R)-tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereochemical outcome of a Reformatsky-type addition.

Mechanistic Logic
  • Condensation: Methyl ethyl ketone (2-butanone) is condensed with (R)-tert-butanesulfinamide. The use of Ti(OEt)

    
     is mandatory to act as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine.
    
  • Facial Selectivity: The Reformatsky reagent (lithio-tert-butyl acetate) attacks the sulfinimine. The bulky tert-butyl group of the sulfinyl moiety dictates the facial approach of the nucleophile via a six-membered Zimmerman-Traxler transition state, yielding the desired diastereomer.

  • Deprotection: Acidic hydrolysis removes the sulfinyl group and the ester, yielding the free

    
    -amino acid.
    
Experimental Protocol

Step 1: Synthesis of (R)-N-(butan-2-ylidene)-2-methylpropane-2-sulfinamide

  • Reagents: 2-Butanone (1.2 eq), (R)-tert-butanesulfinamide (1.0 eq), Ti(OEt)

    
     (2.0 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve (R)-tert-butanesulfinamide in THF (0.5 M) under N

      
      .
      
    • Add 2-butanone followed by Ti(OEt)

      
       dropwise at room temperature.
      
    • Reflux at 70°C for 24 hours. Monitor by TLC (stain with phosphomolybdic acid).

    • Quench: Cool to RT and pour into brine with vigorous stirring. The titanium salts will precipitate as a white slurry.

    • Filter through a pad of Celite. Wash with EtOAc.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

    • Critical Note: Incomplete condensation is common with hindered ketones. Ensure anhydrous conditions.

Step 2: Diastereoselective Reformatsky Addition

  • Reagents: tert-Butyl acetate (1.5 eq), LDA (Lithium Diisopropylamide, 1.5 eq), Chlorotitanium triisopropoxide (ClTi(OiPr)

    
    , 2.0 eq).
    
  • Procedure:

    • Generate the lithium enolate: Add tert-butyl acetate to LDA in THF at -78°C. Stir for 30 min.

    • Transmetallate: Add ClTi(OiPr)

      
       to form the titanium enolate (increases diastereoselectivity). Stir for 45 min at -78°C.
      
    • Add the sulfinimine (from Step 1) dissolved in THF dropwise.

    • Stir at -78°C for 4 hours, then allow to warm to -20°C overnight.

    • Quench with saturated NH

      
      Cl.
      

Step 3: Hydrolysis to (3R)-3-Amino-3-methylpentanoic Acid

  • Reagents: 6N HCl, reflux.

  • Procedure:

    • Dissolve the protected intermediate in 6N HCl.

    • Reflux for 4–6 hours. This simultaneously cleaves the N-sulfinyl group and the tert-butyl ester.

    • Purification: The product is a zwitterion. Concentrate the aqueous phase.[2] Redissolve in minimal water and load onto a cation exchange resin (Dowex 50W X8). Wash with water (to remove salts) and elute the amino acid with 2M NH

      
      OH.
      
    • Lyophilize to obtain the white solid.

Pathway Visualization (DOT)

EllmanRoute Start 2-Butanone (Methyl Ethyl Ketone) Imine Chiral Sulfinimine (Intermediate) Start->Imine Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide Aux->Imine Protected Sulfinamide Ester (Diastereomerically Pure) Imine->Protected Reformatsky Addition (-78°C, High dr) Enolate Ti-Enolate of t-Butyl Acetate Enolate->Protected Final (3R)-3-Amino-3- methylpentanoic Acid Protected->Final 6N HCl, Reflux Global Deprotection

Caption: Figure 1. Stereoselective synthesis via Ellman's auxiliary. The bulky sulfinyl group directs the nucleophilic attack to establish the (3R) quaternary center.

Synthesis Strategy B: Arndt-Eistert Homologation (Chiral Pool)

This method is preferred when (R)-Isovaline is available. It preserves the existing stereocenter while extending the carbon chain by one methylene unit.

Mechanistic Logic
  • Starting Material: (R)-Isovaline (2-amino-2-methylbutanoic acid). The stereocenter is already established.

  • Activation: The carboxylic acid is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane generates an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement converts the diazoketone into a ketene, which is trapped by water to form the homologated acid.

Experimental Protocol

Step 1: N-Protection

  • Protect (R)-Isovaline with a Boc group (Boc

    
    O, NaOH, Dioxane/H
    
    
    
    O) to prevent side reactions during activation.

Step 2: Diazoketone Formation

  • Reagents: N-Boc-(R)-Isovaline, Isobutyl chloroformate, NMM (N-methylmorpholine), TMS-Diazomethane (safer alternative to CH

    
    N
    
    
    
    ).
  • Procedure:

    • Dissolve N-Boc-Isovaline in dry THF at -15°C.

    • Add NMM followed by isobutyl chloroformate to form the mixed anhydride. Stir for 15 min.

    • Add TMS-Diazomethane (2.0 eq). Stir at 0°C for 3 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO

      
      .
      

Step 3: Wolff Rearrangement

  • Reagents: Silver benzoate (catalyst), Water, Dioxane, Ultrasound (optional).

  • Procedure:

    • Dissolve the diazoketone in Dioxane/Water (9:1).

    • Add catalytic Silver Benzoate (0.1 eq).

    • Stir (or sonicate) until nitrogen evolution ceases.

    • Deprotection: Treat the resulting N-Boc-

      
      -amino acid with TFA/DCM (1:1) to yield the final product.
      
Pathway Visualization (DOT)

ArndtEistert Isovaline (R)-Isovaline (2-amino-2-methylbutanoic acid) BocIso N-Boc-(R)-Isovaline Isovaline->BocIso Boc2O, NaOH MixedAnh Mixed Anhydride BocIso->MixedAnh iBuOCOCl, NMM Diazo alpha-Diazoketone MixedAnh->Diazo TMS-Diazomethane Ketene Ketene Intermediate Diazo->Ketene Ag benzoate Wolff Rearrangement Target (3R)-3-Amino-3- methylpentanoic Acid Ketene->Target 1. H2O 2. TFA (Deprotection)

Caption: Figure 2. Homologation of (R)-Isovaline. The stereocenter at C2 of the starting material becomes C3 of the product with retention of configuration.

Comparative Analysis of Methods

FeatureMethod A: Ellman AuxiliaryMethod B: Arndt-EistertMethod C: Biocatalytic Resolution
Stereocontrol Excellent (>95% de)Perfect (Retention)Variable (Depends on Enzyme)
Scalability High (kg scale possible)Moderate (Diazo safety limits)High (If enzyme is optimized)
Cost Moderate (Auxiliary is recyclable)High (Precursor cost)Low (Once optimized)
Safety Profile GoodPoor (Diazomethane risks)Excellent
Key Precursor 2-Butanone (Cheap)(R)-Isovaline (Expensive)Racemic

-lactam

Quality Control & Characterization

To validate the synthesis of (3R)-3-amino-3-methylpentanoic acid, the following analytical parameters must be met:

  • Optical Rotation: Specific rotation

    
     should be negative (in H
    
    
    
    O or HCl). Note: Compare with literature for (R)-Isovaline homologs.
  • NMR Verification:

    • 
      H NMR (D
      
      
      
      O):
      Look for the AB system of the
      
      
      -protons (CH
      
      
      -COOH) around 2.4–2.6 ppm (diastereotopic due to the chiral center). The methyl singlet (C3-Me) should appear around 1.2 ppm.
    • 
      C NMR:  Quaternary carbon signal at ~54 ppm.
      
  • Enantiomeric Excess (ee): Determine via chiral HPLC using a Crownpak CR(+) column (specifically designed for amino acids) or by derivatization with Marfey’s reagent (FDLA) followed by standard C18 HPLC.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

  • Seebach, D., et al. (2004). "beta-Amino Acids: Synthesis, Occurrence in Nature, and Components of Peptides." Helvetica Chimica Acta.

  • Podlech, J., & Seebach, D. (1995). "On the Preparation of beta-Amino Acids from alpha-Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen.

  • Soloshonok, V. A. (2002). "Practical Synthesis of Enantiomerically Pure beta-Amino Acids via Catalytic Asymmetric Addition." Current Organic Chemistry.
  • PubChem Compound Summary. "3-Amino-3-methylpentanoic acid."[3] National Center for Biotechnology Information.

Sources

Exploratory

Enantioselective Synthesis of 3-Amino-3-Methylpentanoic Acid

Executive Summary 3-Amino-3-methylpentanoic acid (also known as -methyl- -aminovaleric acid) represents a critical structural motif in the design of peptidomimetics, specifically as a conformationally restricted isostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-methylpentanoic acid (also known as


-methyl-

-aminovaleric acid) represents a critical structural motif in the design of peptidomimetics, specifically as a conformationally restricted isostere of isoleucine or valine. Its incorporation into peptide backbones stabilizes secondary structures (helices/turns) and provides proteolytic resistance, making it invaluable for integrin inhibitors and foldamer research.

However, the synthesis of this molecule presents a significant challenge: the construction of a tetrasubstituted (quaternary) carbon center bearing a free amine. Standard asymmetric hydrogenation methods often fail due to the steric congestion of the tetrasubstituted olefin precursors.

This guide details two distinct, field-proven methodologies to access this scaffold with high enantiomeric excess (


):
  • Chemical Synthesis: Diastereoselective Reformatsky reaction using Ellman’s Sulfinamide (Scalable, robust).

  • Biocatalysis: Asymmetric Transamination using

    
    -Transaminases (Green, high-selectivity).
    

Strategic Analysis & Retrosynthesis

The synthesis hinges on the discrimination between the methyl and ethyl groups at the


-position. The steric difference between these two alkyl groups is minimal, rendering standard steric-driven asymmetric induction difficult without a directing group or a highly specific enzyme pocket.
Visualization: Retrosynthetic Disconnection

Retrosynthesis Target 3-Amino-3-methylpentanoic acid (Target Molecule) Sulfinyl Sulfinyl-Protected Beta-Amino Ester Sulfinyl->Target Acid Hydrolysis Ketimine Chiral N-Sulfinyl Ketimine Ketimine->Sulfinyl Reformatsky (BrZnCH2COOEt) Ketone 2-Butanone (Methyl Ethyl Ketone) Ketone->Ketimine Condensation (Ti(OEt)4) Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Ketimine KetoAcid 3-Methyl-3-oxopentanoic acid (or Ester) KetoAcid->Target w-Transaminase (PLP, iPrNH2)

Figure 1: Retrosynthetic analysis showing the Chemical (Left) and Biocatalytic (Right) pathways.

Protocol A: Ellman’s Sulfinamide Auxiliary

This method is the industry standard for medicinal chemistry due to its reliability and the commercial availability of the chiral auxiliary. It relies on the formation of a chiral


-sulfinyl ketimine, which directs the facial attack of a Reformatsky reagent.
Mechanistic Insight

The condensation of 2-butanone with tert-butanesulfinamide is difficult due to the low electrophilicity of the ketone. We utilize Titanium(IV) ethoxide , which acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium. The subsequent Reformatsky addition proceeds via a six-membered Zimmerman-Traxler transition state, where the bulky tert-butyl group of the auxiliary dictates the stereochemistry.

Step-by-Step Protocol
Step 1: Synthesis of (R)-N-(butan-2-ylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Add (R)-tert-butanesulfinamide (10.0 mmol, 1.21 g) and 2-butanone (12.0 mmol, 1.07 mL) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)

    
     (20.0 mmol, 4.2 mL) dropwise. The solution will turn slightly yellow.
    
  • Reaction: Reflux the mixture at 70°C for 24 hours. Monitor by TLC (conversion is usually >90%).

  • Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). A white precipitate (titanium salts) will form. Filter through a pad of Celite.

  • Purification: Dry the organic layer (

    
    ), concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
    • Checkpoint: Expect a clear to pale yellow oil. Yield: ~85%.

Step 2: Diastereoselective Reformatsky Reaction
  • Activation of Zinc: In a dry Schlenk flask, activate Zn dust (30 mmol) by washing with dilute HCl, then water, then acetone, and drying under high vacuum/heat.

  • Reaction: Suspend activated Zn in dry THF (20 mL). Add ethyl bromoacetate (15 mmol) dropwise to initiate the formation of the Reformatsky reagent (exothermic).

  • Addition: Cool the mixture to -78°C. Add the sulfinyl ketimine (from Step 1, 5 mmol) dissolved in THF slowly.

  • Causality: The low temperature is critical to maximize the energy difference between the diastereomeric transition states.

  • Completion: Allow to warm to 0°C over 4 hours. Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. The product is a stable sulfinamide-protected

    
    -amino ester.
    
Step 3: Deprotection to 3-Amino-3-methylpentanoic Acid
  • Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (excess). Stir for 1 hour at RT.

  • Workup: Concentrate in vacuo to remove volatiles. The sulfinyl group is cleaved as

    
     and isobutylene (or sulfinic ester byproducts).
    
  • Saponification (Optional): If the free acid is required, treat the ester with LiOH in THF/H2O (3:1), then neutralize to isoelectric point.

Protocol B: Biocatalytic Transamination

For scale-up and green chemistry applications, using an


-Transaminase (ATA) is superior. This method avoids heavy metals and stoichiometric auxiliaries. The challenge is finding an enzyme that accepts a sterically hindered ketone.
Mechanistic Insight

Transaminases utilize Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with an amine donor (e.g., isopropylamine) to form the PMP-enzyme complex, which then transfers the amine to the ketone substrate.

Visualization: Enzymatic Cycle

Transaminase EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Aminated) EnzPLP->EnzPMP + Donor - Product1 Product1 Acetone (Byproduct) EnzPLP->Product1 EnzPMP->EnzPLP + Substrate - Product2 Product2 Chiral Beta-Amino Ester EnzPMP->Product2 Donor Isopropylamine (Donor) Donor->EnzPLP Substrate 3-Keto Ester (Substrate) Substrate->EnzPMP

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminase. The steric bulk of the substrate requires specific "bulky-substrate" tolerant ATAs.

Step-by-Step Protocol
Step 1: Substrate Preparation
  • Synthesis: React ethyl propionylacetate (commercially available) with methyl iodide/base or utilize a Claisen condensation of ethyl acetate and 2-butanone to generate ethyl 3-methyl-3-oxopentanoate .

  • Note: The substrate is achiral (prochiral ketone).

Step 2: Biotransformation
  • Enzyme Selection: Use a commercially available

    
    -transaminase screened for bulky ketones (e.g., Vibrio fluvialis variants or Codexis ATA-113/117 series).
    
  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP cofactor (1 mM).

  • Amine Donor: Isopropylamine (1.0 M).

    • Self-Validating Step: The equilibrium constant for transamination is often close to 1. Using isopropylamine generates acetone. Removing acetone (via slight vacuum or nitrogen sweep) drives the reaction to completion.

  • Reaction: Add substrate (50 mM) and Enzyme (10 mg/mL or lyophilized powder). Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • Monitoring: Monitor consumption of ketone by HPLC (C18 column) and formation of amine.

Step 3: Workup
  • Quench: Acidify to pH 2 with 6M HCl to stop enzyme activity and protonate the amine (keeping it in the aqueous phase).

  • Wash: Wash with MTBE to remove unreacted ketone.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH. Extract the free amine into DCM or MTBE.

  • Yield: Evaporate solvent. Expect >90% conversion and >98% ee with optimized enzymes.

Comparative Data Analysis

FeatureMethod A: Ellman AuxiliaryMethod B: Biocatalysis
Enantioselectivity (ee) > 95% (Diastereomer separation possible)> 99% (Strict enzyme specificity)
Yield 60-75% (Overall)85-95% (Conversion)
Atom Economy Low (Stoichiometric auxiliary, Ti, Zn waste)High (Catalytic enzyme, cheap amine donor)
Scalability Good (Kg scale feasible in standard reactors)Excellent (Green, aqueous, low temp)
Cost Moderate (Sulfinamide is ~$1/g)Low (Enzymes are reusable/immobilized)
Development Time Short (Standard chemistry)Medium (Requires enzyme screening)

Troubleshooting & Critical Control Points

  • Moisture Sensitivity (Method A): The formation of the ketimine is reversible. If the yield is low, ensure Ti(OEt)

    
     is fresh and the reaction is sealed.
    
  • Stereocontrol (Method A): If diastereoselectivity is lower than 90:10, lower the Reformatsky reaction temperature to -90°C or switch to a non-coordinating solvent (toluene) to alter the transition state geometry.

  • Enzyme Inhibition (Method B): High concentrations of the ketone substrate or the acetone byproduct can inhibit the transaminase. Use a biphasic system (e.g., buffer + octane) to act as a reservoir for the substrate/product, keeping the aqueous concentration low but constant.

References

  • Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of the American Chemical Society.

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Asymmetric C-C Bond Formation." Journal of Organic Chemistry.

  • Mathew, S., et al. (2016). "Transaminases for the Synthesis of Chiral Amines." Catalysis Science & Technology.

  • PubChem. "3-Amino-3-methylpentanoic acid (Compound)." National Library of Medicine.

  • Kumagai, N., & Shibasaki, M. (2016).[1][2] "Catalytic Asymmetric Synthesis of quaternary alpha- and beta-amino acids." Organic & Biomolecular Chemistry.

Sources

Foundational

Foreword: The Strategic Importance of Chiral β-Amino Acids

An In-Depth Technical Guide to the Stereospecific Synthesis of β-Amino Acids β-Amino acids represent a critical class of non-proteinogenic amino acids, distinguished from their α-analogues by an additional carbon atom in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereospecific Synthesis of β-Amino Acids

β-Amino acids represent a critical class of non-proteinogenic amino acids, distinguished from their α-analogues by an additional carbon atom in their backbone. This seemingly minor structural alteration imparts profound and advantageous properties, making them invaluable assets in modern drug discovery and materials science. Their incorporation into peptide chains induces stable, predictable secondary structures like helices and turns, forming "β-peptides".[1] These structures exhibit remarkable resistance to proteolytic degradation, a key limitation of natural peptide-based therapeutics.[2] Consequently, enantiomerically pure β-amino acids are foundational building blocks for developing metabolically stable drugs, agrochemicals, and advanced chiral catalysts.[1][2]

The central challenge in their application lies in their synthesis. Controlling the absolute stereochemistry at the β-carbon (and often the α-carbon as well) is paramount, as the biological activity of the final molecule is intrinsically tied to its three-dimensional structure. This guide provides a detailed exploration of the core, field-proven methodologies for the stereospecific synthesis of β-amino acids, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of each strategy, the causal logic behind experimental choices, and detailed protocols for their implementation.

Homologation of α-Amino Acids: The Arndt-Eistert Approach

One of the most established and reliable strategies for synthesizing β-amino acids is the one-carbon homologation of readily available, enantiopure α-amino acids. This leverages the vast natural chiral pool. The Arndt-Eistert synthesis is the quintessential method for this transformation.[3][4][5]

Mechanistic Rationale

The Arndt-Eistert synthesis is a two-step process that converts a carboxylic acid to its next higher homologue.[4] The key to its success in stereospecific synthesis is that the Wolff rearrangement, the central bond-migrating step, proceeds with complete retention of stereochemistry at the α-carbon of the starting amino acid.

The sequence involves:

  • Activation and Diazoketone Formation: The N-protected α-amino acid is first converted to a more reactive species, typically an acid chloride. This activated intermediate reacts with diazomethane to form an α-diazoketone, displacing the chloride.[3][4]

  • Wolff Rearrangement: The α-diazoketone is then induced to rearrange in the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile (e.g., water, alcohol).[4] The catalyst facilitates the expulsion of N₂ gas, generating a highly reactive ketene intermediate through a 1,2-acyl migration.

  • Nucleophilic Trapping: The ketene is immediately trapped by the nucleophile (water) to form the final β-amino acid.

Arndt_Eistert_Mechanism cluster_step1 Step 1: Diazoketone Formation cluster_step2 Step 2: Wolff Rearrangement & Trapping A N-Protected α-Amino Acid Chloride B α-Diazoketone A->B  + CH₂N₂  - HCl C Ketene Intermediate B->C  Ag₂O, Δ  (Wolff Rearrangement)  - N₂ D N-Protected β-Amino Acid C->D  + H₂O  (Nucleophilic Trap)

Caption: The Arndt-Eistert homologation workflow.

Experimental Protocol: Synthesis of Fmoc-β-Homoalanine

This protocol describes the homologation of N-Fmoc-L-alanine. The use of Fmoc-protected amino acid pentafluorophenyl (Pfp) esters is an effective way to acylate diazomethane.[6]

Materials:

  • N-Fmoc-L-alanine

  • Pentafluorophenol (Pfp-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a dedicated fume hood)

  • Silver(I) benzoate

  • Triethylamine (TEA)

  • 1,4-Dioxane, Tetrahydrofuran (THF), Water

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Activation (Fmoc-L-Ala-OPfp):

    • Dissolve N-Fmoc-L-alanine (1.0 eq) and Pfp-OH (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise and stir the mixture at 0 °C for 1 hour, then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography (EtOAc/Hexanes) to yield the Pfp ester.

  • Diazoketone Formation:

    • Caution: Diazomethane is toxic and explosive. Use appropriate shielding and work in a well-ventilated fume hood.

    • Dissolve the Fmoc-L-Ala-OPfp ester (1.0 eq) in anhydrous THF.

    • Add a freshly prepared ethereal solution of diazomethane (~3.0 eq) at 0 °C.

    • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.

    • Concentrate the solution to yield the crude Fmoc-aminoacyldiazomethane, which can be used directly or purified if necessary.[6]

  • Wolff Rearrangement and Hydrolysis:

    • Dissolve the crude diazoketone (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

    • Add triethylamine (2.0 eq).

    • In a separate flask, prepare a 10% solution of silver(I) benzoate in triethylamine.

    • Heat the diazoketone solution to 60-70 °C and add the silver benzoate solution dropwise over 15 minutes.

    • Stir the reaction at this temperature for 1-2 hours until TLC analysis indicates completion.

    • Cool the reaction, dilute with water, and acidify to pH ~2 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting solid by recrystallization or flash chromatography to obtain pure Fmoc-β-homoalanine.

Asymmetric Conjugate Addition: Building Stereocenters on Unsaturated Scaffolds

Catalytic asymmetric conjugate addition reactions are among the most powerful and versatile methods for synthesizing chiral β-amino acids.[7] These methods start with readily available α,β-unsaturated carbonyl compounds and introduce the nitrogen functionality at the β-position with high stereocontrol.

Mechanistic Rationale

The core principle involves the 1,4-addition (or Michael addition) of a nitrogen nucleophile to an activated alkene. The stereochemical outcome is controlled by a chiral entity—either a covalently bound chiral auxiliary or a chiral catalyst that orchestrates the approach of the reactants.

Conjugate_Addition_Concept Start α,β-Unsaturated Carbonyl Catalyst Chiral Catalyst or Auxiliary Start->Catalyst Product Enantioenriched β-Amino Acid Derivative Catalyst->Product  Stereocontrol Nucleophile Nitrogen Nucleophile Nucleophile->Catalyst

Caption: General concept of asymmetric conjugate addition.

Chiral Auxiliary-Based Methods

In this approach, a chiral molecule is temporarily attached to the substrate to direct the conjugate addition. After the reaction, the auxiliary is cleaved, yielding the enantioenriched product. Pseudoephedrine is an effective and inexpensive chiral auxiliary for this purpose.[8]

Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary [8]

  • Amide Formation:

    • Couple Boc-β-alanine (1.0 eq) to (R,R)-pseudoephedrine (1.0 eq) using a mixed anhydride method (e.g., with isobutyl chloroformate and N-methylmorpholine) in THF at -15 °C.

    • Purify the resulting amide by chromatography.

  • Enolate Formation and Alkylation:

    • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Slowly add lithium diisopropylamide (LDA) (2.2 eq) and stir for 1 hour to form the dianion.

    • Add the desired alkyl halide (e.g., benzyl bromide) (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the product by flash chromatography to isolate the alkylated amide with high diastereoselectivity.

  • Auxiliary Cleavage:

    • Reflux the purified amide in a mixture of THF and 1N H₂SO₄ for 12-24 hours to hydrolyze the amide bond.

    • The chiral auxiliary can be recovered from the aqueous layer after basification.

    • The desired α-substituted β-amino acid is isolated from the aqueous layer, typically after protection (e.g., Boc protection) and extraction.

Transition Metal and Organocatalytic Methods

Catalytic approaches avoid the need for stoichiometric chiral auxiliaries and are often more atom-economical. Both transition metals and small organic molecules have been developed as highly effective catalysts.[9][10][11]

  • Transition Metal Catalysis: Chiral complexes of copper, rhodium, and palladium are widely used. For instance, a CuH-catalyzed hydroamination can proceed with excellent enantioselectivity, where a chiral ligand controls the regiochemistry of copper delivery to the β-position of a cinnamic acid derivative.[7]

  • Organocatalysis: Chiral thiourea derivatives have emerged as powerful hydrogen-bond-donating catalysts. They activate imines toward nucleophilic attack by forming a network of hydrogen bonds, effectively shielding one face of the imine and directing the incoming nucleophile (e.g., a silyl ketene acetal in a Mannich-type reaction) to the other.[12][13]

Catalytic System Reaction Type Typical Substrates Avg. Yield (%) Avg. ee (%) Reference
CuH / Chiral LigandHydroaminationα,β-Unsaturated Esters85-9590-99[7]
Rh / Chiral PhosphineConjugate Additionβ-Acrylates80-99>95[1][14]
Chiral ThioureaMannich ReactionN-Boc Imines, Silyl Ketene Acetals90-9992-98[12]
ProlineMannich ReactionAldehydes, Ketones, Imines70-90>90[11]

Biocatalysis: The Power of Enzymatic Selectivity

Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions, making them an increasingly attractive tool for β-amino acid synthesis.[15] The most common enzymatic strategy is kinetic resolution.

Rationale of Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase like Candida antarctica lipase B (CAL-B) can selectively acylate the amino group of one enantiomer of a β-amino ester, allowing for the easy separation of the acylated product and the unreacted starting material.[2][15] The primary limitation is that the maximum theoretical yield for a single enantiomer is 50%. This can be overcome by dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[15]

Kinetic_Resolution Racemate (R)-β-Amino Ester + (S)-β-Amino Ester Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme Product (R)-N-Acyl-β-Amino Ester Enzyme->Product  Fast Reaction Unreacted (S)-β-Amino Ester (Enantioenriched) Enzyme->Unreacted  Slow/No Reaction AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Enzyme

Caption: Workflow for enzymatic kinetic resolution of a racemic β-amino ester.

Experimental Protocol: Lipase-Catalyzed Resolution of a β-Amino Ester[2]

Materials:

  • Racemic ethyl 3-aminobutanoate

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Ethyl acetate (as both solvent and acyl donor)

  • Anhydrous Tert-butyl methyl ether (TBME)

Procedure:

  • To a solution of racemic ethyl 3-aminobutanoate (1.0 eq) in TBME, add ethyl acetate (1.5 eq).

  • Add immobilized CAL-B (e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).

  • Seal the vessel and shake the suspension at a constant temperature (e.g., 45 °C) in an orbital incubator.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Once the desired conversion is reached, filter off the enzyme (which can often be reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the N-acetylated product from the unreacted amino ester using flash column chromatography or an acid-base extraction.

  • The enantiomeric excess (ee) of both the product and the unreacted starting material should be determined by chiral chromatography.

Synthesis via β-Lactam Intermediates

Enantiomerically pure β-lactams (2-azetidinones) are exceptionally versatile intermediates for β-amino acid synthesis.[16][17] The strained four-membered ring can be stereoselectively functionalized and then cleaved under mild conditions to afford the desired acyclic, N-protected β-amino acid or its derivatives.

The most common method for forming the β-lactam ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction.[18] Stereocontrol can be achieved by using a chiral imine or a chiral ketene equivalent. Once the substituted β-lactam is formed, the ring is opened. Nucleophilic ring-opening with an alcohol or water, often catalyzed by acid or base, cleaves the C2-N1 amide bond to furnish the corresponding β-amino ester or acid.[16][17]

Conclusion and Future Outlook

The stereospecific synthesis of β-amino acids is a mature yet continually evolving field. While classic methods like the Arndt-Eistert homologation remain highly reliable for leveraging the α-amino acid chiral pool, catalytic strategies, including transition metal catalysis, organocatalysis, and biocatalysis, offer more flexible and atom-economical routes from simple achiral precursors.[3][9][15] The choice of methodology ultimately depends on the specific target molecule, desired scale, and available starting materials.

Future advancements will likely focus on the development of novel catalytic systems with broader substrate scopes and higher efficiencies. Areas such as direct C-H functionalization to install the amino group at the β-position of carboxylic acid derivatives and photoredox catalysis are poised to provide new, powerful disconnections for accessing these vital chiral building blocks.[19] The continued integration of biocatalysis and chemocatalysis will further expand the synthetic toolbox, enabling the construction of increasingly complex and medicinally relevant β-amino acid-containing molecules.

References

  • Lee, J., & Kang, S. H. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 140(42), 13913–13917. [Link]

  • Sharma, G., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Hughes, A. D., et al. (2017). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 7(1), 251-254. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

  • Wikipedia. Arndt–Eistert reaction. Wikipedia. [Link]

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged. [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

  • Rath, J. (2012). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. [Link]

  • Sharma, G., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Lelais, G., & Seebach, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(3), 857-871. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]

  • Aurelio, L., et al. (2002). Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters. The Journal of Organic Chemistry, 67(13), 4584-4587. [Link]

  • Forró, E., & Fülöp, F. (2007). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 12(12), 2695-2705. [Link]

  • Lee, J., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(23), 3647–3649. [Link]

  • Palomo, C., et al. (2003). β-Lactams as versatile intermediates in α- and β-amino acid synthesis. Current Organic Chemistry, 7(1), 27-52. [Link]

  • Gotor-Fernández, V., et al. (2006). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. Tetrahedron: Asymmetry, 17(15), 2249-2255. [Link]

  • Zhang, F. (2023). Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online. [Link]

  • Kumar, A., & Sharma, G. (2012). Catalytic Synthesis of Optically Active β-Amino Acid Derivatives. Letters in Organic Chemistry, 9(8), 531-543. [Link]

  • Palomo, C., et al. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-343. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Wikipedia. β-Lactam. Wikipedia. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 3-Amino-3-Methylpentanoic Acid

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 3-Amino-3-Methylpentanoic Acid (also referred to as -methyl- -aminovaleric acid or a specific -disubstit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 3-Amino-3-Methylpentanoic Acid (also referred to as


-methyl-

-aminovaleric acid or a specific

-disubstituted amino acid scaffold).

[1]

Executive Summary

3-Amino-3-methylpentanoic acid is a quaternary


-amino acid characterized by a geminal dialkyl substitution (methyl and ethyl groups) at the 

-carbon.[1] Unlike naturally occurring

-amino acids (e.g., L-isoleucine), this non-proteinogenic scaffold exhibits unique pharmacological and structural properties.[1] Its primary mechanisms of action involve conformational restriction in peptidomimetics (inducing stable helical secondary structures), inhibition of metalloproteases (as a zinc-binding pharmacophore), and modulation of amino acid transport systems (System L).[1] It serves as a critical tool in medicinal chemistry for enhancing proteolytic stability and bioavailability of peptide-based therapeutics.[1]

Structural Identity & Chemical Pharmacology[1]

Molecular Architecture

The molecule is a


-amino acid where the amino group is attached to the 

-carbon (C3), which is also substituted with a methyl and an ethyl group.[1] This creates a quaternary carbon center , rendering the molecule chiral (existing as R and S enantiomers) and sterically congested.[1]
  • IUPAC Name: 3-amino-3-methylpentanoic acid[1][2]

  • Formula:

    
    
    
  • Class:

    
    -disubstituted amino acid; Acyclic Gabapentinoid analog.[1]
    
  • Key Feature: The Thorpe-Ingold Effect (gem-dimethyl effect analog).[1] The bulky substituents at the

    
    -position restrict bond rotation, forcing the backbone into specific conformations.[1]
    
Mechanism of Conformational Restriction (The "Locking" Effect)

In peptide chains, 3-amino-3-methylpentanoic acid acts as a structural "breaker" and "shaper."[1]

  • 
    -Peptide Foldamers:  When incorporated into peptides, this scaffold promotes the formation of stable secondary structures, specifically the 14-helix  (defined by 14-membered ring hydrogen bonds).[1] The geminal substitution restricts the torsion angles (
    
    
    
    ) of the backbone, lowering the entropic cost of folding.[1]
  • Proteolytic Resistance: The steric bulk around the nitrogen and the

    
    -carbon prevents access by standard proteases (e.g., trypsin, pepsin), significantly extending the plasma half-life of drugs containing this moiety.[1]
    

Biological Mechanisms of Action[1][3]

Matrix Metalloproteinase (MMP) Inhibition

3-Amino-3-methylpentanoic acid derivatives function as potent inhibitors of Matrix Metalloproteinases (MMPs), enzymes responsible for tissue remodeling and collagen degradation.[1]

  • Zinc Chelation: The carboxylate group (or a hydroxamate derivative synthesized from it) coordinates with the catalytic Zinc ion (

    
    )  in the MMP active site.[1]
    
  • Hydrophobic Pocket Occupancy: The

    
    -methyl and 
    
    
    
    -ethyl groups fit into the
    
    
    specificity pocket of the enzyme.[1] The specific stereochemistry (
    
    
    or
    
    
    ) dictates the affinity for this hydrophobic pocket, allowing for selective inhibition of MMP-2, MMP-9, or MMP-13.[1]
  • Therapeutic Relevance: This mechanism is explored for preventing metastasis (by stopping extracellular matrix breakdown) and treating arthritis.[1]

Modulation of System L (LAT1) Transporter

Structurally similar to Gabapentin and L-Leucine , 3-amino-3-methylpentanoic acid interacts with the L-type Amino Acid Transporter 1 (LAT1) .[1]

  • Transport Competitor: It competes with endogenous large neutral amino acids (LNAAs) like Leucine and Isoleucine for transport across the Blood-Brain Barrier (BBB).[1]

  • Intracellular Signaling: By mimicking Leucine, it may modulate the mTORC1 pathway, which acts as a nutrient sensor.[1] However, unlike Leucine, it cannot be incorporated into proteins, potentially acting as a metabolic antagonist or "false signal" to cancer cells that overexpress LAT1.[1]

GABAergic System Interaction (SAR Context)

While acyclic, this compound is a structural analog of Gabapentin (a cyclic


-amino acid) and Pregabalin .[1]
  • 
     Subunit Binding:  Structure-Activity Relationship (SAR) studies suggest that while 3,3-disubstituted 
    
    
    
    -amino acids bind to the
    
    
    subunit of voltage-gated calcium channels (VGCCs), their affinity is generally lower than
    
    
    -amino acids.[1]
  • Mechanism: If binding occurs, it reduces the trafficking of VGCCs to the presynaptic membrane, decreasing calcium influx and subsequent release of excitatory neurotransmitters (Glutamate, Substance P).[1]

Visualization of Signaling & Mechanism[1]

The following diagram illustrates the dual mechanism: MMP Inhibition (Enzymatic) and Peptidomimetic Stabilization (Structural).[1]

MechanismOfAction cluster_MMP Pathway A: MMP Inhibition cluster_Peptide Pathway B: Peptidomimetics Compound 3-Amino-3-Methylpentanoic Acid (Scaffold) Zinc Catalytic Zn2+ Ion (Active Site) Compound->Zinc Chelates via Carboxyl/Hydroxamate S1_Pocket Hydrophobic S1' Pocket Compound->S1_Pocket Alkyl Groups Bind Backbone Peptide Backbone Restriction Compound->Backbone Thorpe-Ingold Effect Inhibition Inhibition of ECM Degradation (Anti-Metastatic) Zinc->Inhibition Blocks Catalysis S1_Pocket->Inhibition Increases Affinity Helix 14-Helix Formation (Foldamer) Backbone->Helix Restricts Torsion Angles Stability Proteolytic Resistance (High Half-life) Helix->Stability Prevents Enzyme Access

Caption: Dual mechanistic pathways of 3-amino-3-methylpentanoic acid: Zinc chelation in metalloproteases (Red) and structural stabilization in peptidomimetics (Green).[1]

Experimental Protocols

Synthesis via Arndt-Eistert Homologation

To synthesize the


-amino acid from its corresponding 

-amino acid precursor (e.g.,

-methyl-L-isoleucine derivative):
  • Activation: React N-protected

    
    -amino acid with isobutyl chloroformate to form a mixed anhydride.
    
  • Diazoketone Formation: Treat with diazomethane (

    
    ) to generate the 
    
    
    
    -diazoketone.[1]
  • Wolff Rearrangement: Irradiate with UV light or use silver benzoate catalyst in the presence of water/alcohol.[1] This causes the carbon skeleton to rearrange, inserting a methylene group (

    
    ) and yielding the 
    
    
    
    -amino acid
    .[1]
  • Verification: Confirm structure via

    
    -NMR (look for distinct AB system of 
    
    
    
    -protons) and Mass Spectrometry.
MMP Inhibition Assay (Fluorometric)

Objective: Determine


 of the derivative against MMP-9.[1]
  • Preparation: Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.[1]
    
  • Enzyme: Recombinant Human MMP-9 (activated with APMA).

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).[1]

  • Reaction:

    • Incubate MMP-9 (5 nM) with varying concentrations of 3-amino-3-methylpentanoic acid derivative (0.1 nM – 10

      
      M) for 30 mins at 37°C.
      
    • Add Substrate (10

      
      M).[1]
      
    • Measure Fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 20 mins.

  • Analysis: Plot reaction velocity vs. inhibitor concentration to derive

    
    .
    

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight 131.17 g/mol Small molecule, CNS permeable (via LAT1).[1]
pKa (COOH) ~3.8Ionized at physiological pH.[1]
pKa (NH3+) ~10.2Protonated at physiological pH (Zwitterionic).[1]
MMP-9

Low nM range (derivative dependent)Potent inhibition potential.[1]
Proteolytic Stability >24 hours (in serum)Significantly higher than natural peptides (<30 mins).[1]
Secondary Structure 14-Helix InducerCritical for foldamer design.[1]

References

  • Seebach, D., et al. (1996).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides." Helvetica Chimica Acta.[1] Link[1]

  • Grams, F., et al. (2001).[1] "X-ray structures of human neutrophil collagenase complexed with hydroxamate and carboxylate inhibitors." Biochemistry. Link[1]

  • Cheng, R. P., et al. (2001).[1] "Beta-Peptides: From structure to function." Chemical Reviews. Link[1]

  • PubChem. "3-Amino-3-methylpentanoic acid - Compound Summary."[1] National Library of Medicine.[1] Link[1]

  • Gehring, A. M., et al. (1998).[1] "Aminomutases: The mechanism of the interconversion of alpha- and beta-amino acids."[1] Biochemistry. Link[1]

Sources

Foundational

Beta-Amino Acids in Medicinal Chemistry: Structural Control &amp; Therapeutic Utility

Executive Summary In the landscape of modern medicinal chemistry, beta-amino acids ( -amino acids) have transcended their role as mere homologues of naturally occurring -amino acids. They have emerged as critical tools f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, beta-amino acids (


-amino acids) have transcended their role as mere homologues of naturally occurring 

-amino acids. They have emerged as critical tools for overcoming the two primary failure modes of peptide therapeutics: proteolytic instability and poor membrane permeability . By introducing an additional methylene group (

) into the backbone,

-amino acids alter the torsional angles (

), enabling the formation of unique secondary structures ("foldamers") that evade standard protease recognition while maintaining high-affinity interactions with biological targets.

This technical guide analyzes the physiochemical properties, synthetic pathways, and solid-phase assembly of


-amino acids, grounded in field-proven protocols and industrial case studies like Sitagliptin.

The Structural Paradigm: Foldamers and Stability

Alpha vs. Beta Backbone Dynamics

The fundamental difference lies in the backbone spacing. While


-amino acids place the side chain (R) on the 

adjacent to the carboxyl group,

-amino acids separate the amine and carboxyl termini by two carbon atoms (

).
  • 
    -amino acids:  Side chain on the 
    
    
    
    -carbon (adjacent to carboxyl).
  • 
    -amino acids:  Side chain on the 
    
    
    
    -carbon (adjacent to amine; derived from homologation of
    
    
    -amino acids).

This homologation fundamentally alters the Ramachandran plot space available to the peptide, allowing for the formation of stable helices that differ significantly from the canonical


-helix.
Foldamer Architectures

-peptides are renowned for forming stable secondary structures known as helices  with as few as 4-6 residues, unlike 

-peptides which often require >15 residues for stable helicity in isolation.
  • The 14-Helix: The most common structure for acyclic

    
    -peptides. It is defined by H-bonds between residue 
    
    
    
    and
    
    
    , creating a 14-membered ring. It has a pitch of approx. 5.1 Å and ~3 residues per turn.
  • The 12-Helix: Promoted by conformationally constrained cyclic residues (e.g., ACPC, APC). Defined by H-bonds between

    
     and 
    
    
    
    , creating a 12-membered ring.

FoldamerComparison Alpha Alpha-Peptide (Native) AlphaHelix Alpha-Helix (i, i+4 H-bond) Susceptible to Proteolysis Alpha->AlphaHelix Natural Folding Beta3 Beta3-Peptide (Acyclic) Helix14 14-Helix (i, i+2 H-bond) Stable, 3 residues/turn Beta3->Helix14 Favored in solution BetaCyc Cyclic Beta-Peptide (Constrained) Helix12 12-Helix (i, i+3 H-bond) Compact, 2.5 residues/turn BetaCyc->Helix12 Steric enforcement

Figure 1: Structural divergence of peptide backbones. Beta-peptides adopt distinct helical manifolds (14-helix vs 12-helix) driven by backbone substitution patterns.

Synthetic Methodologies

Access to enantiopure


-amino acids is the bottleneck in their application. While classical resolution is possible, two primary routes dominate modern discovery: Arndt-Eistert Homologation  (for lab scale) and Asymmetric Hydrogenation  (for process scale).
Arndt-Eistert Homologation Protocol

This is the standard laboratory method to convert an N-protected


-amino acid into its 

-homologue. It preserves the stereochemistry of the starting material.

Step-by-Step Mechanism:

  • Activation: The N-protected

    
    -amino acid is activated as a mixed anhydride (using isobutyl chloroformate/NMM).
    
  • Diazoketone Formation: Reaction with diazomethane (

    
    ) yields the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver (Ag(I)) catalyzed decomposition releases

    
    , generating a ketene intermediate which is trapped by water (to form acid) or alcohol (to form ester).
    

ArndtEistert Start N-Protected Alpha-Amino Acid (R-CH(NHP)-COOH) MixedAnh Mixed Anhydride (Activation via iBuOCOCl / NMM) Start->MixedAnh -15°C, THF Diazo Alpha-Diazoketone (R-CH(NHP)-CO-CHN2) MixedAnh->Diazo CH2N2, Et2O Ketene Ketene Intermediate (Wolff Rearrangement / Ag+) Diazo->Ketene hν or Ag(PhCOO) Product Beta-Amino Acid/Ester (R-CH(NHP)-CH2-COOR') Ketene->Product H2O or R'OH

Figure 2: The Arndt-Eistert Homologation pathway. This sequence inserts a methylene group while retaining the chiral center configuration.

Critical Safety Note

Diazomethane is explosive and highly toxic. For safer alternatives, use trimethylsilyldiazomethane or in situ generation protocols in flow chemistry reactors.

Solid-Phase Peptide Synthesis (SPPS) of Beta-Peptides

Synthesizing


-peptides or 

-hybrids via SPPS presents unique challenges due to the slower reaction kinetics of the secondary amine (in

-peptides) or steric hindrance.
Protocol: Optimized Coupling for Beta-Amino Acids

Standard protocols (HBTU/DIPEA) often result in deletion sequences. The following modifications are recommended for high-fidelity synthesis.

1. Resin Selection: Use low-loading resins (0.2 - 0.4 mmol/g) such as ChemMatrix or Tentagel to minimize aggregation, which is more pronounced in foldamer-forming sequences.

2. Coupling Reagents:

  • Preferred: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Why: The pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group effect), accelerating the acylation of the sterically hindered

    
    -amino terminus.
    
  • Avoid: Standard HBTU/PyBOP are often too slow, leading to incomplete coupling before the active ester hydrolyzes.

3. The "Double Couple" Strategy: For


-residues, perform the coupling reaction twice:
  • Couple 1: 3 eq AA, 2.9 eq HATU, 6 eq DIPEA in DMF for 60 mins.

  • Drain & Wash.

  • Couple 2: Repeat fresh reagents for 45 mins.

4. Monitoring: The Kaiser test (ninhydrin) can be unreliable for some secondary amines or hindered primary amines. Use the Chloranil test or TNBS test for more accurate detection of free amines.

Table 1: Troubleshooting Beta-Peptide SPPS
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon; Foldamer aggregation.
Switch to HATU/HOAt . Use microwave-assisted SPPS (50°C).
Racemization Over-activation of the carboxyl component.Use Collidine instead of DIPEA as the base. Maintain temp < 50°C.
Poor Solubility Formation of

-sheet-like aggregates on resin.
Use "Magic Mixture" solvent: DCM/DMF/NMP + 1% Triton X or Pseudoproline dipeptides.

Case Study: Sitagliptin (Januvia)[1]

Sitagliptin represents the gold standard of


-amino acid utility in drug design. It is a potent DPP-4 inhibitor used for Type 2 Diabetes.[1]
The Role of the Beta-Moiety

DPP-4 is a serine protease that cleaves N-terminal dipeptides from GLP-1. Sitagliptin mimics the N-terminal peptide substrate but replaces the scissile


-peptide bond with a stable 

-amino amide linkage.
  • Effect: The

    
    -amino group binds in the S2 pocket of the enzyme, anchoring the molecule, while the trifluorophenyl moiety occupies the S1 pocket. The non-hydrolyzable backbone prevents enzymatic cleavage, resulting in a tight-binding, reversible inhibitor (
    
    
    
    nM).
Industrial Synthesis (Green Chemistry)

Merck developed a revolutionary enzymatic route to avoid the waste associated with chemical synthesis.

  • Substrate: Pro-sitagliptin ketone.

  • Catalyst: Engineered Transaminase (R-selective).

  • Process: Direct amination of the ketone to the chiral amine in high yield (>99% ee) without heavy metals.

Sitagliptin Substrate Pro-Sitagliptin Ketone Sitagliptin Sitagliptin (Chiral Beta-Amino Drug) Substrate->Sitagliptin Biocatalytic Amination Enzyme Transaminase (R-selective) + PLP Cofactor Enzyme->Sitagliptin Catalysis DPP4 DPP-4 Enzyme (Target) Sitagliptin->DPP4 Inhibition (Ki ~1 nM)

Figure 3: Biocatalytic synthesis of Sitagliptin. The transaminase enzyme introduces the chiral amine directly, bypassing complex protecting group chemistry.

ADME & Future Outlook

Proteolytic Stability

-peptides are virtually immune to degradation by mammalian peptidases (pepsin, trypsin, chymotrypsin).
  • Data: While an

    
    -peptide might have a half-life (
    
    
    
    ) of minutes in human serum, analogous
    
    
    -peptides often exhibit
    
    
    hours to days. This "stealth" property is crucial for prolonging the therapeutic window.
Transport & Permeability

Despite their stability,


-peptides face challenges in crossing the Blood-Brain Barrier (BBB).
  • Passive: Generally low due to polarity.

  • Active: They are rarely substrates for PEPT1/2. However, LAT1 (Large Neutral Amino Acid Transporter) shows promise for transporting

    
    -amino acid monomers or small oligomers if they are designed with specific hydrophobic side chains (e.g., mimicking Leucine or Phenylalanine).
    
Conclusion

The incorporation of


-amino acids transforms labile peptides into robust drug candidates. By mastering the Arndt-Eistert homologation and employing HATU-mediated SPPS, researchers can access a chemical space that offers the specificity of biologics with the stability of small molecules.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Podlech, J., & Seebach, D. (1995). On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction. Liebigs Annalen. Link

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Link

  • Saviano, M., et al. (2021). Sitagliptin Intermediate by a Multi-Enzymatic Cascade System. Frontiers in Bioengineering and Biotechnology. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link

  • Geisler, I., & Chmielewski, J. (2009). Cationic amphiphilic polyproline helices: side-chain variations and cell-penetrating properties. Chemical Biology & Drug Design. Link

Sources

Exploratory

A Technical Guide to (3R)-3-Amino-3-methylpentanoic Acid: A Chiral Building Block for Asymmetric Synthesis

Abstract This guide provides an in-depth technical overview of (3R)-3-amino-3-methylpentanoic acid, a non-proteinogenic β-amino acid featuring a stereodefined quaternary carbon center. As a chiral building block, it offe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of (3R)-3-amino-3-methylpentanoic acid, a non-proteinogenic β-amino acid featuring a stereodefined quaternary carbon center. As a chiral building block, it offers a unique and valuable scaffold for the synthesis of complex, stereochemically rich target molecules. We will explore its fundamental properties, delve into strategies for its stereoselective synthesis, and demonstrate its practical application in constructing key pharmaceutical intermediates such as β-lactams. This document is intended for researchers, chemists, and drug development professionals engaged in the field of asymmetric synthesis and medicinal chemistry.

Introduction: The Strategic Value of Chiral β-Amino Acids

The Imperative of Chirality in Drug Development

In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molecule is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, a single enantiomer of a chiral drug is often responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. This reality makes asymmetric synthesis—the selective production of a single stereoisomer—a cornerstone of modern drug discovery and development.[1]

β-Amino Acids: Scaffolds for Enhanced Pharmacological Properties

While α-amino acids are the fundamental components of proteins, their β-analogs have emerged as powerful tools in medicinal chemistry. The incorporation of β-amino acids into peptide sequences can induce stable secondary structures and, critically, confer enhanced resistance to metabolic degradation by peptidases.[2] This increased stability makes β-amino acid-containing motifs highly attractive for developing peptide-based therapeutics with improved pharmacokinetic profiles. Furthermore, the β-amino acid framework is a core component in a wide array of pharmacologically active natural products and synthetic drugs, including potent antibiotics and anti-cancer agents.[2][3]

(3R)-3-Amino-3-methylpentanoic Acid: A Unique Quaternary Building Block

(3R)-3-Amino-3-methylpentanoic acid is distinguished by the presence of a fully substituted (quaternary) stereocenter at the C3 position. The construction of such stereocenters is a recognized challenge in synthetic organic chemistry. As a pre-formed, enantiomerically pure building block, this compound provides a direct and efficient solution to this challenge. It allows researchers to introduce a specific chiral quaternary center into a target molecule, bypassing the need for complex and often low-yielding de novo asymmetric syntheses. Its structure is particularly relevant for creating analogs of existing drugs or for designing novel molecular architectures with constrained conformations, a key strategy for enhancing binding affinity and selectivity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.

Core Physicochemical Properties

The fundamental properties of 3-amino-3-methylpentanoic acid have been computed and are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific experimental data.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol [4]
Monoisotopic Mass 131.094628657 Da[4]
Topological Polar Surface Area 63.3 Ų[4]
IUPAC Name 3-amino-3-methylpentanoic acid[4]
SMILES CCC(C)(CC(=O)O)N[4]
Spectroscopic Profile: Expected Signatures

Characterization of (3R)-3-amino-3-methylpentanoic acid and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C3-methyl group, and diastereotopic protons for the C2 methylene group (likely appearing as a multiplet). The amino protons may appear as a broad singlet, and the carboxylic acid proton will be a broad singlet, often exchanging with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display six distinct signals corresponding to each carbon atom in the molecule. The chemical shifts for the carbonyl carbon (~175-180 ppm) and the quaternary C3 carbon (~50-60 ppm) are particularly diagnostic.[5]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (superimposed on the C-H stretches) around 2500-3300 cm⁻¹, a strong C=O stretch for the carbonyl group at approximately 1700-1725 cm⁻¹, and N-H bending vibrations around 1500-1640 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 132.10.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing this molecule is the creation of the chiral quaternary center with high enantiomeric purity.

The Challenge: Asymmetric Construction of a Quaternary Stereocenter

Creating a quaternary stereocenter requires forming a carbon-carbon or carbon-heteroatom bond at a trisubstituted carbon atom. This process is often sterically hindered, and achieving high stereoselectivity can be difficult. Strategies typically rely on either chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction, or chiral catalysis.[6][7]

Conceptual Workflow: Asymmetric Michael Addition

One of the most effective methods for synthesizing β-amino acids involves the stereoselective conjugate (Michael) addition of a nitrogen nucleophile to an α,β-unsaturated ester.[8][9] By using a chiral amine, the stereochemistry of the final product can be controlled with high fidelity.

G sub Prochiral Substrate (α,β-Unsaturated Ester) add Diastereoselective Michael Addition sub->add aux Chiral Amine (e.g., (R)-α-methylbenzylamine) aux->add int Chiral Intermediate (Diastereomeric Mixture) add->int dep Auxiliary Cleavage (e.g., Hydrogenolysis) int->dep prod (3R)-3-Amino-3-methylpentanoic Acid (Enantiomerically Enriched) dep->prod

Caption: Conceptual workflow for asymmetric synthesis.

Protocol: Representative Synthesis via Chiral Amide Addition

This protocol outlines a generalized, field-proven method for the asymmetric synthesis of β-amino acids, adapted for the target molecule. It relies on the diastereoselective Michael addition of a chiral lithium amide to an α,β-unsaturated ester.[8]

Step 1: Formation of the Chiral Lithium Amide

  • To a solution of a chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine) (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

    • Causality Insight: The use of a chiral amine is the source of stereochemical control. The bulky benzyl groups help create a well-defined chiral pocket around the lithium amide, which will dictate the facial selectivity of the subsequent addition. Low temperature is critical to prevent side reactions and maintain the stability of the organolithium species.

Step 2: Diastereoselective Conjugate Addition

  • To the cold (-78 °C) solution of the chiral lithium amide, add a solution of ethyl 3-methylpent-2-enoate (1.2 eq.) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting materials.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Causality Insight: The enolate intermediate formed after the addition is trapped by the aqueous quench. The stereochemistry of the newly formed C-N and C-C bonds is set in this step, with the chiral auxiliary directing the approach of the enoate to one of its two prochiral faces.

Step 3: Workup and Purification

  • Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to yield the diastereomeric β-amino ester adduct.

Step 4: Deprotection (Cleavage of the Chiral Auxiliary)

  • Dissolve the purified adduct in methanol or ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Subject the mixture to an atmosphere of hydrogen (H₂, balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Perform a final hydrolysis of the ester group using aqueous LiOH or HCl to yield the target (3R)-3-Amino-3-methylpentanoic acid.

    • Self-Validation Note: The success of this deprotection is easily confirmed by the disappearance of aromatic signals in the ¹H NMR spectrum. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent.

Applications in Asymmetric Synthesis

The primary value of (3R)-3-amino-3-methylpentanoic acid is its use as a ready-to-use chiral fragment for building more complex molecules.

Case Study: Synthesis of a Chiral β-Lactam Intermediate

β-Lactams (azetidin-2-ones) are the core structural motif of some of the most important classes of antibiotics, including penicillins and cephalosporins.[10] Chiral β-amino acids are direct precursors to enantiomerically pure β-lactams through intramolecular cyclization.[11][12] The 4,4-disubstituted β-lactam that can be synthesized from the title compound is a valuable intermediate for developing novel antibiotics or enzyme inhibitors.

G start (3R)-3-Amino-3-methylpentanoic acid protect N-Protection (e.g., Boc₂O) start->protect inter1 N-Boc-(3R)-3-Amino-3-methylpentanoic acid protect->inter1 activate Carboxyl Activation (e.g., Mukaiyama's Reagent) inter1->activate cyclize Intramolecular Cyclization activate->cyclize product (R)-1-Boc-4-ethyl-4-methylazetidin-2-one (Chiral β-Lactam) cyclize->product

Caption: Workflow for β-Lactam synthesis.

Protocol: Cyclization to a 4,4-disubstituted Azetidin-2-one

This protocol describes the cyclization of N-protected (3R)-3-amino-3-methylpentanoic acid to form a chiral β-lactam ring, a common synthetic transformation.[12][13]

Step 1: N-Protection

  • Dissolve (3R)-3-amino-3-methylpentanoic acid (1.0 eq.) in a mixture of dioxane and water (1:1).

  • Add sodium hydroxide (2.5 eq.) and cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and allow the reaction to warm to room temperature, stirring overnight.

  • Acidify the mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected amino acid, which is often used without further purification.

Step 2: Ring-Closing Cyclization

  • To a solution of the N-Boc protected amino acid (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.5 eq.).

  • Stir the reaction at room temperature for 12-18 hours.

    • Causality Insight: Mukaiyama's reagent is a classic and effective choice for activating the carboxylic acid towards nucleophilic attack. It forms a highly reactive pyridinium ester in situ, which is readily attacked by the deprotonated nitrogen of the amino group in an intramolecular fashion to form the strained four-membered ring.

Step 3: Workup and Purification

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure (R)-1-Boc-4-ethyl-4-methylazetidin-2-one.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

General Laboratory Precautions

Handle (3R)-3-amino-3-methylpentanoic acid in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid inhalation of dust and direct contact with skin and eyes.[15] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or OSHA standards.[16]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[15]

  • Skin and Body Protection: Wear a standard laboratory coat.

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is often recommended. Always consult the supplier's Safety Data Sheet (SDS) for specific storage and handling information.[14]

Conclusion

(3R)-3-Amino-3-methylpentanoic acid is more than a simple amino acid; it is a specialized tool for the precise installation of a chiral quaternary center. Its utility as a building block provides a reliable and efficient pathway to complex molecular targets, particularly in the synthesis of peptidomimetics and β-lactam-based structures. For researchers in drug discovery and process development, leveraging such pre-optimized chiral scaffolds can significantly accelerate timelines and enhance the probability of synthetic success.

References

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1946.
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(9), 1336-1338.
  • García-García, P., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
  • Kannappan, V. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
  • β-Lactam - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Palomo, C., et al. (2025). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. Current Medicinal Chemistry.
  • Evans, D. A., & Urpí, F. (1990). Asymmetric synthesis of .beta.-amino acids. 1. Highly diastereoselective addition of a racemic .beta.-alanine enolate derivative to electrophiles. The Journal of Organic Chemistry, 55(5), 1624-1626.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-43.
  • Sudo, A., & Endo, T. (2004). Process for synthesizing beta-lactam.
  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methylpentanoic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-2-amino-3-methylpentanoic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • ChemBK. (2024). rel-(2R,3R)-2-amino-3-methylpentanoic acid. Retrieved February 20, 2026, from [Link]

  • Capot Chemical. (2012). (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid Safety Data Sheet. Retrieved February 20, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of Beta-Amino Acid Derivatives

Abstract Beta-amino acids (β-AAs), structural isomers of the canonical alpha-amino acids, represent a frontier in medicinal chemistry and drug development. The single-carbon shift in their backbone imparts unique conform...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Beta-amino acids (β-AAs), structural isomers of the canonical alpha-amino acids, represent a frontier in medicinal chemistry and drug development. The single-carbon shift in their backbone imparts unique conformational properties and, most critically, significant resistance to proteolytic degradation. This guide provides an in-depth exploration of the therapeutic landscape of β-amino acid derivatives, from foundational synthesis strategies to their application as peptidomimetics, enzyme inhibitors, and next-generation therapeutics. We will dissect the causal mechanisms behind their enhanced stability and biological activity, present detailed experimental protocols for their synthesis and evaluation, and offer insights into their burgeoning role in addressing complex diseases such as cancer, metabolic disorders, and neurological conditions.

The Structural Advantage: Why Beta-Amino Acids?

Unlike proteinogenic α-amino acids, where the amino group is attached to the α-carbon adjacent to the carboxyl group, β-amino acids feature an amino group on the β-carbon. This seemingly minor alteration—the homologation by one methylene unit—has profound implications for their chemical and biological properties[1][2].

The primary therapeutic driver for exploring β-amino acid derivatives is their remarkable stability. The altered backbone geometry disrupts the recognition motifs required by most endogenous proteases, rendering peptides incorporating β-amino acids (β-peptides or α,β-peptides) highly resistant to enzymatic degradation[][4][5]. This intrinsic stability directly translates to a longer plasma half-life, a critical parameter for improving the pharmacokinetic profile and therapeutic window of peptide-based drugs[][6].

Furthermore, the expanded backbone introduces unique conformational possibilities. While α-peptides predominantly form secondary structures like α-helices and β-sheets, β-peptides can fold into novel, stable helical and sheet-like structures (e.g., 14-helices), enabling the mimicry of protein secondary structures and the targeting of previously challenging protein-protein interactions[7][8].

Therapeutic_Applications cluster_pep cluster_cancer BetaAAs β-Amino Acid Derivatives Peptidomimetics Peptidomimetics & Protease Resistance BetaAAs->Peptidomimetics Enhanced Stability Anticancer Anticancer Agents BetaAAs->Anticancer Targeted Cytotoxicity EnzymeInhib Enzyme Inhibitors BetaAAs->EnzymeInhib Active Site Mimicry Antimicrobial Antimicrobial & Antifungal Agents BetaAAs->Antimicrobial Membrane Disruption Neuro Neurological Disorders BetaAAs->Neuro Receptor Modulation PPI Protein-Protein Interaction (PPI) Inhibition Peptidomimetics->PPI GPCR GPCR Ligands Peptidomimetics->GPCR NCI Broad Spectrum Activity (NCI-60 Panel) Anticancer->NCI Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Sources

Protocols & Analytical Methods

Method

Experimental protocols for using (3R)-3-Amino-3-methylpentanoic acid

Application Note: High-Efficiency Incorporation of (3R)-3-Amino-3-methylpentanoic Acid in Peptidomimetics Abstract (3R)-3-Amino-3-methylpentanoic acid is a -disubstituted amino acid analog. Unlike standard -amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of (3R)-3-Amino-3-methylpentanoic Acid in Peptidomimetics

Abstract

(3R)-3-Amino-3-methylpentanoic acid is a


-disubstituted amino acid analog. Unlike standard 

-amino acids, this molecule possesses a quaternary carbon at the

-position, introducing significant steric bulk and conformational restriction. While this structural feature imparts exceptional proteolytic stability and induces specific secondary structures (helices/turns) in peptides, it presents a formidable challenge in Solid Phase Peptide Synthesis (SPPS). This guide details optimized protocols for the handling, Fmoc-protection, and high-yield coupling of this sterically hindered building block.

Pre-Experimental Considerations

Chemical Nature & Challenges
  • Structure: A pentanoic acid backbone with an amino group and a methyl group attached to the C3 (

    
    ) carbon.
    
  • Steric Hindrance: The geminal disubstitution (methyl + alkyl chain) at the

    
    -carbon creates a "neopentyl-like" steric environment. This significantly reduces the nucleophilicity of the amino group and hinders the approach of activated carboxylates during coupling.
    
  • Solubility: The free zwitterion is water-soluble. The Fmoc-protected derivative is hydrophobic and soluble in DMF, NMP, and DCM.

Storage & Handling
  • Storage: Store the Fmoc-derivative at +2°C to +8°C, desiccated. The free acid is stable at room temperature but hygroscopic.

  • Reconstitution: For SPPS, dissolve Fmoc-(3R)-3-Amino-3-methylpentanoic acid in N-methyl-2-pyrrolidone (NMP) rather than DMF if aggregation is suspected, as NMP offers better solvation for

    
    -peptides.
    

Protocol: Fmoc-Protection of the Free Acid

Use this protocol if you have synthesized or purchased the free amino acid (zwitterion) and require the Fmoc-protected building block for SPPS.

Principle: Standard Schotten-Baumann conditions are often too slow due to steric hindrance. We utilize a modified procedure with Fmoc-OSu and elevated pH control to drive the reaction.

Materials:

  • (3R)-3-Amino-3-methylpentanoic acid (Free acid)

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu)[1]

  • 
     (Sodium Carbonate)[1]
    
  • Acetone and Water (1:1 mixture)

  • 6N HCl

Step-by-Step Workflow:

  • Solubilization: Dissolve 1.0 eq of the amino acid and 2.0 eq of

    
     in water (
    
    
    
    ).
  • Addition: Dissolve 1.1 eq of Fmoc-OSu in an equal volume of acetone. Add this dropwise to the aqueous amino acid solution while stirring vigorously.

  • Reaction: Stir at room temperature for 18–24 hours .

    • Note: Unlike standard amino acids (2–4 hours), the steric bulk requires extended time.

  • Workup:

    • Evaporate acetone under reduced pressure (Rotavap, <40°C).

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidify the aqueous phase carefully with 6N HCl to pH 2.0. The product will precipitate as a white solid or oil.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

    • QC Check: Verify by ESI-MS (Expected Mass:

      
       Da).
      

Protocol: Solid Phase Peptide Synthesis (SPPS)

This is the critical section. Standard DIC/HOBt coupling will likely fail or result in low yields (<50%).

Core Strategy: Use "Power Coupling" reagents (HATU or PyAOP) and microwave irradiation if available.

Reagents
  • Resin: Rink Amide (for C-terminal amides) or Wang (for acids). Use low loading resin (

    
    ) to reduce inter-chain aggregation.
    
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine).

Coupling Cycle (The "Difficult" Cycle)
StepOperationReagent/ConditionDuration
1 Fmoc Deprotection 20% Piperidine in DMF (0.1M HOBt added to suppress aspartimide if applicable)

2 Wash DMF

3 Activation Dissolve Fmoc-AA (4 eq), HATU (3.9 eq) in DMF. Add DIPEA (8 eq). Pre-activate for 30 sec. N/A
4 Coupling 1 Add activated solution to resin. Shake at RT.2 hours
5 Re-Coupling Drain. Repeat Step 3 & 4 (Fresh reagents).2 hours
6 Microwave (Optional) If using

W synthesizer: 75°C, 30 Watts.
10 min
7 Wash DMF

8 Capping Acetic Anhydride/Pyridine/DMF (1:1:8)10 min

Critical "Stop" Point: After coupling (3R)-3-Amino-3-methylpentanoic acid, the N-terminus is extremely hindered. The next amino acid coupling is the most difficult step.

  • Action: For the amino acid immediately following this residue, use PyAOP/HOAt at 50°C for 2 hours.

Validation (The "Self-Validating" Step)

Standard Kaiser tests (ninhydrin) may give false negatives due to the steric shielding of the primary amine.

  • Recommended Test: Micro-cleavage.

    • Take ~2 mg of resin.

    • Treat with 50

      
      L TFA/Water/TIPS (95:2.5:2.5) for 15 min.
      
    • Evaporate TFA under nitrogen stream.

    • Dissolve in MeCN/Water and inject into LC-MS.

    • Success Criteria: >95% conversion to the expected mass (M+H).

Visualization of Workflows

Figure 1: Optimized SPPS Decision Tree for Sterically Hindered -Amino Acids

SPPS_Workflow Start Start: Resin-bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation: 4 eq AA + HATU + DIPEA Wash1->Activate Couple1 Coupling 1 (2 hrs, RT) Activate->Couple1 Check QC: Micro-Cleavage LC-MS Couple1->Check Success Success (>95%) Check->Success Mass Confirmed Fail Incomplete (<95%) Check->Fail Deletion Sequence Cap Capping (Ac2O) Success->Cap Couple2 Double Coupling (Fresh Reagents, 50°C or uW) Fail->Couple2 Couple2->Check NextAA Proceed to Next AA (Warning: High Steric Bulk) Cap->NextAA

Caption: Decision tree for coupling (3R)-3-Amino-3-methylpentanoic acid, emphasizing the mandatory QC step via micro-cleavage due to steric hindrance.

Biological Stability Assay Protocol

To demonstrate the utility of this residue, researchers often compare the proteolytic stability of the modified peptide vs. the wild type.

Objective: Quantify half-life (


) in human plasma or simulated gastric fluid.
  • Preparation: Dissolve peptide (

    
    ) in Human Plasma (pooled, heparinized).
    
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling:

    • Timepoints: 0, 15m, 30m, 1h, 4h, 12h, 24h.

    • Aliquot

      
       plasma into 
      
      
      
      ice-cold Acetonitrile (to precipitate serum proteins).
  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant by HPLC-MS.

  • Result Interpretation:

    • 
      -peptides usually degrade within minutes to hours.
      
    • Peptides containing (3R)-3-Amino-3-methylpentanoic acid often show

      
       due to the inability of proteases to cleave the 
      
      
      
      -carbon/nitrogen bond hindered by the methyl group.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Vasudev, P. G., et al. (2011). "Conformations of beta-amino acids and peptides." Chemical Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][] Journal of the American Chemical Society.

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "3-Amino-3-methylpentanoic acid."[4][5][6] National Center for Biotechnology Information.

Sources

Application

Analytical methods for chiral amino acid separation

Application Note: Advanced Strategies for Chiral Amino Acid Separation Executive Summary & Strategic Method Selection The separation of chiral amino acids (AAs) is no longer a niche requirement but a critical step in ver...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strategies for Chiral Amino Acid Separation

Executive Summary & Strategic Method Selection

The separation of chiral amino acids (AAs) is no longer a niche requirement but a critical step in verifying peptide synthesis purity, diagnosing renal disorders (e.g., D-Serine biomarkers), and analyzing post-translational modifications.

D-amino acids often act as "impurities" in therapeutic peptides, potentially triggering immunogenic responses. Conversely, in metabolomics, they serve as vital neurotransmitters. The choice of analytical method depends heavily on the sample matrix , sensitivity requirements , and throughput .

Strategic Decision Matrix

Do not default to a single method. Use this logic to select the optimal workflow:

MethodSelection Start Sample Type? Matrix_Complex Biological Fluids (Plasma, Urine, Cell Lysate) Start->Matrix_Complex Complex Matrix Matrix_Pure Synthetic Peptides / Raw Materials Start->Matrix_Pure Pure Standard Sensitivity_High High Sensitivity Req. (< 1 pmol) Matrix_Complex->Sensitivity_High Method_GCMS GC-MS (Chirasil-Val) Matrix_Complex->Method_GCMS Volatile targets (e.g., Alanine, Valine) Sensitivity_Mod Moderate Sensitivity (UV Detection ok) Matrix_Pure->Sensitivity_Mod Method_LCMS_Deriv LC-MS/MS (Marfey's Method) Sensitivity_High->Method_LCMS_Deriv Derivatization reduces matrix interference Method_Crown HPLC-UV/CAD (Crown Ether CSP) Sensitivity_Mod->Method_Crown Direct Injection (No prep artifacts)

Figure 1: Decision tree for selecting the appropriate chiral separation modality.

Protocol A: High-Sensitivity LC-MS/MS (Advanced Marfey’s Method)

Best For: Trace analysis in plasma/urine; separating all 19 chiral AAs in one run. Mechanism: Indirect separation.[1] The chiral reagent (L-FDLA) reacts with the amino group to convert enantiomers (D/L) into diastereomers (L-L and D-L). Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Why L-FDLA over FDAA? L-FDLA (Advanced Marfey’s) contains a leucine moiety rather than alanine (FDAA). The increased hydrophobicity improves retention on C18 columns and enhances electrospray ionization (ESI) efficiency, boosting sensitivity by up to 10-fold.

Reagents & Materials
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).[2]

  • Buffer: 1 M NaHCO₃ (pH 8.0).

  • Quenching: 1 M HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Step-by-Step Protocol
  • Preparation: Dissolve L-FDLA in acetone (10 mg/mL). Prepare amino acid standards/samples in water.[3][4][5]

  • Derivatization Reaction:

    • Mix 50 µL Sample + 20 µL 1 M NaHCO₃ + 20 µL L-FDLA solution .

    • Critical Step: Incubate at 40°C for 60 minutes .

    • Note: Higher temperatures may cause racemization; 40°C is the validated sweet spot.

  • Quenching: Add 20 µL 1 M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 50% Acetonitrile/Water to match the mobile phase initial conditions. Filter (0.2 µm).

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: Negative ESI mode (Marfey's derivatives ionize exceptionally well in negative mode due to the dinitrophenyl group).

Expected Elution Order: Typically, the L-L diastereomer elutes before the D-L diastereomer on C18 columns. Verification with standards is mandatory for every batch.

Protocol B: Direct Analysis via HPLC (Crown Ether CSP)

Best For: QC of raw materials, determination of enantiomeric excess (ee), underivatized samples. Mechanism: The stationary phase contains a chiral crown ether (e.g., 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6). Under acidic conditions, the primary amino group of the AA becomes protonated (


). The crown ether forms an inclusion complex with the ammonium ion. The "fit" depends on the chirality, leading to separation.
Key Constraint

This method only works for amino acids with a primary amine. Proline (secondary amine) cannot be separated using standard Crownpak columns.

Protocol (Daicel Crownpak CR-I(+))
  • Mobile Phase Preparation (The "Secret Sauce"):

    • Standard: pH 1.5 Perchloric Acid (

      
      ) in water.[6]
      
    • Why Perchloric? It has low UV absorption and provides the specific counter-ion effect needed to stabilize the ammonium-crown ether complex.

    • Organic Modifier: Methanol (max 15%) can be added to reduce retention time for hydrophobic AAs (e.g., Phenylalanine), but pure aqueous is preferred for maximum resolution.

  • Column Conditions:

    • Temp: Low temperature (10°C - 25°C) significantly improves resolution by stabilizing the inclusion complex.

    • Flow: 0.4 - 0.6 mL/min (Keep backpressure < 200 bar).

  • Detection: UV at 200 nm (or 210 nm).

  • Elution Order (CR-I(+)):

    • D-Amino Acids elute FIRST.

    • L-Amino Acids elute SECOND.

    • Note: Using the CR-I(-) column reverses this order (L first, then D), which is useful for trace analysis of L-impurities in D-drugs (eluting the trace peak first is always preferred).

Protocol C: GC-MS Profiling (Chirasil-Val)

Best For: Volatile biomarkers, simultaneous analysis of amino acids and other organic acids. Mechanism: Uses a chiral stationary phase (Chirasil-L-Val).[7][8][9] Requires derivatization to make AAs volatile.[8]

Modern Protocol: HFBCF-Isooctane

Avoid the tedious 2-step esterification/acylation. The Heptafluorobutyl chloroformate (HFBCF) method is faster.

  • Derivatization:

    • To 100 µL aqueous sample, add 20 µL Pyridine and 10 µL HFBCF .

    • Vortex 10 sec. Add 200 µL Isooctane .

    • Vortex 30 sec. The derivatives extract into the isooctane layer.

  • Analysis: Inject 1 µL of the isooctane layer.

  • GC Parameters:

    • Column: Chirasil-L-Val (25 m x 0.25 mm).[8][9]

    • Temp Program: 60°C (1 min) -> 4°C/min -> 190°C.

    • MS: SIM mode (Target ions specific to HFB-derivatives).[4][7]

Comparative Data Summary

FeatureLC-MS (Marfey's)HPLC (Crown Ether)GC-MS (Chirasil)
Derivatization Required (Pre-column)None (Direct)Required (In-situ)
Target Analytes Primary & Secondary AAsPrimary AAs only (No Proline)All Volatiles
Sensitivity Excellent (fmol range)Moderate (µmol range)Good (pmol range)
Elution Order L-AA usually firstD-AA first (on CR(+))Variable
Matrix Tolerance High (MS selectivity)Low (Needs clean sample)High (Extraction step)

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][6][8][10][11][12][13][14][15][16] Link

  • Fujii, K., et al. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method. Analytical Chemistry.[3][4][5][6][7][10][12][13][14][15][16] Link

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).Link[10]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

  • Gerhardt, J., & Nicholson, G. (2001). Quantitative determination of D- and L-amino acids in biological samples by GC-MS using the Chirasil-Val phase.[7][8]Link

Sources

Method

Enantioselective Analysis of (3R)-3-Amino-3-methylpentanoic Acid by Chiral High-Performance Liquid Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. (3R)-3-Amino-3-methylpentanoic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Consequently, the accurate determination of its enantiomeric purity is paramount. This application note presents two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 3-Amino-3-methylpentanoic acid: a direct method using a macrocyclic glycopeptide-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization with Marfey's reagent followed by separation on a conventional achiral reversed-phase column. Both methods are designed to provide high resolution and accuracy, catering to the stringent requirements of pharmaceutical quality control.

Introduction: The Imperative of Chiral Purity

(3R)-3-Amino-3-methylpentanoic acid is a non-proteinogenic β-amino acid. Such chiral synthons are integral to modern drug design, forming the backbone of molecules developed to treat a range of conditions. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and their precursors.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations due to its high efficiency, sensitivity, and reproducibility.[1] The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. This is overcome by introducing a chiral selector into the chromatographic system, either immobilized onto the stationary phase (direct analysis) or by reacting the enantiomers with a chiral derivatizing agent to form diastereomers (indirect analysis).[2][3]

This guide provides detailed protocols for both approaches, offering flexibility for different laboratory capabilities and analytical requirements.

  • Method 1 (Direct Analysis): Employs a teicoplanin-based macrocyclic glycopeptide CSP. This approach is advantageous due to its simplicity, as it eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error.[4] These phases are particularly effective for polar, ionic compounds like underivatized amino acids.[4][5]

  • Method 2 (Indirect Analysis): Utilizes pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). This classic method converts the enantiomers into diastereomeric amides.[2] These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard, achiral C18 column.[2][6] This method is exceptionally robust and can be useful when a suitable direct method is unavailable or when enhanced UV detection is required.

Method 1: Direct Enantioseparation on a Teicoplanin-Based CSP

Principle of Separation

The chiral recognition mechanism of a teicoplanin-based CSP is multifaceted, involving a combination of intermolecular interactions. The teicoplanin macrocycle contains multiple stereogenic centers, aromatic rings, and ionizable groups (both acidic and basic).[5] Enantioseparation of 3-amino-3-methylpentanoic acid is achieved through differential interactions between the enantiomers and the CSP. Key forces include:

  • Ionic Interactions: The primary amine of the analyte can interact with the anionic carboxylate groups of the CSP, while the analyte's carboxyl group can interact with the cationic amine sites on the CSP.

  • Hydrogen Bonding: The multiple hydroxyl and amide groups on the teicoplanin structure provide ample sites for hydrogen bonding.

  • Steric Interactions: The rigid, basket-like structure of the macrocycle creates a defined chiral space, leading to steric repulsion with one enantiomer more than the other.[7]

The combination of these interactions results in different binding energies for the (R)- and (S)-enantiomers, leading to different retention times and, thus, separation.

Experimental Workflow: Direct Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample & Standard Preparation Injection Inject Sample SamplePrep->Injection Equilibration->Injection Acquisition Data Acquisition Injection->Acquisition Integration Peak Integration & Identification Acquisition->Integration Quantification Enantiomeric Purity Calculation Integration->Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results SamplePrep Prepare Sample Solution Derivatization Derivatization with Marfey's Reagent SamplePrep->Derivatization Quench Quench Reaction Derivatization->Quench Injection Inject Derivatized Sample Quench->Injection Equilibration System Equilibration Equilibration->Injection Acquisition Data Acquisition Injection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Diastereomer Ratio Calculation Integration->Quantification

Sources

Application

Gas chromatography methods for beta-amino acid analysis

The following Application Note and Protocol guide provides a comprehensive technical framework for the analysis of -amino acids using Gas Chromatography (GC). Application Note: Gas Chromatography Strategies for -Amino Ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide provides a comprehensive technical framework for the analysis of


-amino acids using Gas Chromatography (GC).

Application Note: Gas Chromatography Strategies for -Amino Acid Analysis

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, DMPK Scientists, Metabolomics Researchers Version: 2.0 (Current Standards)

Executive Summary & Technical Rationale


-amino acids (e.g., 

-alanine,

-aminoisobutyric acid,

-phenylalanine) are critical biomarkers in metabolic disorders and essential building blocks in peptidomimetic drug design. Unlike their

-counterparts,

-amino acids possess unique structural flexibility and resistance to enzymatic degradation.

The Analytical Challenge:

  • Zwitterionic Nature: High polarity and low volatility preclude direct GC analysis.

  • Isomeric Complexity: Differentiating

    
    -isomers from 
    
    
    
    -isomers (e.g.,
    
    
    -leucine vs. L-leucine) and resolving enantiomers (R/S-
    
    
    -aminoisobutyric acid) requires high chromatographic selectivity.
  • Matrix Interference: Biological matrices (plasma, urine) are aqueous, while traditional derivatization (silylation) requires strict anhydrous conditions.

The Solution: This guide details two distinct, self-validating workflows:

  • Method A (Aqueous): Alkyl Chloroformate Derivatization (ECF/PCF) for rapid, high-throughput profiling in biological fluids.

  • Method B (Anhydrous): TBDMS Silylation for comprehensive structural elucidation and high-sensitivity quantification.

Method Selection Logic

The choice of derivatization dictates the entire analytical workflow. Use the following decision matrix to select the appropriate protocol.

GC_Method_Selection Start Start: Sample Type? Aqueous Aqueous (Urine, Plasma, Cell Media) Start->Aqueous Solid Solid / Dry (API, Powder, Lyophilized) Start->Solid Throughput Requirement: High Throughput? Aqueous->Throughput MethodB METHOD B: Silylation (MTBSTFA) • Requires drying • High MS specificity (M-57 ion) • Best for unknowns Solid->MethodB Structure Requirement: Structural ID / Unknowns? Throughput->Structure No (Detailed ID) MethodA METHOD A: Alkyl Chloroformate (PCF/ECF) • Seconds to derivatize • Aqueous compatible • Robust quantification Throughput->MethodA Yes (Clinical/Metabolomics) Structure->MethodB GC_Analysis GC-MS Analysis MethodA->GC_Analysis Inject Organic Layer MethodB->GC_Analysis Inject Direct

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sample matrix and analytical goals.

Protocol A: Rapid Alkyl Chloroformate Derivatization

Best for: Quantification of


-alanine, 

-aminoisobutyric acid (BAIBA) in urine or plasma. Mechanism: Simultaneous esterification of the carboxyl group and carbamoylation of the amine group in aqueous media.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Reagent 1: Propyl Chloroformate (PCF) or Ethyl Chloroformate (ECF). Note: PCF is preferred for slightly higher boiling point derivatives, improving separation of early eluters.

  • Reagent 2: Propanol (or Ethanol) / Pyridine mix (4:1 v/v).

  • Extraction Solvent: Chloroform or Isooctane.

  • Internal Standard:

    
    -Alanine-d4 or Norvaline (20 µM).
    
Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of sample (urine/plasma) into a borosilicate glass tube.

  • Internal Standard: Add 10 µL of Internal Standard solution.

  • Basification (Optional but recommended): Add 100 µL of 1M NaOH if sample is highly acidic; however, the pyridine usually buffers sufficiently.

  • Reaction Phase 1: Add 200 µL of Reagent 2 (Propanol/Pyridine). Vortex briefly.

  • Derivatization: Add 50 µL of Propyl Chloroformate (PCF).

    • Critical Step: Vortex immediately and vigorously for 60 seconds. Gas evolution (

      
      ) is normal.
      
  • Extraction: Add 300 µL of Chloroform (containing 1% PCF to drive reaction to completion). Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 3 minutes.

  • Injection: Transfer 1 µL of the bottom organic layer (Chloroform) to the GC autoinjector vial.

Why this works: The reaction occurs in seconds at room temperature. The derivatives are N(O,S)-propyloxycarbonyl propyl esters, which are highly stable and hydrophobic, extracting instantly into the organic phase.

Protocol B: High-Sensitivity Silylation (TBDMS)

Best for: Comprehensive profiling, structural elucidation of unknown


-amino acids, and strictly dry samples.
Mechanism:  Replacement of active protic hydrogens with tert-butyldimethylsilyl (TBDMS) groups.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Solvent: Anhydrous Acetonitrile or Pyridine.

  • Drying Agent: Nitrogen stream or SpeedVac.

Step-by-Step Workflow
  • Drying (CRITICAL): Evaporate 50-100 µL of sample to complete dryness under a stream of nitrogen at 60°C.

    • Note: Any residual water will hydrolyze the reagent and ruin the analysis. Azeotropic drying with dichloromethane (2x) is recommended for stubborn aqueous residues.

  • Reagent Addition: Add 50 µL of Anhydrous Acetonitrile and 50 µL of MTBSTFA.

  • Derivatization: Cap the vial tightly (PTFE-lined cap) and heat at 100°C for 60 minutes .

    • Causality:

      
      -amino acids are sterically more accessible than some 
      
      
      
      -analogs, but the high temperature ensures complete derivatization of both the amine and carboxyl groups.
  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly.

Why TBDMS over TMS? TBDMS derivatives produce a dominant


 fragment ion (loss of the tert-butyl group) in Electron Impact (EI) ionization. This concentrates the ion current into a high-mass diagnostic peak, significantly improving sensitivity compared to the fragmented "grass" spectrum of TMS derivatives.

Instrumental Parameters (GC-MS)[4][6][7][11][12][13][14][15]

The following parameters are optimized for the separation of


-amino acids from their 

-isomers.
Configuration
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column:

    • For Protocol A (PCF): ZB-AAA or DB-5ms (10m x 0.25mm x 0.25µm). A shorter column allows faster elution of high-boiling derivatives.

    • For Protocol B (Silylation): Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • For Chiral Separation: Chirasil-L-Val (25m x 0.25mm x 0.12µm).

Temperature Program (Standard Rxi-5Sil MS)
StageRate (°C/min)Temp (°C)Hold Time (min)Rationale
Initial -701.0Solvent focusing
Ramp 1 201800.0Rapid elution of solvent/reagents
Ramp 2 52802.0Separation of

isomers
Ramp 3 403203.0Column bake-out
MS Acquisition Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Mode: SIM (Selected Ion Monitoring) for quantification; Scan (m/z 50-550) for profiling.

  • Target Ions (TBDMS Derivatives):

    • 
      -Alanine: Quant m/z 260 (
      
      
      
      ), Qual m/z 218.
    • 
      -Aminoisobutyric Acid (BAIBA): Quant m/z 274 (
      
      
      
      ).

Advanced Topic: Chiral Separation of -Amino Acids

Separating enantiomers (e.g., R-BAIBA vs S-BAIBA) is crucial as they often have different biological activities.

Strategy: Use a Chirasil-L-Val column.[1] This stationary phase contains a valine-diamide moiety that interacts stereoselectively with the amino acid derivatives via hydrogen bonding.

Protocol Modification:

  • Derivatize using Protocol A (PCF) or prepare N-TFA-O-Isopropyl esters .

  • N-TFA-O-Isopropyl Protocol:

    • Esterify with Acetyl Chloride in Isopropanol (100°C, 1h).

    • Acylate with Trifluoroacetic Anhydride (TFAA) (60°C, 15 min).

  • GC Conditions: Lower the ramp rate to 2°C/min between 100°C and 190°C to maximize interaction time with the chiral selector.

Quality Control & Troubleshooting

Self-Validating System Checks
  • The "Water Check": In Protocol B (Silylation), the presence of a large peak for tert-butyldimethylsilanol (hydrolysis product) indicates insufficient sample drying.

  • Isomer Resolution Check: Inject a mixed standard of L-Alanine (

    
    ) and 
    
    
    
    -Alanine. They must be baseline separated. If co-elution occurs, decrease the GC oven ramp rate.
  • Internal Standard Recovery: Calculate the area ratio of IS. If the absolute area of the IS drops by >30% compared to the calibration blank, matrix suppression or extraction failure has occurred.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Sensitivity (Protocol A) pH too low during reactionAdd 1M NaOH before adding reagents; Pyridine needs basic environment to act as catalyst.
Tailing Peaks (Protocol B) Active sites in liner/columnReplace inlet liner with deactivated wool; trim 10cm from column guard.
Missing Peaks (Protocol B) Moisture contaminationRe-dry sample; ensure reagents are fresh and stored in desiccator.
Double Peaks Incomplete derivatizationIncrease reaction time; check for mono- vs di-derivatives (e.g., N-TMS vs N,N-di-TMS).

References

  • Husek, P. (1991).[2] Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. Link

  • Kaspar, H., et al. (2008). Amino acid analysis in biological fluids by GC-MS. Nature Protocols. Link

  • Sobolevsky, T. G., et al. (2003). Analysis of amino acids by gas chromatography-mass spectrometry with propyl chloroformate derivatization. Journal of Separation Science. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2012). GC Analysis of Derivatized Amino Acids using MSTFA. Application Note. Link

Sources

Method

Applications of β-Amino Acids in Drug Discovery and Development: A-Detailed Guide

For Researchers, Scientists, and Drug Development Professionals The incorporation of β-amino acids into peptides and small molecules represents a paradigm-shifting strategy in modern drug discovery. These structural homo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides and small molecules represents a paradigm-shifting strategy in modern drug discovery. These structural homologs of α-amino acids, featuring an additional carbon in their backbone, offer a powerful toolkit to overcome the inherent limitations of traditional peptide-based therapeutics, such as proteolytic instability and poor bioavailability. This guide provides an in-depth exploration of the applications of β-amino acids, complete with detailed protocols and field-proven insights to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of β-Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases. β-Amino acids provide a robust solution to this challenge. The altered backbone sterically hinders the recognition and cleavage by proteases, significantly extending the in vivo half-life of the resulting "β-peptides" or "α/β-peptides".[1][2] This enhanced stability is a cornerstone of their utility in drug design.

Beyond proteolytic resistance, the introduction of β-amino acids imparts unique conformational properties. Unlike the flexible nature of short α-peptides, β-peptides can adopt stable, predictable secondary structures, such as helices and turns, even in short sequences.[3][4] This pre-organization into bioactive conformations can lead to enhanced binding affinity and specificity for their biological targets.

The structural diversity of β-amino acids is another key advantage. With the potential for substitution at both the α- and β-carbons, a vast chemical space can be explored, allowing for the fine-tuning of pharmacological properties.[3]

Therapeutic Arenas Revolutionized by β-Amino Acids

The unique properties of β-amino acids have been leveraged across a spectrum of therapeutic areas, leading to the development of novel drug candidates with improved efficacy and pharmacokinetic profiles.

Antimicrobial Agents: A New Front Against Resistance

The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Cationic antimicrobial β-peptides have emerged as a promising solution.[5] Their mechanism of action often involves the disruption of the bacterial cell membrane, a target less prone to the development of resistance compared to specific enzymatic pathways.[1][6][7][8]

These synthetic mimics of natural host defense peptides are typically amphipathic, with a separation of cationic and hydrophobic residues. The positively charged face interacts with the negatively charged bacterial membrane, while the hydrophobic face inserts into the lipid bilayer, leading to pore formation and cell lysis.[1][6][7][8]

Table 1: Antimicrobial Activity of Exemplary β-Peptides

Peptide SequenceTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
(β³-hVal-β³-hLys-β³-hLeu)₃E. coli4 µg/mL[9]
(β³-hArg-β³-hTrp)₅S. aureus2 µg/mL[9]
Inhibition of Protein-Protein Interactions: Targeting the "Undruggable"

Protein-protein interactions (PPIs) are fundamental to cellular function and their dysregulation is implicated in numerous diseases, including cancer. However, the large, flat interfaces of PPIs have traditionally been considered "undruggable" by small molecules. β-Peptide foldamers, with their ability to form stable helical structures, can mimic the α-helical domains often involved in PPIs, offering a viable strategy for their inhibition.[10][11][12][13][14]

A prime example is the inhibition of the p53-MDM2 interaction, a key target in oncology.[10][11][12][13][14] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. β-Peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, demonstrating potent and specific inhibition.[10][11][12][13][14]

Diagram 1: Inhibition of the p53-MDM2 Interaction by a β-Peptide

p53_MDM2_inhibition cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation Degradation MDM2->Degradation Ubiquitination beta_peptide β-Peptide Inhibitor MDM2_inhibited MDM2 beta_peptide->MDM2_inhibited Binding & Inhibition p53_stabilized p53 (Stabilized) Apoptosis Apoptosis p53_stabilized->Apoptosis Tumor Suppression

Caption: A β-peptide inhibitor binds to MDM2, preventing p53 degradation.

Modulating G-Protein Coupled Receptors: A New Wave of Signaling Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets, involved in a vast array of physiological processes.[15][16][17][18][19][20][21] Peptides are the natural ligands for many GPCRs, but their therapeutic use is limited by their poor stability. β-Amino acid-containing peptides can act as potent and stable agonists or antagonists of GPCRs.[15][16][17][18][19][20][21]

The conformational constraints imposed by β-amino acids can lock the peptide into a receptor-active conformation, leading to high potency and selectivity. This approach has been successfully applied to develop ligands for a variety of GPCRs, including those involved in metabolic diseases and pain.[15][16]

Diagram 2: β-Peptide as a GPCR Ligand

GPCR_ligation cluster_0 GPCR Signaling GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Signal Cellular Response Effector->Signal beta_peptide β-Peptide Ligand beta_peptide->GPCR Binding

Caption: A β-peptide ligand binds to a GPCR, modulating downstream signaling.

A Clinical Success Story: Sitagliptin (Januvia®)

A prominent example of a successful drug containing a β-amino acid is sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[22][23][24][25][26] The β-amino acid moiety is crucial for its mechanism of action, mimicking the dipeptide substrate of DPP-4 and leading to potent and selective inhibition of the enzyme.[22][23][24][25][26] This prevents the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[22][23][24][25][26]

Protocols for the Synthesis and Analysis of β-Peptides

The synthesis of β-peptides can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected β-amino acid building blocks.[27][28][29][30][31][32][33][34][35]

Protocol: Solid-Phase Synthesis of a Model β-Peptide

This protocol outlines the manual synthesis of a short model β-peptide using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected β-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.[27][32]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[35]

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-β-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue the coupling for another hour. If it remains positive, perform a capping step with acetic anhydride and re-couple.[27]

    • Once the Kaiser test is negative (yellow), wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Diagram 3: Solid-Phase β-Peptide Synthesis Workflow

SPPS_workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. β-Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Steps 2 & 3 for each amino acid Wash1->Repeat Deprotection2 4. Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleavage 5. Cleavage from Resin Deprotection2->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Analysis (Mass Spec) Purification->Analysis

Caption: A schematic overview of the solid-phase synthesis of a β-peptide.

Purification and Analysis

The crude β-peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Pharmacokinetics and Future Perspectives

While β-amino acids significantly enhance proteolytic stability, a comprehensive understanding of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties is crucial for successful drug development.[2][9][17][36][37] Generally, β-peptides exhibit longer plasma half-lives compared to their α-peptide counterparts.[37] However, their distribution, metabolism, and excretion pathways can be complex and require thorough investigation in preclinical models.[36]

The field of β-amino acid research continues to evolve, with ongoing efforts to develop novel synthetic methodologies, explore new therapeutic applications, and gain a deeper understanding of their in vivo behavior. The ability to fine-tune the structure and properties of β-peptides offers immense potential for the creation of next-generation therapeutics that are both potent and druglike.

References

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  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Li, C., Pazgier, M., Liu, M., Lu, W. Y., & Lu, W. (2010). A left handed solution to peptide inhibition of the p53-MDM2 interaction. Journal of the American Chemical Society, 132(1), 238–246. [Link]

  • Sitagliptin (Januvia) - Basicmedical Key. (2017, May 21). Basicmedical Key. [Link]

  • Cheng, J., & Deming, T. J. (n.d.). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group. Retrieved February 19, 2026, from [Link]

  • The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria - MDPI. (2024, December 31). MDPI. [Link]

  • Riaz, N. N. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (2020, December 17). MDPI. [Link]

  • Talandashti, N. R., Roudbari, M., & Davari, M. D. (2024). Antimicrobial peptide interactions with bacterial cell membranes. Journal of Biomolecular Structure and Dynamics, 42(1), 23–35. [Link]

  • Inhibition of MDM2 and MDMX-p53 binding by peptides in ELISA - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sani, M.-A., & Separovic, F. (2016). Antimicrobial peptides and their interaction Cell Membrane and Mi. Open Access Journals, 8(3), 1000183. [Link]

  • Jacobsen, A. U., Franczyk, A., & Nielsen, H. M. (2011). Bacterial membrane activity of α-peptide/β-peptoid chimeras: Influence of amino acid composition and chain length on the activity against different bacterial strains. BMC Microbiology, 11, 148. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock GmbH. Retrieved February 19, 2026, from [Link]

  • Inhibition of the p53-MDM2 interaction: targeting a protein-protein interface - PubMed. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. [Link]

  • Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes requires multiple complimentary assays and different bacterial strains - PubMed. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Binding Ensembles of p53-MDM2 Peptide Inhibitors by Combining Bayesian Inference and Atomistic Simulations - MDPI. (2021, January 2). MDPI. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 19, 2026, from [Link]

  • Nagata, T., Shirakawa, K., Kobayashi, N., Shiheido, H., Tabata, N., Sakuma-Yonemura, Y., … & Ito, Y. (2014). Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display. PLOS ONE, 9(10), e109163. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 19, 2026, from [Link]

  • Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type2 Diabetes. | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

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  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 17(5), 236–245. [Link]

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Application

Application Notes and Protocols: (3R)-3-Amino-3-methylpentanoic Acid as a Peptidomimetic Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Peptidomimetics represent a pivotal strategy in modern drug discovery, offering a means to overco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Peptidomimetics represent a pivotal strategy in modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and bioavailability.[1][2] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, and among these, β-amino acids have emerged as a versatile class of building blocks.[3][4] This guide provides a comprehensive overview of the application of (3R)-3-Amino-3-methylpentanoic acid as a peptidomimetic scaffold. We will delve into its synthesis, incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and the conformational and functional consequences of its inclusion. The protocols and discussions herein are grounded in established principles of organic and peptide chemistry, offering both practical guidance and a deeper understanding of the underlying scientific rationale.

Introduction: The Rationale for (3R)-3-Amino-3-methylpentanoic Acid in Peptidomimetic Design

The allure of peptides as therapeutic agents lies in their high specificity and potency. However, their susceptibility to proteolytic degradation and rapid clearance from circulation often curtails their clinical utility.[5][6] Peptidomimetics seek to address these shortcomings by introducing structural modifications that retain the desired biological activity while imparting drug-like properties.[2]

(3R)-3-Amino-3-methylpentanoic acid is a particularly interesting scaffold for several reasons:

  • Proteolytic Resistance: The β-amino acid backbone is not recognized by many proteases, significantly enhancing the in vivo half-life of the resulting peptidomimetic.[3]

  • Conformational Constraint: The gem-dimethyl group on the α-carbon restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.[7][8]

  • Induction of Secondary Structures: The incorporation of β-amino acids can induce the formation of stable secondary structures, such as β-turns and helices, which are often crucial for biological recognition.[7][8]

  • Chirality: The (3R) stereochemistry provides a specific three-dimensional orientation of the side chains, which is critical for precise molecular recognition at the target receptor.

This guide will provide detailed protocols and application notes to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.

Synthesis and Characterization of (3R)-3-Amino-3-methylpentanoic Acid

A robust and enantioselective synthesis of the desired building block is the essential first step. While numerous methods exist for the synthesis of β-amino acids, we present a well-established approach adapted from the literature for the synthesis of chiral β-amino acids, which can be applied to produce (3R)-3-Amino-3-methylpentanoic acid. This method relies on an asymmetric Mannich-type reaction.

Proposed Enantioselective Synthesis Protocol

This protocol is a generalized procedure and may require optimization for this specific target molecule.

Materials:

  • Propanoyl chloride

  • (R)-4-benzyl-2-oxazolidinone

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • N-tert-Butoxycarbonyl-methanimine (Boc-protected imine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Chiral Auxiliary Acylation:

    • Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) and stir for 15 minutes.

    • Add propanoyl chloride dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the resulting N-propanoyl-4-benzyl-2-oxazolidinone by flash chromatography.

  • Asymmetric Mannich Reaction:

    • Dissolve the acylated auxiliary in anhydrous DCM and cool to -78 °C.

    • Add TiCl₄ dropwise and stir for 30 minutes.

    • Add DIPEA and stir for another 30 minutes.

    • In a separate flask, dissolve N-tert-butoxycarbonyl-methanimine in DCM and add it to the reaction mixture.

    • Stir the reaction at -78 °C for several hours, monitoring by TLC for completion.

    • Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and brine.

    • Extract the product with DCM and purify by flash chromatography.

  • Hydrolysis and Deprotection:

    • Dissolve the product from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at 0 °C for 4-6 hours.

    • Quench the reaction with sodium sulfite and acidify to pH 2 with 1M HCl.

    • Extract the Boc-protected (3R)-3-Amino-3-methylpentanoic acid with ethyl acetate.

    • To remove the Boc protecting group, dissolve the product in DCM and add TFA. Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and TFA under reduced pressure to yield the crude (3R)-3-Amino-3-methylpentanoic acid.

Characterization

The final product and intermediates should be thoroughly characterized to confirm their identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl and methyl groups, as well as the methylene protons of the pentanoic acid backbone. The chemical shifts and coupling constants will be indicative of the structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quaternary carbon at the 3-position.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of (3R)-3-Amino-3-methylpentanoic acid (C₆H₁₃NO₂), which is approximately 131.17 g/mol .
Chiral HPLC A single major peak when analyzed on a suitable chiral column, confirming the enantiomeric excess of the (3R) isomer.
Optical Rotation A specific optical rotation value, which should be compared to literature values for similar compounds if available.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like (3R)-3-Amino-3-methylpentanoic acid into a growing peptide chain presents a significant challenge in SPPS. The gem-dimethyl group adjacent to the amine can impede the approach of the activated carboxyl group of the incoming amino acid, leading to incomplete coupling reactions. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount.

General SPPS Workflow

The following diagram illustrates the general workflow for incorporating a sterically hindered amino acid using Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Hindered Amino Acid (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling If incomplete (Double Coupling) Repeat Repeat Cycle Monitoring->Repeat If complete

Caption: General workflow for SPPS incorporation of a hindered amino acid.

Detailed Protocol for SPPS Incorporation

Materials:

  • Fmoc-protected (3R)-3-Amino-3-methylpentanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of (3R)-3-Amino-3-methylpentanoic Acid:

    • In a separate vial, dissolve Fmoc-(3R)-3-Amino-3-methylpentanoic acid (3-5 equivalents relative to resin loading), HATU (or another potent coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time may be extended, or the reaction can be gently heated (e.g., to 40-50 °C).

  • Monitoring the Coupling Reaction:

    • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with a fresh solution of activated Fmoc-(3R)-3-Amino-3-methylpentanoic acid.

  • Capping (Optional but Recommended for Incomplete Couplings):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting Common SPPS Issues
Problem Potential Cause Suggested Solution
Incomplete Coupling Steric hindrance from the gem-dimethyl group. Inefficient coupling reagent. Peptide aggregation on the resin.Use a more potent coupling reagent (e.g., HATU, HCTU, PyAOP). Increase the reaction time and/or temperature. Perform a double coupling. Use a solvent mixture known to disrupt aggregation (e.g., a "magic mixture" of DCM, DMF, and NMP).[9]
Low Final Yield Incomplete coupling at multiple steps leading to truncated sequences. Peptide aggregation preventing efficient reactions.Optimize the coupling protocol for the hindered amino acid. Consider using pseudoproline dipeptides in the sequence to disrupt aggregation.[9] Ensure complete deprotection at each step.
Presence of Deletion Sequences Incomplete coupling followed by successful coupling of the next amino acid.Implement a capping step after the coupling of the hindered amino acid if the reaction is incomplete. This will terminate the unreacted chains.
Racemization Over-activation of the amino acid. Presence of excess base.Minimize the pre-activation time of the amino acid. Use the recommended stoichiometry of reagents. The use of additives like HOBt or Oxyma Pure with carbodiimide-based coupling agents can suppress racemization.[5]

Conformational Analysis and Functional Implications

The incorporation of (3R)-3-Amino-3-methylpentanoic acid can have a profound impact on the three-dimensional structure of a peptide, which in turn dictates its biological activity.

Inducing Defined Secondary Structures

The restricted rotation around the Cα-Cβ bond due to the gem-dimethyl group can favor the adoption of specific backbone dihedral angles, leading to the formation of stable secondary structures.

Secondary_Structure Peptide Linear Peptide (Flexible) Incorporation Incorporation of (3R)-3-Amino-3- methylpentanoic acid Peptide->Incorporation Folded_Peptide Folded Peptidomimetic (Constrained) Incorporation->Folded_Peptide Beta_Turn β-Turn Folded_Peptide->Beta_Turn Induces Helix Helix Folded_Peptide->Helix Induces

Caption: Incorporation of the hindered β-amino acid can induce folding.

Techniques for Conformational Analysis:

  • Circular Dichroism (CD) Spectroscopy: Provides information about the overall secondary structure content (α-helix, β-sheet, random coil) of the peptidomimetic in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed three-dimensional structural information, including inter-proton distances (through NOESY experiments) and dihedral angle constraints.

  • X-ray Crystallography: Offers a high-resolution snapshot of the peptidomimetic's conformation in the solid state.

Case Study: Hypothetical Application in a GPCR Ligand

To illustrate the potential of (3R)-3-Amino-3-methylpentanoic acid, consider a hypothetical case study of a pentapeptide agonist for a G-protein coupled receptor (GPCR).

Parent Peptide: H-Tyr-Gly-Gly-Phe-Leu-OH (A known opioid peptide)

Problem: The parent peptide has low in vivo stability and moderate receptor affinity.

Peptidomimetic Design: Replace the Gly-Gly dipeptide unit with a single (3R)-3-Amino-3-methylpentanoic acid residue to induce a β-turn conformation, which is often crucial for receptor binding.

Modified Peptide: H-Tyr-(3R)-3-Amino-3-methylpentanoyl-Phe-Leu-OH

Expected Outcomes:

Parameter Parent Peptide Modified Peptidomimetic Rationale for Improvement
Receptor Binding (Ki) 50 nM5 nMThe pre-organized β-turn conformation mimics the receptor-bound state, reducing the entropic penalty of binding and increasing affinity.
In Vitro Stability t½ = 15 mint½ > 240 minThe β-amino acid backbone is resistant to cleavage by serum proteases.
In Vivo Efficacy LowModerate to HighThe combination of enhanced receptor affinity and improved metabolic stability leads to a more potent and longer-lasting biological effect.

This hypothetical case study demonstrates how the strategic incorporation of (3R)-3-Amino-3-methylpentanoic acid can transform a lead peptide into a more viable drug candidate.

Conclusion

(3R)-3-Amino-3-methylpentanoic acid is a powerful tool in the arsenal of the medicinal chemist and peptide scientist. Its ability to confer proteolytic resistance and induce specific, bioactive conformations makes it an attractive scaffold for the design of novel peptidomimetics. While its incorporation into peptides requires careful consideration of synthetic strategies to overcome steric hindrance, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this versatile building block in their drug discovery programs.

References

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids and peptide macrocyclization. Current Pharmaceutical Design, 16(28), 3185–3203. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile route to biologically active compounds. Current Opinion in Chemical Biology, 12(3), 292–299. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Goodman, C. M., Choi, S., Shandler, S., & DeGrado, W. F. (2007). Foldamers as versatile frameworks for functional molecular design. Nature Chemical Biology, 3(5), 252–262. [Link]

  • Latajka, R., & Kafarski, P. (Eds.). (2012). Peptidomimetics in Organic and Medicinal Chemistry. Wiley. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

Sources

Method

Using (3R)-3-Amino-3-methylpentanoic acid in foldamer design

Application Note: Incorporating (3R)-3-Amino-3-methylpentanoic Acid into Proteolytically Stable Foldamers Executive Summary This guide details the integration of (3R)-3-Amino-3-methylpentanoic acid (a -disubstituted amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating (3R)-3-Amino-3-methylpentanoic Acid into Proteolytically Stable Foldamers

Executive Summary

This guide details the integration of (3R)-3-Amino-3-methylpentanoic acid (a


-disubstituted amino acid) into peptide foldamers. Unlike standard 

-amino acids which possess a single side chain, this residue features a quaternary

-carbon bearing both a methyl and an ethyl group. This "gem-dialkyl" substitution exerts a profound Thorpe-Ingold effect , kinetically locking the backbone into a stable 14-helix conformation and rendering the oligomer virtually immune to proteolytic degradation.

Key Applications:

  • Peptidomimetics: Design of metabolically stable inhibitors for protein-protein interactions (PPIs).

  • Structural Biology: Enforcing helicity in short oligomers (<10 residues) that would otherwise be unstructured.

  • Drug Delivery: Cell-penetrating peptides with enhanced serum half-life.

Scientific Foundation: The -Effect

The utility of (3R)-3-Amino-3-methylpentanoic acid lies in its steric bulk. In standard


-peptides, rotation around the 

(

) and

(

) bonds is relatively free. In

-peptides, the extra methylene group increases conformational freedom, often requiring cyclization (e.g., ACHC) to induce folding.

However, the (3R)-3-Amino-3-methylpentanoic acid introduces a quaternary center at the


-position.
  • Rotational Restriction: The steric clash between the gem-methyl/ethyl groups and the carbonyl oxygen severely restricts rotation around the

    
     bond (
    
    
    
    ).
  • Helix Promotion: This restriction forces the backbone torsion angles (

    
    ) into a narrow energetic well corresponding to the 14-helix  (defined by 14-membered ring hydrogen bonds between 
    
    
    
    and
    
    
    ).
  • Proteolytic Shielding: The bulky alkyl groups create a hydrophobic "steric zipper" that physically blocks protease active sites from accessing the scissile amide bond.

Experimental Workflow Overview

The following diagram outlines the critical path for synthesizing and validating foldamers containing this residue.

Workflow Figure 1: Critical Workflow for Beta-3,3-Foldamer Synthesis Start Monomer QC (Check Enantiopurity) Resin Resin Loading (Low Load: 0.2-0.4 mmol/g) Start->Resin Fmoc-Strategy Coupling Coupling Cycle (Steric Protocol) Resin->Coupling Microwave Coupling->Coupling Iterative Addition Cleavage TFA Cleavage (95% TFA + Scavengers) Coupling->Cleavage Complete Purification HPLC Purification (C18 Column) Cleavage->Purification Validation Structural Validation (CD & NMR) Purification->Validation

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The primary amine of (3R)-3-Amino-3-methylpentanoic acid is attached to a quaternary carbon. It is nucleophilically sluggish . Standard coupling protocols (HBTU/DIEA) will result in <20% yields and deletion sequences.

Required Materials:

  • Resin: Rink Amide ChemMatrix or PEG-PS (polystyrene is often too rigid for these bulky couplings). Loading should be low (0.2 – 0.4 mmol/g ) to prevent aggregation.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical as an additive to reduce racemization and speed up activation.

Step-by-Step Coupling Procedure
  • Swelling: Swell resin in DCM for 20 min, then wash with DMF (

    
    ).
    
  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Note: Monitor the UV trace; deprotection of 
    
    
    
    -residues can be slower.
  • Activation (The "Steric" Cocktail):

    • Amino Acid: 4.0 equivalents (relative to resin).[1]

    • HATU: 3.9 equivalents.[1]

    • HOAt: 4.0 equivalents.

    • DIEA (Diisopropylethylamine): 8.0 equivalents.

    • Pre-activation: Mix AA, HATU, HOAt, and DIEA in DMF for exactly 30 seconds before adding to resin. Do not let it sit longer (risk of guanidinylation).

  • Coupling Reaction:

    • Microwave (Recommended): Heat to 75°C for 10 minutes (25W power).

    • Manual (Room Temp): Double couple.

      
       hours.
      
  • Monitoring:

    • Chloranil Test: Use the Chloranil test (2% acetaldehyde/chloranil in DMF) instead of Kaiser. The Kaiser test often gives false negatives for hindered amines.

    • Result: Blue particles = Incomplete coupling (Recouple). Colorless = Complete.

Optimization Table: Coupling Reagents for -Residues
ReagentReactivityRacemization RiskRecommendation
HBTU/HOBt LowLowAvoid. Ineffective for quaternary centers.
HATU/HOAt HighLow/MediumStandard. Best balance of cost/yield.
PyAOP Very HighMediumAdvanced. Use for sequences >10 residues.
Acid Fluorides ExtremeHighLast Resort. Use if HATU fails repeatedly.

Protocol: Structural Characterization (CD Spectroscopy)

To confirm the foldamer has adopted the target 14-helix, Circular Dichroism (CD) is the primary rapid screening tool.

Sample Preparation:

  • Dissolve lyophilized peptide in Methanol (promotes folding) or Water (if soluble).

  • Concentration:

    
    .
    

Data Acquisition:

  • Range: 260 nm to 190 nm.

  • Cell path length: 1 mm.

Interpretation: Unlike


-helices (minima at 208/222 nm), the 14-helix  has a distinct signature:
  • Minimum: ~214 nm (strong).

  • Maximum: ~198 nm.

  • Note: If the spectrum shows a minimum near 200-205 nm, the peptide may be aggregating or forming a 12-helix (less likely with this specific monomer).

Protocol: Proteolytic Stability Assay

This assay validates the "shielding" effect of the (3R)-3-Amino-3-methylpentanoic acid.

Materials:

  • Enzymes: Pronase E (promiscuous protease mixture) and Trypsin.

  • Control: An

    
    -peptide analogue (e.g., poly-Ala or a standard bioactive peptide).
    

Workflow:

  • Incubation: Prepare peptide (

    
    ) in PBS (pH 7.4). Add enzyme at a 1:100 (w/w) enzyme-to-substrate ratio.
    
  • Time Points: Incubate at 37°C. Take aliquots at

    
    .
    
  • Quenching: Quench aliquots immediately with 10% TFA/Water.

  • Analysis: Inject onto RP-HPLC.

  • Calculation: Plot % Intact Peptide vs. Time.

Expected Result:

  • 
    -Control: <10% remaining after 4 hours.
    
  • 
    -Foldamer: >95% remaining after 24 hours.
    

Troubleshooting & Decision Tree

Use this logic flow when synthesis yields are low.

Troubleshooting Figure 2: Troubleshooting Synthesis Failures Problem Low Yield / Deletion Sequences Check1 Is the deletion after the (3R)-3-Amino-3-methylpentanoic acid? Problem->Check1 Sol1 Steric Hindrance Issue. Switch to PyAOP + Microwave (75°C). Check1->Sol1 Yes Sol2 Aggregation Issue. Use ChemMatrix resin or add Pseudoproline dipeptides. Check1->Sol2 No Yes Yes No No

References

  • Seebach, D., & Matthews, J. L. (1997).[2]

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[2][3]

    
    -Peptides: From structure to function.[4][5] Chemical Reviews, 101(10), 3219–3232.[3] Link
    
  • Abele, S., Guichard, G., & Seebach, D. (1998).[6] (S)-

    
    -Homolysine- and (S)-
    
    
    
    -homoserine-containing
    
    
    -peptides: CD spectra in aqueous solution. Helvetica Chimica Acta, 81(12), 2141–2156. Link
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and hybrid peptides. Chemical Reviews, 111(2), 657–687. Link
  • Pomerantz, W. C., Grygiel, T. L., & Gellman, S. H. (2008). Distinctive circular dichroism signature for 14-helix-bundle formation by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -peptides.[6][7] Organic Letters, 10(10), 1799–1802. Link
    

Sources

Application

Application Note: Engineering Protease-Resistant Antimicrobial Peptides using Beta-Amino Acids

[1] Abstract Antimicrobial peptides (AMPs) represent a promising frontier in combating multi-drug resistant (MDR) pathogens. However, the clinical translation of native -peptide AMPs is frequently stalled by rapid proteo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Antimicrobial peptides (AMPs) represent a promising frontier in combating multi-drug resistant (MDR) pathogens. However, the clinical translation of native


-peptide AMPs is frequently stalled by rapid proteolytic degradation and low bioavailability. This guide details the application of 

-amino acids—isomers of standard amino acids with an extra backbone carbon—to engineer "foldamers" that mimic the antimicrobial potency of natural AMPs while exhibiting near-absolute resistance to enzymatic hydrolysis. We provide validated protocols for the design, synthesis, and characterization of these peptidomimetics.

Introduction: The -Peptide Advantage

Native AMPs typically adopt amphiphilic


-helical structures that disrupt bacterial membranes. While effective, the 

-peptide backbone is a substrate for endogenous proteases (e.g., trypsin, pepsin), leading to half-lives measured in minutes.

-Amino Acids  introduce a methylene group (

) into the peptide backbone.
  • 
    -Amino Acid: 
    
    
    
  • 
    -Amino Acid: 
    
    
    
    (Side chain on C3)

Key Benefits:

  • Proteolytic Stability: The altered backbone geometry and lack of recognition sites render

    
    -peptides invisible to most peptidases.
    
  • Predictable Folding:

    
    -peptides can form stable secondary structures (e.g., 14-helix, 12-helix) that mimic the amphiphilicity of 
    
    
    
    -helical AMPs.
  • Tunable Toxicity: The stable structure allows for precise segregation of cationic and hydrophobic faces, optimizing bacterial selectivity over mammalian toxicity.

Design Principles: The 14-Helix

To mimic natural AMPs (like Magainin or Melittin),


-peptides are often designed to fold into a 14-helix .[1] Unlike the 

-helix (3.6 residues/turn,

H-bonds), the 14-helix is defined by:
  • Periodicity: ~3 residues per turn.

  • H-Bonding:

    
     interaction (forming a 14-membered ring).[1]
    
  • Amphiphilicity: Achieved by arranging residues in a repeating triad pattern: (Polar - Hydrophobic - Hydrophobic) or (Cationic - Hydrophobic - Cationic) .

Design Workflow

DesignWorkflow cluster_helix 14-Helix Rules Start Target Selection (e.g., E. coli membrane) Sequence Sequence Design (Triad Repeat: + / H / H) Start->Sequence Structure Structural Prediction (14-Helix Formation) Sequence->Structure Synthesis SPPS Synthesis (Optimized Coupling) Structure->Synthesis Rule1 Use Beta-3 Homologs Structure->Rule1 Validation Biological Assay (MIC & Stability) Synthesis->Validation Rule2 Cyclic Residues (ACHC) Enhance Stability

Figure 1: Workflow for designing antimicrobial


-peptides. The inclusion of cyclic residues like trans-2-aminocyclohexanecarboxylic acid (ACHC) can further stabilize the helix but may increase hydrophobicity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Challenge: Coupling


-amino acids is kinetically slower than 

-amino acids due to the extra backbone flexibility and steric factors. Standard HBTU/HOBt protocols often result in deletion sequences. Solution: Use stronger coupling reagents (HATU) and extended reaction times.
Materials
  • Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) for C-terminal amides (crucial for cationic charge).

  • Amino Acids: Fmoc-

    
    -amino acids (commercially available).
    
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh 100 mg resin into a synthesis column.

    • Swell in DMF (3 mL) for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (3 mL).

    • Shake for 5 minutes. Drain.

    • Repeat with fresh reagent for 15 minutes. Drain.

    • Wash resin: DMF (5x), DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • Stoichiometry: Use 3-4 equivalents of Fmoc-

      
      -AA relative to resin loading.
      
    • Activation: Dissolve AA and HATU (3.9 eq) in minimal dry DMF. Add DIPEA (8 eq).

    • Reaction: Add activated solution to resin immediately.

    • Time: Shake for 2 hours (vs. 45 min for

      
      -peptides).
      
    • Note: For difficult sequences (hydrophobic clusters), perform a Double Coupling (repeat step 3 with fresh reagents).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) after every coupling.

    • Blue beads = Incomplete coupling (Repeat step 3).

    • Colorless beads = Complete coupling (Proceed).

  • Cleavage:

    • Wash resin with DCM (5x). Dry under vacuum.[2]

    • Add Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5). Shake for 3 hours.

    • Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Protocol: Structural Characterization (Circular Dichroism)

Validating the secondary structure is essential to confirm the design creates a "foldamer" rather than a random coil.

Method
  • Preparation: Dissolve lyophilized peptide in Phosphate Buffered Saline (PBS, pH 7.4) and Methanol (to test solvent dependence) at 50–100

    
    M.
    
  • Instrument: CD Spectropolarimeter (e.g., Jasco J-815).

  • Parameters:

    • Wavelength: 190–260 nm.

    • Path length: 1 mm quartz cuvette.

    • Scan speed: 50 nm/min.

Data Interpretation[2][3][4][5][6][7][8][9][10]
  • 14-Helix Signature: Look for a distinct minimum (trough) at ~214 nm .[1]

    • Note: A typical

      
      -helix shows minima at 208 nm and 222 nm.[3][4] The shift to a single minimum at 214 nm confirms the unique 
      
      
      
      -peptide H-bond network.
  • Aggregation: A shift of the minimum to ~205 nm often indicates self-assembly or bundling, which can enhance membrane disruption but may increase toxicity.

Protocol: Proteolytic Stability Assay

This is the "gold standard" assay proving the superiority of


-peptides over native AMPs.
Materials
  • Enzymes: Trypsin, Chymotrypsin, and Pronase E (a cocktail of proteases).

  • Control: A known

    
    -AMP (e.g., Magainin 2 or LL-37).
    
  • Analysis: RP-HPLC or LC-MS.

Procedure
  • Incubation:

    • Prepare peptide solution (100

      
      M) in Tris-HCl buffer (pH 7.4).
      
    • Add protease at an Enzyme:Peptide ratio of 1:50 (w/w).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at

      
       and 
      
      
      
      hours.
    • Quench reaction immediately with 10% TFA or by flash freezing.

  • Quantification:

    • Inject samples onto a C18 HPLC column.[5]

    • Monitor peak area of the parent peptide.

Expected Results
Peptide TypeHalf-life (

) in Trypsin
Half-life (

) in Serum

-AMP (Control)
< 30 minutes1 - 4 hours

-Peptide AMP
> 48 hours > 72 hours

Mechanism of Action


-peptide AMPs function similarly to their 

-counterparts but with enhanced persistence. They accumulate on the anionic bacterial membrane surface, insert their hydrophobic face into the lipid bilayer, and cause disruption via toroidal pore formation or the carpet mechanism.

Mechanism Attraction Electrostatic Attraction (Cationic residues bind anionic bacterial surface) Folding Induced Folding (Membrane contact stabilizes 14-helix) Attraction->Folding Partitioning Insertion Membrane Insertion (Hydrophobic face buries in lipid bilayer) Folding->Insertion Threshold Concentration Lysis Cell Lysis (Pore formation / Depolarization) Insertion->Lysis Membrane Compromise

Figure 2: Mechanism of action for cationic amphiphilic


-peptides.

Troubleshooting & Optimization

  • Issue: Low Synthesis Yield.

    • Cause: Steric hindrance of the

      
      -carbon.
      
    • Fix: Switch to microwave-assisted SPPS (50°C) or use HOAt/HATU.

  • Issue: High Hemolysis (Toxicity).

    • Cause: Excessive hydrophobicity causing non-specific membrane disruption.

    • Fix: Disrupt the hydrophobic face by substituting a hydrophobic residue with a polar one, or reduce the total number of hydrophobic residues in the triad repeat.

  • Issue: Poor Water Solubility.

    • Cause: High content of hydrophobic side chains.

    • Fix: Add polar

      
      -amino acids (e.g., 
      
      
      
      -HLys) at the N- or C-termini.[6]

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Seebach, D., et al. (2006).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. 
    
  • Porter, E. A., et al. (2000).

    
    -peptides. Nature. 
    
  • Raguse, T. L., et al. (2002). Structure-Activity Studies of 14-Helical Antimicrobial

    
    -Peptides: Probing the Relationship between Hemolytic Activity and Antimicrobial Specificity. Journal of the American Chemical Society.[7] 
    
  • Hansen, T., et al. (2011). Antibacterial activity of

    
    -peptides. American Chemical Society.[7] 
    

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing cleavage and deprotection of peptides with beta-amino acids

Technical Support Center: Beta-Amino Acid Peptide Chemistry Ticket ID: #BETA-CLV-OPT Subject: Optimization of Cleavage & Deprotection for -Peptides Status: Open for Resolution Executive Summary You have reached the Tier...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Amino Acid Peptide Chemistry Ticket ID: #BETA-CLV-OPT Subject: Optimization of Cleavage & Deprotection for


-Peptides
Status:  Open for Resolution

Executive Summary

You have reached the Tier 3 Technical Support desk. We understand that working with


-amino acids (

-AAs) introduces unique steric and electronic challenges compared to standard

-peptides. While

-peptides offer superior proteolytic stability and unique secondary structures (e.g., 14-helices), these same properties often lead to difficult deprotection kinetics and solubility issues during the cleavage step.

This guide moves beyond generic protocols to address the specific physicochemical behavior of the


-backbone (

).

Module 1: The "Beta-Max" Cleavage Protocol

Standard Operating Procedure (SOP-BETA-01)

Unlike


-peptides, 

-peptides often form stable secondary structures (helices/sheets) on the resin that are resistant to solvation. Standard TFA cocktails often fail to penetrate these hydrophobic cores, leading to "deletion" sequences in your mass spec which are actually just incomplete deprotections.
The Optimized Cocktail (Reagent K-Modified)

We recommend a "High-Scavenger, High-Swelling" approach.

ComponentVolume %FunctionCritical Note for

-Peptides
TFA 82.5%Cleavage/SolventThe proton source.
Phenol 5.0%Scavenger (Tyr/Trp)Plasticizes the resin, aiding penetration into

-helices.
Thioanisole 5.0%Scavenger (Met/Cys)Accelerates removal of Pbf/Pmc from

-Arg.
Water 5.0%Scavenger (tBu)Essential for hydrolysis; do not omit.
DODT (or EDT)2.5%Scavenger (Trp)Mandatory if Trp/Cys present. DODT is less odorous than EDT.
Step-by-Step Workflow
  • The DCM Pre-Soak (Crucial):

    • Why:

      
      -peptide resins often shrink in pure TFA.
      
    • Action: Wash resin 3x with DCM.[1][2] On the final wash, do not dry completely. Leave the resin slightly "wet" with DCM to maintain the swollen state before adding the cleavage cocktail.

  • Reaction Time:

    • Standard: 2.5 Hours.

    • If

      
      -Arg(Pbf) is present: Extend to 4–5 Hours. The extra methylene group in 
      
      
      
      -Arg increases steric hindrance around the sulfonamide bond.
  • Precipitation:

    • Use ice-cold Diethyl Ether .

    • Tip: If the

      
      -peptide is highly hydrophobic (common with 
      
      
      
      -Val/
      
      
      -Leu rich sequences), it may not precipitate well. In this case, evaporate TFA under
      
      
      to an oil before adding ether.

Module 2: Troubleshooting Specific Impurities

Issue 1: Mass Spec shows +252.3 Da adducts
  • Diagnosis: Incomplete removal of the Pbf protecting group from Arginine.

  • The Science: The Pbf group is cleaved via an acid-catalyzed mechanism. In

    
    -Arginine, the guanidino group is extended further from the backbone, but the local hydrophobic environment of a folded 
    
    
    
    -helix can shield this site from the TFA/scavenger mix.
  • Resolution:

    • Immediate: Re-dissolve the crude peptide in pure TFA with 5% TIS and stir for another 2 hours.

    • Prevention: Switch to

      
      -Arg(Pmc)  if available (more acid-labile) or increase Thioanisole concentration to 7.5%.
      
Issue 2: Mass Spec shows -17 Da or -18 Da (and complex mixtures)
  • Diagnosis: Aspartimide Formation (for -18) or Retro-Michael Addition (for -17).

  • The Science:

    • Aspartimide:[3] Occurs when the backbone amide nitrogen attacks the ester of the Asp side chain. While less common in

      
      -Asp than 
      
      
      
      -Asp, it occurs if Glycine or Serine follows the Asp residue.
    • Retro-Michael: Specific to

      
      -amino acids. Under strong acidic conditions (or basic during synthesis), the amine can be eliminated, breaking the peptide chain.
      
  • Resolution:

    • Aspartimide: Add 5% HOBt to your cleavage cocktail? No, HOBt is used during synthesis (Fmoc removal). For cleavage, keep the temperature strictly at 0°C for the first 30 minutes.

    • Retro-Michael: Avoid high temperatures. Never heat the cleavage reaction to speed it up.

Issue 3: Mass Spec shows +16 Da or +32 Da
  • Diagnosis: Methionine Oxidation (Met to Sulfoxide).

  • The Science: The highly reactive carbocations generated during cleavage (especially t-butyl cations) are oxidizers.

  • Resolution:

    • Ensure DODT or EDT is fresh.

    • Add Ammonium Iodide (NH4I) (20 mg per 5 mL cocktail) to the cleavage mix. This reduces sulfoxides back to Met in situ.

Module 3: Logic Visualization

The following diagram outlines the decision process for optimizing your cleavage conditions based on sequence composition.

CleavageOptimization Start Start: Analyze Sequence CheckCysMet Contains Cys, Met, or Trp? Start->CheckCysMet CocktailA Use Cocktail A: 95% TFA, 2.5% TIS, 2.5% H2O CheckCysMet->CocktailA No CocktailB Use Cocktail B (Reagent K/DODT): 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% DODT CheckCysMet->CocktailB Yes CheckArg Contains >2 Beta-Arg(Pbf)? StandardTime 2.5 Hours (Standard) CheckArg->StandardTime No ExtendedTime 4.0 - 6.0 Hours (Steric Hindrance) CheckArg->ExtendedTime Yes CocktailA->CheckArg CocktailB->CheckArg TimeDecision Reaction Time Check PostCleavage Analyze Crude MS StandardTime->PostCleavage ExtendedTime->PostCleavage IssuePbf Mass +252 Da? (Pbf Adduct) PostCleavage->IssuePbf IssueMet Mass +16 Da? (Oxidation) PostCleavage->IssueMet FixPbf Action: Re-treat with TFA/Thioanisole IssuePbf->FixPbf Yes FixMet Action: Reduce with NH4I / TFA IssueMet->FixMet Yes

Caption: Decision tree for selecting cleavage cocktails and reaction times based on


-peptide composition and specific impurities.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use TIS (Triisopropylsilane) instead of EDT/DODT? A: Only if your peptide lacks Methionine and Cys(Trt). TIS is an excellent scavenger for trityl cations but is a poor reducing agent. If you have Met, TIS will not prevent oxidation effectively. For


-peptides, which are valuable, do not risk it—use DODT.

Q: My


-peptide precipitated as a gel, not a powder. Why? 
A: 

-peptides are notorious for forming intermolecular

-sheets.
  • Fix: Centrifuge the gel, decant the ether, and re-suspend in Acetonitrile/Water (1:1) with 0.1% TFA. Lyophilize this solution. Do not try to filter the gel.

Q: Is the cleavage time different for


 vs 

amino acids?
A: Generally,

(side chain on the nitrogen-adjacent carbon) is more sterically accessible than

(side chain on the carbonyl-adjacent carbon). If you have multiple

-residues
, lean toward the 4-hour cleavage time.[2]

References

  • Novabiochem (Merck). Cleavage Cocktails & Protocols. Retrieved from Sigma-Aldrich Technical Library. Link

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.Link

  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters.[4] (Foundational basis for Reagent K).

  • BenchChem. Application Notes and Protocols for the Removal of the Pbf Protecting Group from Arginine.Link

  • Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation. (General grounding on Beta-peptide stability/folding).

Sources

Optimization

Technical Support Center: Solubility Challenges with (3R)-3-Amino-3-methylpentanoic Acid Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of synthetic pept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of synthetic peptides containing the non-canonical amino acid, (3R)-3-Amino-3-methylpentanoic acid. Our approach is rooted in explaining the underlying physicochemical principles to empower you to make informed decisions during your experiments.

Introduction: The Challenge of Steric Hindrance and Hydrophobicity

(3R)-3-Amino-3-methylpentanoic acid is a Cα-tetrasubstituted amino acid, a class of building blocks often incorporated into peptide therapeutics to enhance proteolytic stability and enforce specific secondary structures.[1][2] However, its bulky, aliphatic side chain significantly increases the hydrophobicity and steric hindrance of the resulting peptide. This often leads to poor solubility in aqueous buffers due to the promotion of intermolecular hydrophobic interactions, which can cause peptide aggregation and precipitation.[3][4] This guide will walk you through a systematic approach to overcome these solubility challenges.

Frequently Asked Questions & Troubleshooting

Q1: Why is my peptide containing (3R)-3-Amino-3-methylpentanoic acid crashing out of aqueous solution?

Answer: The primary reason is the physicochemical nature of (3R)-3-Amino-3-methylpentanoic acid itself.

  • Increased Hydrophobicity: The methyl and ethyl groups on the α-carbon create a nonpolar, sterically bulky side chain. When incorporated into a peptide, especially in multiple positions, it dramatically increases the overall hydrophobicity of the sequence. Peptides with over 50% hydrophobic residues are often insoluble or only sparingly soluble in aqueous solutions.[5]

  • Intermolecular Aggregation: In an aqueous environment, these hydrophobic regions on different peptide chains will preferentially interact with each other to exclude water, leading to self-association and aggregation.[4] This process is a primary driver of precipitation.

  • Disruption of Solubilizing Secondary Structures: While standard amino acids form hydrogen bonds that can define soluble structures like alpha-helices, bulky Cα-tetrasubstituted residues can disrupt these networks.[6] This can expose more of the hydrophobic peptide backbone, further encouraging aggregation.

To contextualize the properties of this amino acid, see the comparison table below.

Property(3R)-3-Amino-3-methylpentanoic acidLeucine (Hydrophobic)Lysine (Hydrophilic)
Structure C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₄N₂O₂
Molecular Weight 131.17 g/mol [7]131.17 g/mol 146.19 g/mol
Key Feature Bulky, Cα-tetrasubstitutedAliphatic side chainPositively charged side chain
Solubility Impact Significantly decreases aqueous solubilityDecreases aqueous solubilityIncreases aqueous solubility

Table 1: Comparative physicochemical properties of (3R)-3-Amino-3-methylpentanoic acid and common proteinogenic amino acids.

Q2: I've just received my lyophilized peptide. What is the correct first step to attempt solubilization?

Answer: A systematic and patient approach is critical to avoid wasting your valuable material. Always perform a solubility test on a small fraction of your peptide before dissolving the entire sample.[8][9] The initial strategy should be based on the peptide's overall net charge at a neutral pH.

  • Calculate Net Charge: Determine the net charge of your peptide at pH 7.

    • Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.

    • (3R)-3-Amino-3-methylpentanoic acid is neutral.

  • Select Initial Solvent:

    • If Net Charge is Positive (Basic Peptide): Attempt to dissolve in sterile, distilled water. If solubility is poor, try a dilute acidic solution such as 10% aqueous acetic acid.[10]

    • If Net Charge is Negative (Acidic Peptide): Attempt to dissolve in sterile, distilled water. If solubility is poor, try a dilute basic solution such as 0.1 M ammonium bicarbonate.

    • If Net Charge is Zero (Neutral/Hydrophobic Peptide): These peptides, especially those containing (3R)-3-Amino-3-methylpentanoic acid, will almost certainly be insoluble in water. Proceed directly to the strategies in Q3.

  • Procedure: a. Weigh a small amount of peptide (e.g., 1 mg). b. Add the selected solvent dropwise while vortexing gently. c. Allow time for dissolution. Sonication in a water bath for a few minutes can help break up solid particles and enhance solubilization.[8] d. If the solution remains cloudy or contains particulates after sonication, the peptide is not fully dissolved. Do not assume the concentration based on the amount of peptide and solvent added.

Q3: My peptide is insoluble in pH-adjusted aqueous solutions. What organic co-solvents should I try?

Answer: When pH manipulation is insufficient, the next step is to use organic co-solvents to disrupt the hydrophobic interactions causing aggregation.[8] Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power and general compatibility with biological assays at low final concentrations (<1%).[8]

The following workflow provides a systematic approach to finding a suitable solvent system.

G cluster_0 start Start with Lyophilized Peptide test_dmso Dissolve small amount in 100% DMSO start->test_dmso add_buffer Slowly add aqueous buffer (e.g., PBS) to desired concentration test_dmso->add_buffer check_precip Observe for Precipitation add_buffer->check_precip success Soluble: Proceed with Experiment (Keep final DMSO % low) check_precip->success No fail Precipitation Occurs check_precip->fail Yes try_dmf Try alternative: DMF or ACN (Repeat process) fail->try_dmf

Figure 1. Decision workflow for using organic co-solvents.
  • Initial Dissolution: Add a small volume of pure organic solvent (e.g., DMSO, DMF, Acetonitrile) to your lyophilized peptide to create a concentrated stock solution.[10] Vortex or sonicate as needed. Peptides are often more soluble in the pure organic solvent.

  • Stepwise Dilution: Slowly add your desired aqueous buffer to the concentrated organic stock solution drop-by-drop while vortexing.[5] This gradual change in solvent polarity is crucial. A rapid addition of aqueous buffer can cause the peptide to immediately precipitate.

  • Monitor for Precipitation: If the solution becomes cloudy, you have likely reached the solubility limit in that particular co-solvent/buffer ratio.

  • Important Considerations:

    • DMSO: Can oxidize peptides containing Cysteine (Cys) or Methionine (Met). If these residues are present, consider using DMF.

    • TFA: Most synthetic peptides are delivered as TFA salts. If your peptide is basic, dissolving in a small amount of TFA and diluting may be an option, but be mindful of its effect on your assay's pH.[10]

    • Assay Compatibility: Always confirm that your chosen organic solvent is compatible with your downstream experiments (e.g., cell culture, enzyme kinetics).

Q4: Co-solvents are not working or are incompatible with my assay. Are there more aggressive methods?

Answer: Yes, for extremely recalcitrant peptides that form gels or aggregates, chaotropic agents can be employed. These are a last resort as they are denaturants and must be diluted to non-interfering concentrations for most biological assays.

  • Chaotropic Agents: Guanidine hydrochloride (6 M) or Urea (8 M) are powerful agents that disrupt the hydrogen-bonding network of water, which in turn weakens hydrophobic interactions and can solubilize aggregated peptides.[10]

  • Dissolve the peptide directly in a solution of 6 M Guanidine HCl or 8 M Urea.

  • Once dissolved, this can be used as a stock solution for dilution into your assay buffer.

  • Critical Caveat: Ensure the final concentration of the chaotropic agent in your experiment is low enough not to affect the biological system you are studying. This often requires significant dilution, which may make it difficult to achieve the desired final peptide concentration.

Q5: How can I avoid these solubility issues in the future?

Answer: The most effective way to manage solubility is during the peptide design phase.

  • Incorporate Hydrophilic Residues: Strategically placing charged or polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) in the sequence can significantly improve aqueous solubility.[3][11] A common guideline is to have at least one charged residue for every five amino acids.[3]

  • Sequence Modification: If possible, replace some of the hydrophobic residues with more polar ones like Glycine or Alanine, provided this does not compromise biological activity.[12]

  • Solubility-Enhancing Tags: For very difficult sequences, consider synthesis with a C- or N-terminal solubility-enhancing tag, such as a short sequence of charged amino acids (e.g., a poly-lysine tail) or covalent attachment of polyethylene glycol (PEGylation).[8][11]

G cluster_1 hydrophobic Hydrophobic Core (e.g., containing 3-Amino-3-methylpentanoic acid) aggregation Intermolecular Aggregation (Poor Solubility) hydrophobic->aggregation Drives hydrophilic Addition of Hydrophilic Groups (e.g., Lys, Arg, PEG) hydrophobic->hydrophilic Is modified by solvation Improved Solvation Shell (Enhanced Solubility) hydrophilic->solvation Promotes

Figure 2. Conceptual diagram of improving solubility by design.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peptide is a gel or very viscous Extensive intermolecular hydrogen bonding.Use strong organic solvents (DMSO, DMF) or chaotropic agents (6M Guanidine HCl).[10]
Peptide precipitates when added to buffer The peptide has exceeded its solubility limit in the final buffer composition.Decrease the final concentration. Increase the percentage of organic co-solvent if the assay allows.
Solution is cloudy after sonication Incomplete dissolution; the peptide is suspended, not dissolved.The current solvent is not strong enough. Move to the next step in the solubilization workflow (e.g., from pH adjustment to organic co-solvents).
Peptide contains Cys/Met and is in DMSO Potential for oxidation of sensitive residues.Use DMF as an alternative to DMSO. Prepare solutions in oxygen-free solvents if possible.[5][10]

Table 2: Quick troubleshooting guide for common solubility problems.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved February 20, 2026, from [Link]

  • Sarmiento, C., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications. Retrieved February 20, 2026, from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved February 20, 2026, from [Link]

  • Sarmiento, C., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-3-methylpentanoic acid. Retrieved February 20, 2026, from [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved February 20, 2026, from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved February 20, 2026, from [Link]

  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Catalyst selection and optimization for asymmetric amino acid synthesis

Welcome to the Chiral Synthesis Technical Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Synthesis Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. Think of this guide not as a textbook, but as a diagnostic interface. You are likely here because your enantiomeric excess (ee) is stalling at 80%, your catalyst is turning over too slowly, or you are deciding which route—metal, organo, or bio-catalysis—will survive scale-up.

Below is your dynamic troubleshooting framework.

Part 1: Diagnostic Triage (Start Here)

Before optimizing a failing reaction, verify you have selected the correct mechanistic pathway for your specific substrate class. Use the decision tree below to validate your approach.

CatalystSelection Start Select Starting Material Dehydro Dehydroamino Acid (C=C Substrate) Start->Dehydro Imine Glycine Imine (Activated C-H) Start->Imine Aldehyde Aldehyde + Amine (In-situ Imine) Start->Aldehyde RhRoute METHOD A: Asymmetric Hydrogenation (Rh/Ru-Phosphine) Dehydro->RhRoute High Yield Low Waste PTCRoute METHOD B: Phase Transfer Catalysis (Maruoka/Cinchona) Imine->PTCRoute Best for Quaternary Centers StreckerRoute METHOD C: Organocatalysis (Strecker/Mannich) Aldehyde->StreckerRoute Metal-Free Cyanide Chem

Figure 1: Strategic decision matrix for asymmetric amino acid synthesis based on substrate availability.

Part 2: Method A - Asymmetric Hydrogenation (Rh/Ru)

Primary Use Case: Enantioselective reduction of


-dehydroamino acids.
The Standard:  Rh(I) complex with bisphosphine ligands (e.g., DuPhos, BINAP, BenzP*).
Troubleshooting Guide

Q: My reaction goes to full conversion, but the ee is consistently low (<85%). What is wrong? A: Check your solvent dielectric constant and hydrogen pressure.

  • The Mechanism: Rhodium catalysis often relies on the "unsaturated pathway" where the metal binds the substrate before oxidative addition of H2.

  • The Fix:

    • Solvent: If using Methanol (protic), try switching to DCM or THF (aprotic). Protic solvents can sometimes compete for coordination sites or stabilize non-selective transition states.

    • Pressure: Contrary to intuition, lowering H2 pressure often increases ee. High pressure accelerates the oxidative addition step, potentially bypassing the delicate pre-equilibrium required for high stereocontrol [1].

Q: The reaction stalls completely after 20% conversion. Is the catalyst dead? A: You likely have "Substrate Poisoning" or trace sulfur/halide contamination.

  • Diagnosis: Perform a "Spike Test." Add fresh catalyst to the stalled mixture. If it resumes, your initial catalyst died (instability). If it does not resume, your mixture contains a poison.

  • The Fix:

    • Recrystallize your dehydroamino acid substrate. Trace free amines or thiols are potent poisons for Rh(I).

    • Ensure your ligand:metal ratio is strictly 1.1:1. Excess metal (unligated) catalyzes the racemic background reaction.

Standardized Protocol: Rh-Catalyzed Hydrogenation

Self-Validating Step: Monitor the color change. The active Rh-catalyst precursor is often orange/red; a turn to black precipitates indicates colloidal Rh formation (catalyst death).

  • Glovebox: Charge a vial with [Rh(COD)2]BF4 (1.0 equiv) and (R,R)-DuPhos (1.1 equiv) in degassed MeOH. Stir 15 min (Solution turns orange).

  • Substrate: Add methyl 2-acetamidoacrylate (S/C ratio 1000:1).

  • Reactor: Transfer to autoclave. Purge H2 (5 bar) x 3.

  • Reaction: Stir at 25°C, 5 bar H2 for 2 hours.

  • Validation: Vent H2. Analyze aliquot by 1H NMR.

    • Check: Disappearance of olefin proton (~7.0 ppm).

Part 3: Method B - Phase Transfer Catalysis (PTC)

Primary Use Case: Alkylation of glycine imines (O'Donnell Schiff bases) to create natural or unnatural amino acids. The Standard: Maruoka Catalysts (Spiro-ammonium salts) or Cinchona alkaloids.

Comparative Data: Catalyst Performance
Catalyst TypeSubstrate ScopeTypical LoadingTemp.Tolerance to Water
Cinchona Alkaloids (O'Donnell)Benzyl/Allyl halides10 mol%-78°C to RTLow (Hydrolysis risk)
Maruoka Catalyst (Spiro-N)Broad (Active/Inactive halides)0.1 - 1 mol% 0°CHigh
Ni-Glycine (Belokon) Electrophilic alkenes5-10 mol%RTModerate
Troubleshooting Guide

Q: I am seeing significant hydrolysis of my imine starting material. A: Your base concentration or interfacial mixing is too aggressive.

  • The Cause: PTC relies on the "Interfacial Mechanism." The deprotonation happens at the interface of the organic solvent (Toluene) and aqueous base (KOH).

  • The Fix:

    • Lower the Base Conc: Switch from 50% KOH to solid CsOH or reduced conc. KOH.

    • Solvent Switch: Use pure Toluene . Avoid DCM if possible, as it increases water solubility in the organic phase, accelerating hydrolysis.

Q: My yield is high, but the product is racemic. A: You have a "Background Reaction" or Stirring Rate issue.

  • The Mechanism: The chiral ion-pair (Catalyst+ + Enolate-) must react faster than the free enolate (K+ + Enolate-).

  • The Fix:

    • Stirring: PTC is diffusion-controlled. If you stir too slowly, the catalyst cannot shuttle effectively. If you stir too vigorously (creating an emulsion), the achiral counter-ion (K+) might drive a background racemic alkylation. Aim for a defined vortex, not an emulsion [2].

Part 4: Method C - Organocatalytic Strecker Synthesis

Primary Use Case: Direct synthesis of


-amino nitriles from aldehydes.[1]
The Standard:  Thiourea catalysts (Jacobsen type).[1][2]
Mechanistic Visualization

Understanding the "Dual Activation" mode is critical for troubleshooting.

StreckerMechanism Cat Thiourea Catalyst Complex Ternary Complex (H-Bond Activation) Cat->Complex Self-Assembly Imine Imine Substrate Imine->Complex Self-Assembly HCN HCN Source HCN->Complex Self-Assembly TS Transition State (Nucleophilic Attack) Complex->TS Dual H-Bonding Product Chiral Amino Nitrile TS->Product Product->Cat Catalyst Release

Figure 2: The dual-activation mechanism where the catalyst binds both the electrophile (imine) and nucleophile (HCN).

Troubleshooting Guide

Q: The reaction is reversible, and my ee drops over time. A: This is a thermodynamic equilibration issue.

  • The Science: The addition of HCN to imines is reversible. If the product sits in solution too long, it can revert to the imine and re-add HCN non-selectively (racemization).

  • The Fix:

    • Cryogenic Temps: Run at -78°C or -40°C to kinetically trap the product.

    • Derivatization: Acylate the amine in situ (e.g., add TFAA or Acetyl Chloride immediately after reaction completion) to prevent the reverse reaction [3].

Q: Which cyanide source should I use? HCN gas is not an option. A: TMSCN (Trimethylsilyl cyanide) with a protic additive.

  • Protocol Tip: TMSCN is safer but requires an activator. Use 1.0 equiv of isopropanol or methanol. The alcohol generates HCN in situ at a controlled rate, keeping the concentration low (safer) and matching the catalyst turnover rate (higher ee).

Part 5: References & Authority

  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition.

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Zuend, S. J., & Jacobsen, E. N. (2009). "Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation." Journal of the American Chemical Society.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Validation of Novel Amino Acid Analogs: The Case of (3R)-3-Amino-3-methylpentanoic Acid

This guide provides a comprehensive framework for the systematic validation of the biological activity of novel, non-proteinogenic amino acids, using (3R)-3-Amino-3-methylpentanoic acid as a primary example. For research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic validation of the biological activity of novel, non-proteinogenic amino acids, using (3R)-3-Amino-3-methylpentanoic acid as a primary example. For researchers in drug discovery and chemical biology, the challenge with novel molecules is not merely synthesis, but the rigorous elucidation of their biological function. This document outlines a multi-tiered, hypothesis-driven approach, moving from initial target identification to robust in vitro and cell-based validation, while emphasizing the principles of scientific integrity and reproducibility.

(3R)-3-Amino-3-methylpentanoic acid is a chiral, non-proteinogenic β-amino acid. While its synthesis is documented, its biological activity remains largely uncharacterized in publicly available literature. Its structural similarity to endogenous neurotransmitters and other pharmacologically active β-amino acids suggests potential interactions with various biological targets. This guide, therefore, serves as a practical roadmap for researchers seeking to uncover and validate the therapeutic potential of such novel chemical entities.

Part 1: Hypothesis Generation and Initial Target Identification

Given the absence of established biological data for (3R)-3-Amino-3-methylpentanoic acid, the initial phase of validation focuses on generating a testable hypothesis. This is primarily achieved through structural similarity analysis and in silico screening. The core structure, a β-amino acid, is a known pharmacophore that can interact with a range of biological targets.

Structural Analogs and Potential Targets

The structure of (3R)-3-Amino-3-methylpentanoic acid bears resemblance to several known bioactive molecules, suggesting a potential starting point for investigation:

  • GABA Analogs: The γ-aminobutyric acid (GABA) system is a primary inhibitory neurotransmitter system in the central nervous system. Molecules like pregabalin and gabapentin, which are γ-amino acids, modulate neuronal activity. Although our compound is a β-amino acid, the structural similarity warrants investigation of its potential interaction with GABA receptors (GABA-A, GABA-B) or related proteins like voltage-gated calcium channels.

  • Taurine and β-alanine Analogs: As a β-amino acid, it shares a structural motif with β-alanine and taurine, which have roles in neuromodulation and cellular protection. This suggests potential interactions with taurine transporters or glycine receptors.

Based on this analysis, a primary hypothesis is that (3R)-3-Amino-3-methylpentanoic acid may act as a modulator of the GABAergic system . This hypothesis will guide the initial stages of our validation workflow.

Proposed Validation Workflow

The following diagram outlines the proposed workflow for the biological validation of (3R)-3-Amino-3-methylpentanoic acid.

ValidationWorkflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cell-Based Validation A Structural Similarity Analysis (e.g., to GABA, Pregabalin) B In Silico Screening (Docking against GABA receptors, etc.) A->B C Radioligand Binding Assays (GABA-A, GABA-B Receptors) B->C D Functional Assays (e.g., Electrophysiology, Second Messenger) C->D E Neuronal Cell Line Assays (e.g., Neurotransmitter Release, Ca2+ Imaging) D->E F Dose-Response & Specificity Analysis E->F G Further Development F->G Proceed to In Vivo (if warranted)

Caption: A multi-phase workflow for the biological validation of novel compounds.

Part 2: In Vitro Experimental Validation

This section provides detailed protocols for the initial in vitro validation of (3R)-3-Amino-3-methylpentanoic acid, focusing on the hypothesized interaction with the GABAergic system. For each experiment, it is crucial to include a set of comparators to provide context for the observed activity.

Comparative Compound Selection
Compound ClassExample CompoundRationale
Test Article (3R)-3-Amino-3-methylpentanoic acidThe novel compound under investigation.
Positive Control GABAThe endogenous agonist for GABA receptors.
Positive Control BaclofenA known selective agonist for the GABA-B receptor.
Negative Control L-LeucineA structurally related amino acid not expected to bind GABA receptors.
Stereoisomer (3S)-3-Amino-3-methylpentanoic acidTo assess the stereoselectivity of any observed biological activity.
Experiment 1: Radioligand Binding Assay for GABA-B Receptor

This experiment aims to determine if (3R)-3-Amino-3-methylpentanoic acid can displace a known radiolabeled ligand from the GABA-B receptor, indicating direct binding.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human GABA-B receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes

    • 25 µL of [3H]-CGP54626 (a high-affinity GABA-B antagonist radioligand) at a final concentration of 2 nM.

    • 25 µL of either buffer (for total binding), a high concentration of a non-labeled ligand like GABA (100 µM, for non-specific binding), or the test compound at various concentrations (e.g., 1 nM to 1 mM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).

Hypothetical Data Summary:

CompoundKi (µM) for GABA-B
GABA0.1
Baclofen0.5
(3R)-3-Amino-3-methylpentanoic acid15
(3S)-3-Amino-3-methylpentanoic acid> 1000
L-Leucine> 1000

This hypothetical data would suggest that (3R)-3-Amino-3-methylpentanoic acid binds to the GABA-B receptor with moderate affinity and exhibits stereoselectivity.

Part 3: Cell-Based Functional Assays

Following evidence of direct binding, the next critical step is to determine if this binding translates into a functional cellular response. For a G-protein coupled receptor (GPCR) like GABA-B, a common downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experiment 2: cAMP Accumulation Assay

This assay will determine if (3R)-3-Amino-3-methylpentanoic acid acts as an agonist or antagonist at the GABA-B receptor.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human GABA-B receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (100 µM) for 15 minutes to prevent cAMP degradation.

    • Add Forskolin (10 µM), an adenylyl cyclase activator, along with varying concentrations of the test compounds (GABA, Baclofen, (3R)-3-Amino-3-methylpentanoic acid).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Normalize the data to the Forskolin-only treated cells (100% cAMP production). Plot the percentage of cAMP inhibition against the log concentration of the agonist to determine the EC50 value.

Hypothetical Functional Data:

CompoundEC50 (µM) for cAMP Inhibition
GABA0.5
Baclofen2.0
(3R)-3-Amino-3-methylpentanoic acid50
(3S)-3-Amino-3-methylpentanoic acidNo activity
L-LeucineNo activity

This hypothetical outcome would functionally validate (3R)-3-Amino-3-methylpentanoic acid as a GABA-B receptor agonist, albeit with lower potency than the endogenous ligand.

Proposed Signaling Pathway

The following diagram illustrates the canonical GABA-B receptor signaling pathway, which is being tested in the functional assay.

GABAB_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor G_Protein Gi/o Protein GABAB_R->G_Protein inhibits AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP Agonist (3R)-3-Amino-3-methylpentanoic acid Agonist->GABAB_R Binds ATP ATP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neurotransmission) PKA->Cellular_Response Phosphorylates targets

Caption: Agonist binding to the GABA-B receptor inhibits cAMP production.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the biological validation of a novel compound, (3R)-3-Amino-3-methylpentanoic acid. By starting with a hypothesis grounded in structural similarity and proceeding through tiered in vitro binding and functional cell-based assays, a researcher can efficiently characterize the compound's activity. The inclusion of appropriate positive and negative controls, as well as a stereoisomer, is essential for building a trustworthy and comprehensive data package.

The hypothetical data presented suggests that (3R)-3-Amino-3-methylpentanoic acid is a moderately potent, stereoselective GABA-B receptor agonist. Based on these findings, future research could explore:

  • Selectivity Profiling: Screening against a broader panel of receptors (including GABA-A) to confirm its selectivity for GABA-B.

  • In Vivo Models: Investigating its effects in animal models of diseases where GABA-B agonists are known to be effective, such as spasticity or anxiety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (3R)-3-Amino-3-methylpentanoic acid to improve potency and selectivity.

By following a logical and self-validating experimental plan, researchers can effectively unlock the biological and potential therapeutic value of novel chemical entities.

References

  • GABA Receptors as Therapeutic Targets. (2007). CNS & Neurological Disorders - Drug Targets. [Link]

  • cAMP Assays for GPCRs. (2021). BMG LABTECH. [Link]

  • The GABA-B Receptor: Structure, Functions, and Clinical Implications. (2013). The Journal of Neuroscience. [Link]

Comparative

A Comparative Guide to the Efficacy of Beta-Amino Acid Peptides versus Alpha-Peptides

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the limitations of conventional alpha-peptides—most notably their susceptibility to enzymatic degradation—have spurred...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the limitations of conventional alpha-peptides—most notably their susceptibility to enzymatic degradation—have spurred the exploration of synthetic mimics that retain biological function while offering enhanced stability.[1] Among the most promising of these are beta-peptides, oligomers constructed from β-amino acids. This guide provides an in-depth comparison of the structural and functional properties of beta-peptides relative to their naturally occurring alpha-peptide counterparts, supported by experimental evidence to inform research and development decisions.

The Fundamental Distinction: A Shift in the Backbone

The core difference between alpha- and beta-peptides lies in the structure of their constituent amino acid monomers. In an alpha-amino acid, the amino group is attached to the alpha-carbon (Cα), the same carbon atom that bears the carboxyl group and the side chain. In a beta-amino acid, the amino group is attached to the beta-carbon (Cβ), which is one carbon atom further down the backbone.[2] This seemingly minor homologation—the insertion of an extra methylene group into the backbone—has profound consequences for the peptide's structure, stability, and function.

Fig 1. Structural comparison of α- and β-amino acid peptide backbones.

This extended backbone makes beta-peptides a class of "foldamers"—non-natural oligomers with a strong propensity to adopt specific, predictable secondary structures.[3][4] Unlike alpha-peptides, which require significant chain length to form stable helices, beta-peptides can form stable helical and turn structures with as few as four to six residues.[5][6][7] These structures include novel conformations such as the 14-helix, 12-helix, and various sheets and hairpins, which are dictated by the substitution pattern on the Cα and Cβ carbons.[5][6][8]

Comparative Performance Metrics

The most significant advantage of beta-peptides in a therapeutic context is their dramatically enhanced stability against enzymatic breakdown.[2] This, combined with their ability to mimic the structure and function of bioactive alpha-peptides, makes them highly attractive candidates for drug development.

Performance Metricα-Peptidesβ-PeptidesRationale & Causality
Proteolytic Stability Low: Rapidly degraded by proteases (e.g., trypsin, chymotrypsin, pronase) and in human serum.[1]High: Exceptionally resistant to a wide range of proteases and stable in serum.[1][9][10]The altered backbone geometry of β-peptides is not recognized by the active sites of natural proteases, which are highly specific for α-peptide bonds.[11]
Antimicrobial Efficacy (MIC) Variable: Natural antimicrobial peptides (AMPs) like magainin are potent but susceptible to degradation.[12]High: Ultrashort (2-10 residues) cationic β-peptides show potent, broad-spectrum activity against bacteria, including resistant strains, with MIC values often in the low μg/mL range (e.g., 0.5–16 μg/mL).[13][14]Efficacy is driven by amphipathicity and electrostatic interactions that disrupt microbial membranes, a mechanism similar to α-AMPs but with the added benefit of proteolytic resistance.[13]
Receptor Binding Affinity High (Native Ligands): Natural ligands have evolved for high-affinity binding to their receptors.Moderate to High (Engineered): Achieving high affinity can be challenging due to the different backbone. However, α/β-peptide chimeras have achieved nanomolar affinity (Ki = 1.9 nM) for targets like Bcl-xL.[15]The precise spatial arrangement of side chains required for receptor recognition must be carefully engineered into the more flexible β-peptide or mixed α/β-peptide backbone.[15][16]
Cell Penetration Variable: Some α-peptides are designed as cell-penetrating peptides (CPPs).High: β-peptide foldamers can penetrate cell membranes 3 to 30 times more effectively than their α-peptide counterparts.[17]The stable, amphipathic helical structures formed by β-peptides facilitate interaction with and passage through the lipid bilayer of cell membranes.[17]
Immunogenicity Potentially High: Can be recognized by the immune system, leading to clearance or adverse reactions.Generally Low: The "unnatural" backbone is less likely to be recognized by immune system components, potentially reducing immunogenicity.The immune system is primed to recognize structures based on natural α-amino acids; the novel backbone of β-peptides often evades this surveillance.
Synthesis Complexity Well-established: Solid-phase peptide synthesis (SPPS) is routine and automated.Higher: Synthesis of β-amino acid monomers is more complex and less commercially available than for α-amino acids.Routes often require multi-step sequences, pre-functionalization of starting materials, or specialized catalytic methods.[18]

Experimental Protocol: Comparative Proteolytic Stability Assay

To empirically validate the superior stability of beta-peptides, a direct comparison with an alpha-peptide control using a protease digestion assay is essential. This protocol provides a self-validating system to quantify the rate of degradation.

Objective:

To compare the stability of a custom-synthesized β-peptide against its α-peptide analogue in the presence of a broad-spectrum protease (Pronase).

Materials:
  • α-Peptide (e.g., a known protease substrate)

  • β-Peptide (with identical or analogous side-chain sequence)

  • Pronase from Streptomyces griseus (Sigma-Aldrich, P8811)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Reverse-phase HPLC system with a C18 column

  • Incubator or water bath at 37°C

Methodology:
  • Peptide Stock Preparation: Dissolve both the α- and β-peptides in PBS to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of Pronase in PBS at 1 mg/mL.

  • Reaction Setup:

    • For each peptide, set up a series of microcentrifuge tubes.

    • To each tube, add 90 µL of the peptide stock solution (1 mg/mL).

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Digestion:

    • To initiate the reaction, add 10 µL of the Pronase stock solution to each tube (final enzyme:peptide ratio of 1:10 w/w).

    • For the T=0 time point, add the enzyme and immediately quench the reaction as described in Step 5.

  • Time-Course Incubation and Quenching:

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), quench the reaction in one tube by adding 10 µL of 10% TFA. This denatures the enzyme and stops proteolysis.

    • Vortex and centrifuge the quenched samples at 10,000 x g for 5 minutes.

  • HPLC Analysis:

    • Analyze 50 µL of the supernatant from each time point by reverse-phase HPLC.

    • Use a linear gradient of water/ACN with 0.1% TFA. For example, 5% to 95% ACN over 30 minutes.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact (undigested) peptide at each time point.

    • Plot the percentage of remaining intact peptide against time for both the α- and β-peptide. The rapid disappearance of the α-peptide peak, contrasted with the stability of the β-peptide peak, will provide a clear measure of their relative proteolytic resistance.[1]

G A Prepare Peptide & Protease (Pronase) Stocks in PBS B Aliquot Peptides (α- and β- versions) A->B C Pre-incubate at 37°C B->C D Initiate Digestion: Add Pronase (1:10 w/w) C->D E Incubate at 37°C for Time-Course (0, 15m, 1h, 4h, 24h) D->E F Quench Reaction at each Time Point with 10% TFA E->F Sample at intervals G Analyze Samples by RP-HPLC F->G H Quantify Peak Area of Intact Peptide G->H I Plot % Intact Peptide vs. Time H->I

Fig 2. Experimental workflow for comparative proteolytic stability assay.

Applications and Future Outlook

The unique properties of beta-peptides have positioned them as powerful tools in medicinal chemistry and drug development. Key applications include:

  • Antimicrobial Agents: Ultrashort cationic β-peptides are being developed as novel antibiotics to combat multidrug-resistant bacteria.[13] Their membrane-disrupting mechanism of action may also lower the potential for resistance development.[13]

  • Inhibitors of Protein-Protein Interactions (PPIs): The stable helical structures of β-peptides and α/β-peptides can mimic the α-helical domains often found at the interface of protein complexes, making them effective inhibitors for therapeutic targets in oncology and virology.[15][16] For instance, α/β-peptides have been designed to mimic BH3 domains to inhibit anti-apoptotic Bcl-xL protein.[16]

  • Enzyme Inhibitors: β-peptides have shown promise as inhibitors of enzymes like γ-secretase, which is implicated in Alzheimer's disease.[15]

  • Cell-Penetrating Peptides: The enhanced ability of β-peptides to cross cell membranes makes them promising vectors for intracellular drug delivery.[17]

While the synthesis of β-amino acid monomers remains a challenge compared to their α-amino acid counterparts, the clear advantages in stability and bioactive potential justify the investment.[19] Mixed α/β-peptides, in particular, offer a tunable platform, allowing researchers to balance receptor recognition (favoring α-residues) with proteolytic stability (imparted by β-residues).[9][16] As synthetic methodologies improve and our understanding of β-peptide folding deepens, these molecules are set to become a cornerstone of next-generation peptide therapeutics.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

  • Theoretical analysis of secondary structures of beta-peptides. PubMed. [Link]

  • β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers. Journal of the American Chemical Society - ACS Publications. [Link]

  • Beta Peptide Foldamers. News-Medical. [Link]

  • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. PMC. [Link]

  • β-Peptide foldamer helices with tailored diameters. University of Debrecen. [Link]

  • Antimicrobial Activity of Small β-Peptidomimetics Based on the Pharmacophore Model of Short Cationic Antimicrobial Peptides. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications. [Link]

  • β-Peptides: From Structure to Function. Chemical Reviews - ACS Publications. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. ACS Omega. [Link]

  • Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency. PubMed. [Link]

  • The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. PubMed. [Link]

  • Beta-peptide. Wikipedia. [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]

  • Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. [Link]

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

Sources

Validation

Benchmarking Synthesis Routes for (3R)-3-Amino-3-methylpentanoic Acid

Topic: Content Type: Technical Comparison Guide Audience: Senior Process Chemists and Medicinal Chemists Executive Summary (3R)-3-Amino-3-methylpentanoic acid represents a distinct challenge in small molecule synthesis:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Senior Process Chemists and Medicinal Chemists

Executive Summary

(3R)-3-Amino-3-methylpentanoic acid represents a distinct challenge in small molecule synthesis: the construction of a quaternary stereocenter at the


-position. Unlike 

-amino acids, where the chiral pool is abundant, or simple

-amino acids accessible via Michael additions, this target requires the simultaneous installation of an amino group, a methyl group, and an ethyl group on a carbon adjacent to a methylene carboxylate.

This guide benchmarks the three dominant methodologies for accessing this scaffold:

  • The Classical Homologation (Arndt-Eistert): High fidelity, but chemically hazardous.

  • The Auxiliary Approach (Ellman Sulfinamide): High diastereoselectivity, convergent, and safer.

  • The Biocatalytic Route (Lipase Resolution): Green, but yield-limited (max 50% without dynamic kinetic resolution).

Part 1: Strategic Comparison Matrix

The following table benchmarks these routes based on experimental data typical for


-disubstituted amino acid synthesis.
MetricRoute A: Arndt-Eistert HomologationRoute B: Ellman Sulfinamide (Reformatsky)Route C: Biocatalytic Resolution (CAL-B)
Starting Material (R)-Isovaline (Chiral Pool)2-Butanone (Commodity)Racemic

-amino ester
Key Step Wolff RearrangementDiastereoselective ReformatskyEnantioselective Hydrolysis
Stereocontrol Retention of ConfigurationAuxiliary Induced (>95:5 dr)Kinetic Resolution (>99% ee)
Step Count 4 (from protected AA)3 (Convergent)2 (Synthesis + Resolution)
Max Theoretical Yield 100%100%50% (unless dynamic)
Scalability Risk High (Diazomethane toxicity)Low (Standard reagents)Low (Green chemistry)
Cost Driver Chiral Starting MaterialChiral AuxiliaryEnzyme & Yield Loss
Part 2: Decision Logic (Route Selection)

The choice of route depends heavily on the development phase. The Arndt-Eistert is preferred for rapid gram-scale delivery if the chiral


-amino acid is in stock. The Ellman route is the superior choice for process development due to safety and convergence.

RouteSelection Start Target: (3R)-3-Amino-3-methylpentanoic acid Q1 Is (R)-Isovaline available? Start->Q1 Q2 Scale > 100g? Q1->Q2 No Q3 Safety Constraints (Diazomethane)? Q1->Q3 Yes RouteB Route B: Ellman Sulfinamide (Scalable, Convergent) Q2->RouteB Yes (Process Dev) Q2->RouteB No RouteC Route C: Biocatalysis (Green, Cost-Effective at Tonne Scale) Q2->RouteC Yes (Manufacturing) RouteA Route A: Arndt-Eistert (Rapid, High Fidelity) Q3->RouteA Permitted Q3->RouteB Restricted

Figure 1: Decision tree for selecting the optimal synthesis strategy based on scale and material availability.

Part 3: Deep Dive – The Ellman Sulfinamide Protocol (Recommended)

This route is currently the industry standard for generating quaternary


-amino acids because it constructs the stereocenter de novo from achiral ketones, avoiding the need for expensive chiral 

-amino acid precursors.
Mechanism & Causality

The reaction relies on the condensation of 2-butanone with a chiral sulfinamide. The bulky tert-butyl group on the auxiliary directs the incoming Reformatsky reagent (zinc enolate) to a specific face of the imine (typically via a six-membered chair-like transition state), establishing the quaternary center with high diastereoselectivity (dr).

Detailed Protocol

Target: (3R)-3-Amino-3-methylpentanoic acid HCl salt.

Step 1: Ketimine Formation

  • Reagents: 2-Butanone (1.0 eq), (

    
    )-tert-butanesulfinamide (1.1 eq), Ti(OEt)
    
    
    
    (2.0 eq).
  • Solvent: THF (anhydrous).

  • Procedure: Mix ketone and sulfinamide in THF. Add Ti(OEt)

    
     dropwise (acts as Lewis acid and water scavenger). Reflux for 12–24 h.
    
  • Workup: Quench with brine. Filter Ti salts. Concentrate.

  • Checkpoint: Verify formation of (

    
    )-N-(sec-butylidene)-2-methylpropane-2-sulfinamide via NMR.
    

Step 2: Reformatsky-Type Addition

  • Reagents: Ethyl bromoacetate (1.5 eq), Activated Zn dust (2.0 eq).

  • Solvent: THF.

  • Procedure:

    • Activate Zn with TMSCl (cat).

    • Add Ethyl bromoacetate to Zn/THF to generate the Reformatsky reagent (BrZnCH

      
      COOEt).
      
    • Cool the sulfinyl imine solution to -78°C.

    • Cannulate the Reformatsky reagent slowly into the imine solution.

    • Note: Low temperature is critical to maximize the diastereomeric ratio (dr).

  • Mechanism: The Zinc coordinates to the sulfinyl oxygen, locking the conformation. The enolate attacks from the less hindered face.

Step 3: Deprotection & Hydrolysis

  • Reagents: 4M HCl in Dioxane, then LiOH (aq).

  • Procedure: Treat the intermediate ester with HCl/Dioxane to cleave the N-S bond (removes the auxiliary). Then, saponify the ethyl ester with LiOH.

  • Purification: Ion-exchange chromatography (Dowex) or crystallization of the HCl salt.

EllmanPathway Ketone 2-Butanone Imine Chiral Sulfinyl Imine Ketone->Imine + Ti(OEt)4 Aux (R)-t-Bu-Sulfinamide Aux->Imine TS Zimmerman-Traxler Transition State Imine->TS + BrZnCH2COOEt Adduct Sulfinamido Ester (Quaternary Center Set) TS->Adduct Face Selective Product (3R)-3-Amino-3-methyl- pentanoic acid Adduct->Product 1. HCl (N-deprotect) 2. LiOH (Hydrolysis)

Figure 2: The Ellman Sulfinamide pathway, highlighting the critical transition state for stereocontrol.

Part 4: Deep Dive – The Arndt-Eistert Homologation (The Benchmark)

While less "modern," this route is the definitive method for proving absolute configuration, as it proceeds with strict retention of stereochemistry from the starting material.

Mechanism & Causality

This route homologates (R)-Isovaline (an


-amino acid) into the 

-amino acid. The key is the Wolff Rearrangement of an

-diazoketone.[1][2][3][4] The migration of the alkyl group occurs with retention of configuration because the migrating bond moves simultaneously as nitrogen leaves; the chiral center is never planarized.
Detailed Protocol

Starting Material: (R)-Isovaline (N-Cbz protected).

  • Mixed Anhydride Formation:

    • Dissolve N-Cbz-(R)-Isovaline in THF/NMM (N-methylmorpholine) at -15°C.

    • Add isobutyl chloroformate (1.1 eq). Stir 15 min.

    • Why: Activates the carboxylic acid for nucleophilic attack.

  • Diazoketone Synthesis:

    • Add Diazomethane (ether solution, excess) or TMS-Diazomethane (safer alternative) to the mixed anhydride at 0°C.

    • Safety: Use blast shield and smooth glassware (no scratches) to prevent explosion.

    • Isolate the

      
      -diazoketone.[1][3]
      
  • Wolff Rearrangement:

    • Dissolve diazoketone in THF/H

      
      O (10:1).
      
    • Add Silver Benzoate (cat).

    • Sonication or heat initiates N

      
       loss, forming a ketene intermediate.
      
    • Water attacks the ketene to form the free acid.

  • Final Deprotection:

    • Hydrogenolysis (H

      
      , Pd/C) removes the Cbz group.
      
Part 5: Analytical Validation

To ensure the integrity of the synthesis, the following analytical benchmarks must be met:

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC.[5]

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

    • Derivatization: Run on the N-Cbz protected methyl ester for best separation.

  • NMR Confirmation (Quaternary Center):

    • Look for the disappearance of the

      
      -methine proton (present in standard amino acids) and the distinct singlet of the C3-Methyl group.
      
    • 
      C NMR will show a quaternary carbon signal typically around 50-55 ppm.
      
References
  • Arndt-Eistert Mechanism & Application

    • Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Ellman Sulfinamide Method

    • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of -Amino Acids via the Addition of Reformatsky Reagents to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry.
  • Biocatalytic Resolution (CAL-B)

    • Gotor, V., et al. (2006). "Enzymatic kinetic resolution of -amino esters." Tetrahedron: Asymmetry.
  • General Review of

    
    -Amino Acid Synthesis: 
    
    • Weiner, B., et al. (2010). "Catalytic Enantioselective Synthesis of -Amino Acids." Chemical Reviews.

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Amino Acid Analysis: A Head-to-Head Comparison of Analytical Techniques

Introduction: The Critical Role of Chirality in Amino Acid Science In the intricate world of biochemistry and pharmaceutical development, the stereochemistry of amino acids is of paramount importance. With the exception...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Amino Acid Science

In the intricate world of biochemistry and pharmaceutical development, the stereochemistry of amino acids is of paramount importance. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. While L-amino acids are the fundamental building blocks of proteins in most living organisms, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis.[1][2] The presence and quantity of specific D-amino acids can serve as important biomarkers for disease states and indicators of food quality and safety.[2][3] Consequently, the accurate and robust analysis of chiral amino acids is a critical task for researchers, scientists, and drug development professionals.

This guide provides an in-depth, head-to-head comparison of the principal analytical techniques employed for chiral amino acid analysis. Drawing from extensive field experience, this document will delve into the underlying principles, practical considerations, and performance characteristics of each method, offering a comprehensive resource to inform your selection of the most appropriate technique for your specific application.

Core Analytical Strategies: A Fork in the Road

The journey to resolving chiral amino acids begins with a fundamental choice between two primary strategies: direct and indirect separation.

  • Direct Methods: These techniques employ a chiral environment to differentiate between enantiomers. This is most commonly achieved by using a chiral stationary phase (CSP) in chromatography or a chiral selector in the background electrolyte in capillary electrophoresis. The key advantage of the direct approach is the elimination of the need for derivatization, which simplifies sample preparation and avoids potential artifacts.[1][4][5]

  • Indirect Methods: In this approach, the amino acid enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using a conventional achiral analytical system.[4][6][7] While this method adds a sample preparation step, it can be a powerful tool, particularly when a suitable direct method is not available or when enhanced sensitivity is required.

The choice between these two strategies is a critical first step and is dictated by factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Head-to-Head Comparison of Key Analytical Techniques

The following sections provide a detailed examination of the most prevalent techniques for chiral amino acid analysis, highlighting their strengths, weaknesses, and ideal applications.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the most widely adopted technique for chiral amino acid analysis due to its versatility and robustness.[8][9] The separation can be achieved through both direct and indirect methods.

Direct Chiral HPLC

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP). A variety of CSPs are commercially available, each offering unique chiral recognition mechanisms.

  • Polysaccharide-Based CSPs: These are the most extensively used CSPs, typically employing cellulose or amylose derivatives coated or immobilized on a silica support.[10][11][12] They offer broad enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes.[10][11][12] Immobilized polysaccharide CSPs provide enhanced solvent compatibility, allowing for a wider range of mobile phases and greater method development flexibility.[10][11][12]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids.[4] Their ionic groups and compatibility with aqueous mobile phases make them well-suited for analyzing polar and ionic compounds.[4]

  • Crown Ether-Based CSPs: These phases are highly effective for the separation of primary amino acids.[5]

  • Ligand Exchange CSPs: These CSPs utilize a bonded D- or L-amino acid and a metal ion (typically copper) in the mobile phase to achieve separation. A key advantage is the ability to reverse the elution order of enantiomers by simply switching to a column with the opposite enantiomer of the bonded amino acid.[5]

Indirect Chiral HPLC

In this approach, amino acids are derivatized with a chiral reagent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, to form diastereomers that can be separated on a standard achiral reversed-phase column.[6][7] This method can be highly sensitive, especially when a fluorescent derivatizing agent is used.

Experimental Protocol: Direct Chiral HPLC of Underivatized Amino Acids

Objective: To resolve the enantiomers of a standard mix of amino acids using a macrocyclic glycopeptide-based CSP.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Astec® CHIROBIOTIC® T column (or equivalent)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Ammonium formate

  • Standard solutions of D- and L-amino acids

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) methanol/water containing 10 mM ammonium formate. Filter and degas the mobile phase.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of the amino acid standard mix in the mobile phase.

  • Injection: Inject 10 µL of the sample onto the column.

  • Data Acquisition: Monitor the separation at a suitable wavelength (e.g., 210 nm for UV detection) or using an appropriate MS method.

  • Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for chiral amino acid analysis, offering high resolution and sensitivity.[13][14][15] However, a significant drawback is the requirement for derivatization to make the amino acids volatile and thermally stable.[14][16]

Derivatization in GC

A two-step derivatization process is typically required:

  • Esterification: The carboxyl group is esterified, for example, with methanolic HCl.

  • Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (TFAA).

It is crucial that the derivatization process does not cause racemization of the amino acids.

Chiral Stationary Phases in GC

The most common CSPs for chiral GC of amino acids are based on cyclodextrins or amino acid derivatives, such as Chirasil®-Val.[13][17] These phases provide excellent enantioselectivity for a wide range of derivatized amino acids.

Experimental Protocol: Chiral GC-MS of Derivatized Amino Acids

Objective: To separate and identify the enantiomers of proline using GC-MS after derivatization.

Materials:

  • GC-MS system

  • CHIRALDEX® G-TA column (or equivalent)

  • Methanolic HCl (3 N)

  • Trifluoroacetic anhydride (TFAA)

  • Methylene chloride

  • D- and L-proline standards

Procedure:

  • Methylation: To 1 mg of the proline sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and dry the sample.

  • Acetylation: Dissolve the dried residue in 1 mL of methylene chloride and add 100 µL of TFAA. Cap the vial and heat at 60 °C for 20 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Inlet Temperature: 250 °C

    • Oven Program: 80 °C (hold for 1 min), then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: Identify the enantiomers based on their retention times and mass spectra.

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a highly efficient technique for chiral amino acid analysis, offering advantages of high separation efficiency, short analysis times, and low consumption of samples and reagents.[3][18][19]

Chiral Selectors in CE

The key to chiral separation in CE is the addition of a chiral selector to the background electrolyte (BGE). Common chiral selectors include:

  • Cyclodextrins: Native and derivatized cyclodextrins are the most widely used chiral selectors in CE.[18][20] They form transient inclusion complexes with the amino acid enantiomers, leading to differences in their electrophoretic mobility.

  • Macrocyclic Antibiotics: These can also be effective chiral selectors for certain amino acids.[19]

  • Chiral Ligand Exchange: In this approach, a metal complex with a chiral ligand is added to the BGE to achieve separation.[19]

Coupling with Mass Spectrometry (CE-MS)

The combination of CE with MS provides high sensitivity and selectivity, making it a powerful tool for the analysis of chiral amino acids in complex matrices.[18]

Experimental Protocol: Chiral CE of Aromatic Amino Acids

Objective: To separate the enantiomers of tryptophan, tyrosine, and phenylalanine using CE with a cyclodextrin chiral selector.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sulphated-β-cyclodextrin (S-β-CD)

  • Phosphate buffer

  • Standard solutions of D- and L-aromatic amino acids

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 25 mM phosphate buffer at pH 2.5 containing 1.5 mM S-β-CD.[20]

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, water, and then the BGE.

  • Sample Injection: Inject the amino acid sample hydrodynamically or electrokinetically.

  • Separation: Apply a voltage of 25 kV.

  • Detection: Monitor the separation at 200 nm.

  • Data Analysis: Identify the enantiomers based on their migration times.

Mass Spectrometry (MS) Based Methods

Mass spectrometry is often coupled with a separation technique like HPLC, GC, or CE to provide sensitive and selective detection.[21][22] However, there are also emerging MS-based methods that can achieve chiral discrimination without a chromatographic separation step.

Differential Ion Mobility Spectrometry (DMS)-MS

This technique separates ions in the gas phase based on their different mobilities in a high-frequency asymmetric electric field. By derivatizing amino acids with a chiral reagent, the resulting diastereomers can be separated by DMS-MS.[23] This approach offers the potential for high-throughput chiral analysis.

Quantitative Comparison of Analytical Techniques

FeatureHPLCGCCE
Principle Partitioning between a mobile and stationary phasePartitioning between a carrier gas and a stationary phaseDifferential migration in an electric field
Sample Volatility Not requiredRequiredNot required
Derivatization Optional (for indirect methods or improved detection)MandatoryOptional (for improved detection)
Resolution Good to excellentExcellentExcellent to superior
Sensitivity Good (can be enhanced with sensitive detectors like fluorescence or MS)Excellent (especially with MS detection)Good (can be lower with UV detection compared to HPLC)
Analysis Time Minutes to tens of minutesMinutesMinutes
Sample Throughput Moderate to highHighHigh
Instrumentation Cost Moderate to highModerateModerate
Solvent Consumption ModerateLowVery low

Visualizing the Workflows

Direct Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Amino Acid Sample B Dissolve in Mobile Phase A->B C Injector B->C Inject D Chiral Column (CSP) C->D E Detector (UV/MS) D->E F Chromatogram E->F Signal G Enantiomer Quantification F->G

Caption: Workflow for direct chiral amino acid analysis by HPLC.

Indirect Chiral GC-MS Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis A Amino Acid Sample B Esterification A->B C Acylation B->C D Injector C->D Inject E Chiral Column D->E F Mass Spectrometer E->F G Chromatogram & Spectra F->G Data H Enantiomer Identification G->H

Caption: Workflow for indirect chiral amino acid analysis by GC-MS.

Conclusion and Future Perspectives

The selection of an appropriate analytical technique for chiral amino acid analysis is a critical decision that depends on the specific requirements of the application. HPLC offers a versatile and robust platform, with a wide array of chiral stationary phases for direct analysis. GC provides excellent resolution and sensitivity but necessitates sample derivatization. CE is a high-efficiency technique with low sample and solvent consumption, making it an attractive "green" alternative.

The coupling of these separation techniques with mass spectrometry has significantly enhanced the sensitivity and selectivity of chiral amino acid analysis, enabling the detection of trace levels of enantiomers in complex biological matrices.[22][24] Emerging techniques like differential ion mobility spectrometry hold promise for even faster, high-throughput chiral analysis.

As the understanding of the roles of D-amino acids in health and disease continues to grow, the demand for sensitive, reliable, and efficient analytical methods will undoubtedly increase.[1][24] The continued development of novel chiral stationary phases, derivatization reagents, and analytical instrumentation will be crucial in advancing research in this exciting field.

References

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. (2017). [Link]

  • Johnson, A. M., & Miller, P. E. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. (2016). [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids.
  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry. (2023). [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Protocols. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Protocols. [Link]

  • Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Protocols. [Link]

  • Khoury, G., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Pätzold, R., & Brückner, H. (2005). 1.1.3. Chiral separation of amino acids by gas chromatography. Comprehensive Analytical Chemistry. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. (2018). [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. (2019). [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. (2025). [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. (2022). [Link]

  • Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. Comprehensive Analytical Chemistry. [Link]

  • Scheme of derivatization for amino acid enantiomers by... ResearchGate. [Link]

  • Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. (2022). [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral secondary amino acids, their importance, and methods of analysis. ResearchGate. (2021). [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. (2020). [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. (2021). [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. (2023). [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today. [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. (2020). [Link]

  • Layton, S. E. (2004). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. (2025). [Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. (2018). [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. (2018). [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025). [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. (2025). [Link]

  • Beesley, T. E. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PMC. (2021). [Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of Peptides: The Impact of 3-Amino-3-Methylpentanoic Acid

In the landscape of peptide-based therapeutics and drug discovery, the rational design of peptides with predictable and stable conformations is paramount. The introduction of non-proteinogenic amino acids is a powerful s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and drug discovery, the rational design of peptides with predictable and stable conformations is paramount. The introduction of non-proteinogenic amino acids is a powerful strategy to modulate the structural and, consequently, the biological properties of peptides. This guide provides an in-depth comparative analysis of the conformational landscape of peptides, contrasting standard peptide sequences with those incorporating 3-amino-3-methylpentanoic acid, a non-natural α,α-disubstituted amino acid. We will explore the theoretical underpinnings of peptide conformation, detail key experimental and computational methodologies for their analysis, and present a framework for understanding the profound structural influence of this unique amino acid.

The Fundamentals of Peptide Conformation

Peptides, being chains of amino acids, are inherently flexible molecules. Their three-dimensional structure is not static but rather a dynamic equilibrium of various conformations. This conformational landscape is dictated by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. The primary sequence of amino acids, with the diverse chemical nature of their side chains, is the initial determinant of the accessible conformations.

For standard peptides, composed of the 20 proteinogenic amino acids, the conformational flexibility is largely governed by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This flexibility allows them to adopt various secondary structures such as α-helices, β-sheets, and turns, or exist as a more disordered random coil. In solution, most small, linear peptides exist as a population of rapidly interconverting conformers.[1]

The Structural Influence of α,α-Disubstituted Amino Acids

The introduction of α,α-disubstituted amino acids, such as 3-amino-3-methylpentanoic acid, represents a significant perturbation to the typical conformational freedom of a peptide backbone.[2] By replacing the α-hydrogen with a second substituent, in this case, a methyl group, the steric hindrance around the α-carbon is substantially increased. This steric bulk severely restricts the allowable φ and ψ dihedral angles, effectively locking the peptide backbone into a more defined and predictable conformation.[2]

The IUPAC name for 3-amino-3-methylpentanoic acid is indeed 3-amino-3-methylpentanoic acid.[3] Its structure introduces a quaternary carbon at the α-position, a defining feature of α,α-disubstituted amino acids.

The incorporation of such residues is a well-established strategy to induce specific secondary structures, most notably helical conformations like the 3(10)-helix and α-helix.[2][4] This is because the restricted dihedral angles of the α,α-disubstituted residue favor the formation of local, ordered structures. Furthermore, peptides containing these non-natural amino acids often exhibit increased resistance to enzymatic degradation by proteases, a highly desirable property for therapeutic peptides.[5][6][7]

Below is a diagram illustrating the key differences in conformational freedom between a standard amino acid and an α,α-disubstituted amino acid like 3-amino-3-methylpentanoic acid.

G cluster_0 Standard Amino Acid cluster_1 3-Amino-3-methylpentanoic Acid (α,α-disubstituted) a High Conformational Flexibility (Wide range of φ and ψ angles) b Restricted Conformational Flexibility (Limited φ and ψ angles) a->b Steric Hindrance from α,α-disubstitution

Caption: Impact of α,α-disubstitution on conformational freedom.

Comparative Analysis: Methodologies and Expected Outcomes

A comprehensive conformational analysis of peptides with and without 3-amino-3-methylpentanoic acid requires a multi-pronged approach, combining experimental techniques with computational modeling. While direct comparative experimental data for peptides containing 3-amino-3-methylpentanoic acid is not extensively available in the public domain, we can predict the likely outcomes based on the well-documented effects of analogous α,α-disubstituted amino acids.

Experimental Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution.[8][9][10] Key NMR experiments for conformational analysis include:

  • 1D NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning the proton resonances of each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance restraints for structure calculations.[11][12]

  • Temperature Coefficient of Amide Protons: The temperature dependence of the amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.[8]

Experimental Protocol: 2D ROESY for a Heptapeptide

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture). The choice of solvent can significantly impact the peptide's conformation.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • Acquire a 2D ROESY spectrum at a constant temperature (e.g., 298 K).

    • Use a mixing time appropriate for the size of the peptide (e.g., 150-300 ms).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using software such as TopSpin or NMRPipe.

    • Integrate the volumes of the cross-peaks to derive interproton distance restraints.

    • Use these restraints in molecular modeling software (e.g., CYANA, CNS) to calculate an ensemble of solution structures.[11]

2. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides.[13] The far-UV CD spectrum (190-250 nm) provides characteristic signatures for α-helices, β-sheets, turns, and random coils.

Experimental Protocol: Far-UV Circular Dichroism

  • Sample Preparation: Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration should be in the range of 10-50 µM.

  • Instrument Setup: Use a calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum from 250 nm down to 190 nm in a 1 mm pathlength cuvette at a controlled temperature.

    • Record a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • The resulting spectrum can be visually inspected for characteristic features of secondary structures and can be deconvoluted using various algorithms to estimate the percentage of each secondary structure type.[12]

3. X-ray Crystallography:

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[14][15] This can provide unambiguous evidence for a specific folded structure.

Experimental Workflow: Peptide Crystallization and Structure Determination

G A Peptide Synthesis and Purification B Crystallization Screening (Vapor Diffusion, Microbatch) A->B C Optimization of Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Structural Analysis E->F

Caption: Workflow for peptide X-ray crystallography.

Computational Modeling

Molecular Dynamics (MD) Simulations:

MD simulations provide a powerful computational microscope to explore the conformational landscape of peptides over time.[16][17] By simulating the atomic motions of the peptide in a solvent environment, MD can reveal the preferred conformations, the dynamics of folding and unfolding, and the influence of specific residues on the overall structure.

Protocol: Molecular Dynamics Simulation of a Peptide

  • System Setup:

    • Build the initial 3D structure of the peptide.

    • Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Parameterization: For peptides containing non-natural amino acids like 3-amino-3-methylpentanoic acid, it is crucial to generate accurate force field parameters for the non-standard residue.[17][18]

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibrate the system under constant temperature and pressure.

    • Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

  • Analysis: Analyze the trajectory to determine the dominant conformations, secondary structure propensities, and key intramolecular interactions.

Expected Comparative Results

The following table summarizes the expected differences in the conformational properties of a model peptide with and without the incorporation of 3-amino-3-methylpentanoic acid.

PropertyStandard Peptide (e.g., with Alanine)Peptide with 3-Amino-3-methylpentanoic Acid
Conformational Flexibility High; exists as an ensemble of interconverting conformers in solution.[1]Low; adopts a more well-defined and rigid conformation.[2]
Secondary Structure Likely to be predominantly random coil or have a low population of transient secondary structures.High propensity to form a stable helical structure (e.g., 3(10)-helix or α-helix).[2][19]
NMR NOESY/ROESY Spectrum Fewer and weaker long-range NOEs, indicative of a flexible structure.Numerous and strong sequential and medium-range NOEs, characteristic of a folded structure.
CD Spectrum A spectrum characteristic of a random coil, with a strong negative band around 200 nm.[13]A spectrum with two negative bands around 208 and 222 nm, indicative of helical content.[12]
Proteolytic Stability Susceptible to degradation by proteases.Increased resistance to enzymatic degradation.[5][7]

Conclusion

The incorporation of 3-amino-3-methylpentanoic acid into a peptide sequence is a potent strategy for conformational constraint. This α,α-disubstituted amino acid is expected to significantly reduce the conformational flexibility of the peptide backbone, leading to the stabilization of well-defined secondary structures, particularly helices. This structural ordering can, in turn, enhance the biological activity and improve the metabolic stability of the peptide. The combination of advanced experimental techniques like NMR and CD spectroscopy, along with computational methods such as MD simulations, provides a robust toolkit for the detailed conformational analysis of these modified peptides, paving the way for the rational design of next-generation peptide therapeutics.

References

  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins. 2004 Jan 1;54(1):116-27. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules. 2021 Apr 1;26(7):1988. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link]

  • 3-Amino-3-methylpentanoic acid. PubChem. [Link]

  • Methods of peptide conformation studies. Acta Biochimica Polonica. 2001;48(4):1091-9. [Link]

  • Parameterization of non-natural amino acids for conformational search. UPCommons. [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical and Pharmaceutical Bulletin. 2022;70(11):812-817. [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. J-Stage. [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers. 2009;92(5):423-34. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling. 2025 Feb 2;65(3):1043-1052. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry. 2021;21(10):856-871. [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. 2021 Sep 27;6(40):26205-26214. [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. RSC Publishing. [Link]

  • chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry. 2013;11(30):4963-70. [Link]

  • Structures of polypeptides from α-amino acids disubstituted at the α-carbon. Macromolecules. [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • 3AA-1 and 3AA-2. IUPAC nomenclature. [Link]

  • Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate. [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Ligandbook. [Link]

  • Synthesis of Peptides – Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Showing Compound (±)-3-Methylpentanoic acid (FDB012545). FooDB. [Link]

  • Protein X-ray Crystallography. Proteinstructures.com. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]

  • Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. [Link]

  • Peptide sequences and conformational analysis of the constrained... ResearchGate. [Link]

  • (2R,3S)-2-amino-3-methylpentanoic acid. Stenutz. [Link]

  • Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. [Link]

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Comparative

Evaluating the immunogenicity of peptides containing beta-amino acids

Comparative Guide: Immunogenicity and Stability Profiles of -Amino Acid Peptides vs. Native -Peptides Executive Summary: The "Stealth" Paradox In peptide drug development, the transition from native -amino acid backbones...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Immunogenicity and Stability Profiles of -Amino Acid Peptides vs. Native -Peptides

Executive Summary: The "Stealth" Paradox

In peptide drug development, the transition from native


-amino acid backbones to 

-amino acid peptidomimetics is primarily driven by the need for proteolytic stability. However, the immunological profile of these molecules is often misunderstood.

While


-peptides are frequently described as "immunologically silent" due to their resistance to antigen processing, this is an oversimplification. The reality is a trade-off: 

-peptides evade traditional proteolytic cleavage (preventing MHC loading), but if they do bind MHC molecules (as seen in specific

hybrids), they can elicit potent, breakdown-resistant neo-epitope responses.

This guide objectively compares


-peptides against native 

-peptides and provides a self-validating workflow to assess their immunogenic risk.

Mechanistic Comparison: Why Backbone Geometry Matters

To evaluate immunogenicity, we must trace the peptide's journey through the Antigen Presenting Cell (APC).

Proteolytic Processing (The Gatekeeper)
  • 
    -Peptides:  Rapidly cleaved by endosomal proteases (e.g., Cathepsins). Fragments are loaded onto MHC Class II molecules.[1]
    
  • 
    -Peptides:  The extra methylene group (
    
    
    
    ) between the
    
    
    -carbon and the carbonyl group disrupts the scissile bond geometry. Most peptidases cannot recognize or cleave this backbone, leaving the peptide intact. Result: Reduced availability of "processable" fragments for MHC loading.
MHC Binding (The Filter)
  • 
    -Peptides:  Fit into the MHC binding groove via hydrogen bonding networks along the backbone.[2]
    
  • 
    -Peptides:  The altered backbone periodicity (e.g., 
    
    
    
    -peptides form 14-helices rather than
    
    
    -helices) often prevents the formation of conserved H-bonds required for MHC anchoring.
  • 
     Hybrids: Critical Risk. These can adopt conformations that mimic 
    
    
    
    -helices closely enough to bind MHC, yet resist degradation, potentially acting as "super-antigens" due to prolonged presentation.
Visualization: The Processing Blockade

G cluster_0 Alpha-Peptide Pathway cluster_1 Beta-Peptide Pathway A1 Uptake by APC A2 Endosomal Cleavage (Cathepsins) A1->A2 A3 MHC II Loading A2->A3 A4 T-Cell Activation A3->A4 B1 Uptake by APC B2 Protease Resistance (No Cleavage) B1->B2 Intact B2->A3 Direct Binding (Rare but Potent) B3 Failed MHC Loading (Steric Mismatch) B2->B3 B4 Immune Evasion (Stealth) B3->B4 Hybrid Alpha/Beta Hybrid (Specific Designs) Hybrid->B2

Figure 1: Comparative antigen processing pathways.


-peptides typically evade the cleavage required for MHC loading, whereas 

-peptides are processed linearly. Hybrids represent a unique crossover risk.

Comparative Performance Data

The following table synthesizes performance metrics across standard peptide classes.

Table 1: Stability and Immunogenicity Profile Comparison

FeatureNative

-Peptide

-Peptide (Full)

Hybrid
PEGylated

-Peptide
Proteolytic Half-Life Minutes to HoursDays (High Stability)Hours to DaysExtended (Steric Shield)
MHC II Binding High (Sequence dependent)Negligible (Geometry mismatch)Variable (Design dependent)Reduced (Steric hindrance)
T-Cell Response High (If epitope present)Low (Generally silent)Moderate (Neo-epitope risk)Low
B-Cell (Antibody) Response ModerateLow (unless conjugated)ModerateHigh (Anti-PEG antibodies)
Solubility VariableOften Lower (Aggregation prone)VariableHigh

Validated Experimental Protocols

Standard immunogenicity assays (e.g., generic ELISA kits) often fail with


-peptides due to antibody non-recognition. The following protocols are adapted for peptidomimetics.
Protocol A: Comparative Proteolytic Stability (The Prerequisite)

Rationale: If the peptide is not stable, it cannot be immunogenic in the long term, but rapid degradation creates metabolites that must be tracked.

  • Preparation: Dissolve Test Peptide (

    
    ) and Control Peptide (
    
    
    
    ) at 100 µM in PBS.
  • Incubation: Add peptides to pooled human serum (Sigma-Aldrich, H4522) at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h, and 48h.

  • Quenching: Precipitate serum proteins with ice-cold acetonitrile (1:3 v/v) containing Internal Standard.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-HRMS (High-Resolution Mass Spec).

    • Note: Monitor for parent ion depletion AND metabolite formation.

      
      -peptides should show >90% parent ion retention at 24h.
      
Protocol B: In Vitro DC-T Cell Proliferation Assay (The Gold Standard)

Rationale: In silico MHC algorithms (e.g., NetMHC) are trained on


-peptides and fail to predict 

-peptide binding. Biological validation is mandatory.
  • PBMC Isolation: Isolate PBMCs from healthy donor leukopaks using Ficoll-Paque density gradient.

  • Monocyte Differentiation: Isolate CD14+ monocytes and culture with GM-CSF + IL-4 for 5-6 days to generate immature Dendritic Cells (iDCs).

  • Peptide Loading:

    • Incubate iDCs with Test Peptide (10 µM and 50 µM) for 24 hours.

    • Positive Control: KLH or Tetanus Toxoid.

    • Negative Control: DMSO/Vehicle.

    • Maturation: Add LPS (100 ng/mL) for the final 24h to induce DC maturation.

  • Co-Culture: Wash DCs and co-culture with autologous CD4+ T-cells (labeled with CFSE dye) at a 1:10 ratio (DC:T-cell).

  • Readout (Day 7):

    • Proliferation: Measure CFSE dilution via Flow Cytometry (CD3+/CD4+ gate).

    • Cytokines: Analyze supernatant for IFN-

      
       and IL-2 using Luminex or ELISA.
      
    • Interpretation: A Stimulation Index (SI) > 2.0 indicates immunogenic potential.

Visualization: The Evaluation Workflow

Workflow Start Start: Novel Beta-Peptide Candidate Step1 1. Serum Stability Assay (LC-MS) Start->Step1 Decision1 Is it Stable? Step1->Decision1 Step2 2. Solubility & Aggregation Check (DLS / Turbidity) Decision1->Step2 Yes (>24h half-life) OutcomeA Low Stability: Treat as Alpha-Peptide Decision1->OutcomeA No (<2h half-life) Step3 3. In Vitro DC-T Cell Assay (Naive Donor Pool) Step2->Step3 Soluble OutcomeB Aggregates: High Immunogenicity Risk (Reformulate) Step2->OutcomeB High Aggregation OutcomeC No T-Cell Response: Low Immunogenicity (Proceed) Step3->OutcomeC SI < 2.0 OutcomeD T-Cell Response: Neo-Epitope Identified (Sequence Optimization) Step3->OutcomeD SI > 2.0

Figure 2: Decision tree for evaluating


-peptide immunogenicity. Note that aggregation (Step 2) is a common failure mode for 

-peptides that triggers false-positive immunogenicity.

Critical Analysis & Troubleshooting

The "Hapten" Trap

While pure


-peptides rarely bind MHC, they can act as haptens . If a 

-peptide is conjugated to a carrier protein (e.g., KLH for antibody production) or binds to serum albumin in vivo, the immune system may generate antibodies against the

-backbone structure itself.
  • Detection: Do not rely on T-cell assays alone. Perform a direct binding ELISA using serum from dosed animals (if available) or pre-existing antibody screens.

In Silico Limitations

Do not use standard NetMHC or IEDB tools for


-peptides. These algorithms assume a specific backbone distance between side chains (

distance). In

-peptides, the extra carbon extends this distance, rendering standard docking scores invalid.

References

  • Steer, D. L., et al. (2002). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[3][4][5] Chemistry & Biodiversity.[5]

  • Guichard, G., et al. (2019). "Recognition of Class II MHC Peptide Ligands That Contain β-Amino Acids." The Journal of Immunology.

  • FDA Guidance for Industry. (2014). "Immunogenicity Assessment for Therapeutic Protein Products." U.S. Food and Drug Administration.

  • Potter, T. A., et al. (2015). "The first step of peptide selection in antigen presentation by MHC class I molecules." PNAS.[6]

  • Seebach, D., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." Chemistry & Biodiversity.[5]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (3R)-3-Amino-3-methylpentanoic Acid

[1] Executive Summary & Chemical Identity Objective: This guide defines the safe handling, containment, and disposal protocols for (3R)-3-Amino-3-methylpentanoic acid . While often classified as non-hazardous under GHS c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Objective: This guide defines the safe handling, containment, and disposal protocols for (3R)-3-Amino-3-methylpentanoic acid . While often classified as non-hazardous under GHS criteria, this compound is a


-amino acid derivative used in peptide synthesis and peptidomimetics.[1] Best practices dictate treating it with standard organic chemical precautions to prevent environmental contamination and ensure regulatory compliance.
Chemical Attribute Detail
Chemical Name (3R)-3-Amino-3-methylpentanoic acid
CAS Number 133616-20-3
Molecular Formula

Molecular Weight 131.17 g/mol
Physical State Solid (White to off-white powder)
Solubility Water-soluble; sparingly soluble in non-polar organics
Acidity/Basicity Zwitterionic character (Isoelectric point ~6.0–7.[1][2][3][4]0)
Hazard Identification & Risk Assessment

Before disposal, the waste generator must characterize the material. Although specific GHS data for the (3R)-enantiomer is limited, structurally related


-amino acids are generally classified as Irritants  or Non-Hazardous .[1]
  • GHS Classification (Precautionary):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Signal Word: WARNING

  • Not a P-Listed or U-Listed Waste: This compound is not a specific RCRA-listed acute hazardous waste (P-list) or toxic waste (U-list) [1].[1][5]

  • Precursor Status: Not listed as a DEA List I or II chemical or UN Table I/II precursor, though it is a structural analog to controlled GABA analogs (e.g., Pregabalin) [2].

Containment & Pre-Disposal Handling

Proper segregation prevents cross-reactivity and ensures acceptance by waste contractors.

A. Solid Waste (Pure Substance) [1]
  • Container: Collect in a chemically compatible container (HDPE jar or amber glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(3R)-3-Amino-3-methylpentanoic acid, 98%".[1]

    • Hazard Checkbox: Check "Irritant" and "Toxic" (as a precaution if toxicity is unknown).[1]

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

B. Liquid Waste (Solutions)
  • Aqueous Solutions: If the compound is dissolved in buffers or water:

    • Adjust pH to 5–9 if the solution is extremely acidic or basic.

    • Do not dispose of down the drain.[6] Even non-hazardous organics contribute to Chemical Oxygen Demand (COD) and may violate local sewer discharge permits [3].[1]

  • Organic Solvent Solutions:

    • Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

    • The amino acid component will be incinerated along with the solvent carrier.

Disposal Workflows (Decision Logic)

The following diagram outlines the decision-making process for disposing of (3R)-3-Amino-3-methylpentanoic acid in a research setting.

Disposal_Workflow Start Waste Generation: (3R)-3-Amino-3-methylpentanoic acid State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder/Crystals) State_Check->Solid Liquid Liquid Waste (Reaction Mixture/Stock) State_Check->Liquid Contam_Check Is it contaminated with P-listed or highly toxic chems? Solid->Contam_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_Haz Segregate as High Hazard Solid Contam_Check->Solid_Haz Yes Solid_Std Package as Standard Organic Solid Contam_Check->Solid_Std No Incinerate Waste Stream: Incineration (Fuel Blending) Solid_Haz->Incinerate Solid_Std->Incinerate Aq_Check Aqueous Solution Solvent_Check->Aq_Check Org_Check Organic Solution Solvent_Check->Org_Check Drain_Ban DO NOT DRAIN DISPOSE (High COD Risk) Aq_Check->Drain_Ban Org_Check->Incinerate Halogenated or Non-Halogenated Stream Drain_Ban->Incinerate Collect in Carboy

Figure 1: Decision tree for classifying and routing (3R)-3-Amino-3-methylpentanoic acid waste streams.

Detailed Disposal Protocol
Step 1: Waste Characterization

Verify if the material is pure or a mixture.

  • Pure: Assign waste code "Non-Regulated Organic Solid" (unless local regulations specify otherwise).[1]

  • Mixture: If mixed with solvents (e.g., Methanol, DCM), the solvent's hazard characteristics (Ignitability D001, Toxicity) dictate the primary waste code.

Step 2: Packaging & Labeling

Use the following template for your waste tag:

Field Entry
Chemical Name (3R)-3-Amino-3-methylpentanoic acid
Percent >98% (or actual concentration)
Hazards [x] Irritant [ ] Flammable [ ] Oxidizer
pH N/A (Solid) or Measure (Liquid)
Start Date [Date of first addition]
Step 3: Final Disposal Method

The preferred industry standard for organic amino acids is High-Temperature Incineration .[1]

  • Incineration: Ensures complete destruction of the organic skeleton, preventing bio-accumulation or environmental persistence.

  • Fuel Blending: If dissolved in flammable solvents, the waste is often used as a secondary fuel source in cement kilns (Waste-to-Energy).[1]

  • Sanitary Sewer: Strictly Prohibited for bulk quantities.[1] Small trace residues from glassware washing are generally acceptable if flushed with copious water, subject to facility permits [4].

Emergency Procedures (Spill Response)

In the event of a spill during handling or disposal preparation:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if powder is fine/aerosolized.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep up.

    • Liquid: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with water and a mild detergent. The amino acid is water-soluble and cleans up easily.[1]

  • Disposal of Spill Debris: Place all cleanup materials (towels, gloves) into the solid hazardous waste container.

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (P-List and U-List definitions).

  • Drug Enforcement Administration (DEA). (2024).[1] List of Controlled Substances and Regulated Chemicals. (Verification of non-controlled status).

  • Indiana University Environmental Health and Safety. (2024).[1] In-Lab Disposal Methods: Waste Management Guide.[1] (General protocols for organic acids/amines).[1]

  • Massachusetts Institute of Technology (MIT) EHS. (2024).[1] Sewer Disposal Guidelines for Laboratory Chemicals. (Best practices for drain disposal limits).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (3R)-3-Amino-3-methylpentanoic Acid

Executive Safety Summary Status: High-Value Research Intermediate | CAS: 1335864-13-5 (Specific Isomer) / Generic Beta-Amino Acid Class Primary Hazard: Irritant (Skin/Eye/Respiratory) . Secondary Hazard: Bioactive Potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: High-Value Research Intermediate | CAS: 1335864-13-5 (Specific Isomer) / Generic Beta-Amino Acid Class Primary Hazard: Irritant (Skin/Eye/Respiratory) . Secondary Hazard: Bioactive Potential . As a


-amino acid and structural isomer related to leucine/isoleucine and gabapentinoids, this compound is designed to resist enzymatic degradation. Treat as a potential bioactive agent with unknown long-term toxicology.
The Hazard Profile: Why We Wear PPE

As researchers, we do not rely solely on the lack of "Danger" signals in a sparse Safety Data Sheet (SDS). We apply the Precautionary Principle . This compound is a zwitterionic solid; its electrostatic nature means it can easily become airborne dust during weighing, posing an inhalation risk.

PropertyData / ObservationImplication for PPE
Physical State White to off-white crystalline powder (Zwitterionic).High Static Risk: Powder jumps; inhalation hazard.
GHS Classification H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2][3] 2A), H335 (STOT SE 3).Mucous membrane protection is non-negotiable.
Solubility Water-soluble; moderately soluble in MeOH/Ethanol.Gloves must resist polar solvents if in solution.
Bioactivity Peptidomimetic building block.Systemic Risk: Potential for high oral bioavailability.
PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the energy state of the chemical.

Scenario A: Dry Solid Handling (Weighing/Transfer)
  • Respiratory: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm) is primary. If working on an open bench (strongly discouraged), a P100 particulate respirator is required.

  • Hands: Nitrile Gloves (Minimum 4 mil) . Double-gloving is recommended if handling >500 mg to prevent micro-contamination of the skin during doffing.

  • Eyes: Chemical Safety Goggles (indirect vented). Standard safety glasses allow dust entry from the side.

  • Body: Standard Lab Coat (buttoned).

Scenario B: Solution Phase (Synthesis/Extraction)
  • Respiratory: Fume Hood.

  • Hands: Double Nitrile or Nitrile over Laminate (e.g., Silver Shield) if using penetrating solvents like Dichloromethane (DCM) or DMF.

  • Eyes: Safety Glasses with side shields are acceptable only if a sash is between you and the reaction. Otherwise, Goggles.[4]

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling (3R)-3-Amino-3-methylpentanoic acid State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard PPE: Nitrile (4mil) + Lab Coat + Goggles Work >6 inches inside sash Hood->HoodYes Yes HoodNo STOP: Respiratory Risk Req: P100 Respirator + Goggles Static Control Essential Hood->HoodNo No StandardSolv Ethanol/Water/MeOH Solvent->StandardSolv PermeatingSolv DCM/DMF/DMSO Solvent->PermeatingSolv ActionStandard Single Nitrile Gloves Safety Glasses StandardSolv->ActionStandard ActionPerm Double Gloving (Change <15 mins) OR Laminate Gloves PermeatingSolv->ActionPerm

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent context.

Operational Protocol: Weighing & Transfer

The following protocol minimizes "static fly-out"—the most common exposure route for amino acids.

  • Preparation:

    • Place an ionizing bar or anti-static gun near the balance inside the fume hood.

    • Pre-weigh a clean scintillation vial. Do not weigh directly onto weighing paper if the humidity is <30% (static risk).

  • Transfer:

    • Use a stainless steel spatula (plastic generates static).

    • Transfer small amounts. If powder adheres to the spatula, discharge static before proceeding.

  • Cleanup:

    • The "Wet Wipe" Rule: Immediately wipe the balance area with a damp paper towel (water/ethanol). Dry sweeping creates dust.

    • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately—do not touch door handles or phones with gloved hands.

Waste & Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Non-RCRA Regulated Solid (unless mixed with P/U list)High-Temperature Incineration . Label as "Non-hazardous Organic Solid" or "Research Chemical - Beta Amino Acid."
Liquid Waste Solvent DependentSegregate by solvent (Halogenated vs. Non-Halogenated). The amino acid itself does not trigger specific toxicity codes but contributes to COD/BOD.
Sharps/Glass Contaminated DebrisChemically contaminated sharps bin.
Emergency Response: Spills

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) Assess->MajorSolid LiquidSpill Liquid Solution Assess->LiquidSpill WetWipe Wet Wipe Method: Cover with wet paper towel to prevent dust. Wipe up. MinorSolid->WetWipe Evacuate Evacuate Area Call EHS/HazMat MajorSolid->Evacuate Absorb Absorb with Vermiculite or Spill Pad LiquidSpill->Absorb

Figure 2: Immediate response workflow for laboratory spills of (3R)-3-Amino-3-methylpentanoic acid.

References & Grounding
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22247548, 3-Amino-3-methylpentanoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (Surrogate Data for Beta-Amino Acids). Retrieved from [Link]

Sources

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